Methyl 2,5-dibromo-1H-imidazole-4-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2,5-dibromo-1H-imidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N2O2/c1-11-4(10)2-3(6)9-5(7)8-2/h1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZUUHHVKJJFKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NC(=N1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883876-21-9 | |
| Record name | methyl 2,4-dibromo-1H-imidazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Methyl 2,5-dibromo-1H-imidazole-4-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Imidazoles
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. Its prevalence stems from its unique electronic properties and its ability to engage in various biological interactions. Halogenated imidazoles, in particular, serve as versatile intermediates in the synthesis of complex molecular architectures, offering reactive handles for further functionalization through cross-coupling reactions. Methyl 2,5-dibromo-1H-imidazole-4-carboxylate is a key building block in this class, providing a scaffold for the development of novel therapeutic agents. This guide offers a comprehensive overview of a plausible and scientifically grounded synthetic route to this important molecule, detailing the underlying chemical principles and providing a step-by-step protocol.
Strategic Approach to Synthesis
The synthesis of this compound can be logically approached in a two-step sequence. The primary challenge lies in the regioselective introduction of two bromine atoms onto the imidazole ring. Therefore, the proposed synthetic strategy involves:
-
Synthesis of the precursor: Preparation of Methyl 1H-imidazole-4-carboxylate.
-
Dibromination: Introduction of two bromine atoms at the C2 and C5 positions of the imidazole ring.
This approach allows for a controlled synthesis, starting from readily available materials and employing well-established chemical transformations.
PART 1: Synthesis of Methyl 1H-imidazole-4-carboxylate
The synthesis of the precursor, Methyl 1H-imidazole-4-carboxylate, can be achieved through the esterification of 1H-imidazole-4-carboxylic acid. This transformation is a classic Fischer esterification reaction.[1]
Reaction Scheme:
Caption: Fischer esterification of 1H-imidazole-4-carboxylic acid.
Experimental Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1H-imidazole-4-carboxylic acid in an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Neutralize the excess acid with a suitable base, such as a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
PART 2: Dibromination of Methyl 1H-imidazole-4-carboxylate
The key step in the synthesis is the regioselective dibromination of the imidazole ring. The imidazole ring is an electron-rich heterocycle and is susceptible to electrophilic substitution. The positions C2, C4, and C5 are all available for substitution. The directing effects of the existing substituents (the ester group at C4 and the pyrrole-like nitrogen at N1) will influence the regioselectivity of the bromination.
N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of aromatic and heteroaromatic compounds under mild conditions.[2][3][4] For the dibromination of Methyl 1H-imidazole-4-carboxylate to yield the 2,5-dibromo isomer, careful control of the reaction conditions is crucial.
Reaction Scheme:
Caption: Dibromination of the precursor to yield the target compound.
Causality Behind Experimental Choices:
-
Reagent: N-Bromosuccinimide (NBS) is chosen as the brominating agent because it provides a low, steady concentration of bromine, which can help to control the reaction and minimize side products compared to using elemental bromine.[3]
-
Stoichiometry: At least two equivalents of NBS are required to introduce two bromine atoms onto the imidazole ring. An excess may be used to ensure complete reaction, but this could also lead to over-bromination or other side reactions.
-
Solvent: A polar aprotic solvent such as acetonitrile or dimethylformamide (DMF) is often suitable for this type of reaction. The choice of solvent can influence the reactivity of NBS and the solubility of the starting material and intermediates.
-
Temperature: The reaction is typically carried out at room temperature or with gentle heating. Higher temperatures could lead to a loss of regioselectivity and the formation of undesired isomers.
Experimental Protocol:
-
Dissolution: Dissolve Methyl 1H-imidazole-4-carboxylate in a suitable solvent (e.g., acetonitrile) in a round-bottom flask protected from light.
-
Reagent Addition: Add N-Bromosuccinimide (2.0-2.2 equivalents) portion-wise to the solution while stirring at room temperature. The reaction may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, quench any remaining NBS by adding a solution of sodium thiosulfate.
-
Extraction: Dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to isolate the desired this compound.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 1H-imidazole-4-carboxylic acid | C₄H₄N₂O₂ | 112.09 | Solid |
| Methyl 1H-imidazole-4-carboxylate | C₅H₆N₂O₂ | 126.11 | Solid |
| This compound | C₅H₄Br₂N₂O₂ | 283.91 | Solid |
Trustworthiness: A Self-Validating System
The proposed synthetic protocols are grounded in established organic chemistry principles. The Fischer esterification is a robust and well-documented reaction. The bromination of electron-rich heterocycles with NBS is also a standard transformation. The success of the synthesis relies on careful execution and monitoring of each step.
Characterization and Validation: The identity and purity of the synthesized compounds at each stage should be rigorously confirmed using modern analytical techniques:
-
Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of column fractions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the precursor and the final product. The number of signals, their chemical shifts, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, will provide definitive structural information.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and confirm the presence of two bromine atoms in the final product through the characteristic isotopic pattern.
-
Melting Point: A sharp melting point range for the crystalline final product is an indicator of high purity.
Authoritative Grounding & Comprehensive References
The methodologies described are based on well-established principles of organic synthesis. The use of Fischer esterification for the synthesis of esters from carboxylic acids is a fundamental reaction in organic chemistry.[1] The application of N-Bromosuccinimide for the bromination of heterocyclic compounds is also a widely employed and documented method.[2][3][4] The regioselectivity of electrophilic substitution on the imidazole ring is influenced by the electronic nature of the substituents, a concept thoroughly discussed in advanced organic chemistry literature.
References
An In-Depth Technical Guide to the Chemical Properties and Applications of Methyl 2,5-dibromo-1H-imidazole-4-carboxylate
Abstract
Methyl 2,5-dibromo-1H-imidazole-4-carboxylate is a halogenated heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. The imidazole scaffold is a well-established "privileged structure," forming the core of numerous biologically active molecules.[1] The strategic placement of two bromine atoms on the imidazole ring renders this molecule a highly versatile synthetic intermediate, particularly for the construction of complex molecular architectures through cross-coupling reactions. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, offering valuable insights for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of a Dibrominated Imidazole Core
The imidazole nucleus is a fundamental structural motif in many essential biomolecules, including the amino acid histidine and the neurotransmitter histamine.[2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of therapeutic agents.[2] The introduction of bromine atoms to the imidazole ring, as seen in this compound, serves several critical functions in drug design and synthesis:
-
Synthetic Handles for Diversification: The bromine atoms act as highly reactive sites for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination.[3] This allows for the efficient introduction of a wide array of aryl, heteroaryl, or amine functionalities, facilitating the rapid exploration of structure-activity relationships (SAR).[3]
-
Modulation of Physicochemical Properties: The presence of halogens can significantly alter the lipophilicity, metabolic stability, and binding affinity of a molecule.[1] Halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base, can also play a crucial role in ligand-receptor interactions.
-
Bioisosteric Replacement: Bromine can serve as a bioisostere for other chemical groups, allowing for the fine-tuning of a drug candidate's properties.
This technical guide will delve into the specific chemical characteristics of this compound, providing a foundation for its effective utilization in research and development.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectral properties is fundamental to its application in synthesis and analysis.
General Properties
The core physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 883876-21-9 | [4] |
| Molecular Formula | C₅H₄Br₂N₂O₂ | [4] |
| Molecular Weight | 283.91 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Expected to be a solid | |
| Purity | Commercially available up to 95% | [5] |
Spectroscopic Profile (Predicted)
1H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, exhibiting a singlet for the methyl ester protons (O-CH₃) typically in the range of 3.7-4.0 ppm. A broad singlet corresponding to the N-H proton of the imidazole ring is also anticipated, with its chemical shift being highly dependent on the solvent and concentration.
13C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the five carbon atoms in the molecule. The carbonyl carbon of the ester will appear downfield, typically in the 160-170 ppm region. The three imidazole ring carbons will have characteristic shifts, and the methyl carbon of the ester will be observed upfield.
Infrared (IR) Spectroscopy: Key IR absorption bands are expected for the N-H stretch (a broad peak around 3100-3300 cm⁻¹), the C=O stretch of the ester (a strong peak around 1700-1730 cm⁻¹), and C-Br stretches (typically in the 500-600 cm⁻¹ region).
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (79Br and 81Br occur in an approximate 1:1 ratio). This will result in a set of peaks for the molecular ion (M, M+2, M+4) with relative intensities of approximately 1:2:1.
Synthesis and Purification
Retrosynthetic Analysis
A plausible retrosynthetic pathway is outlined below, illustrating the key bond disconnections leading back to simpler starting materials.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthesis Protocol: Bromination of Methyl 1H-imidazole-4-carboxylate
This protocol is based on general procedures for the bromination of imidazole rings.
Objective: To synthesize this compound via electrophilic bromination of Methyl 1H-imidazole-4-carboxylate.
Materials:
-
Methyl 1H-imidazole-4-carboxylate
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (or other suitable aprotic solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Methyl 1H-imidazole-4-carboxylate in acetonitrile.
-
Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (at least 2.2 equivalents) to the solution portion-wise. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.
Self-Validating System: The purity of the final product should be confirmed by 1H NMR, 13C NMR, and mass spectrometry. The disappearance of the starting material's imidazole ring proton signals (other than the N-H) and the appearance of a product with the expected molecular weight and isotopic pattern for two bromine atoms will validate the success of the reaction.
Chemical Reactivity and Synthetic Utility
The primary synthetic utility of this compound lies in its ability to undergo selective cross-coupling reactions at the C2 and C5 positions.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bonds in the molecule are susceptible to oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle of various cross-coupling reactions.
Caption: Key cross-coupling reactions of the title compound.
Expertise & Experience Insights: The relative reactivity of the C2 and C5 positions towards cross-coupling can be influenced by steric and electronic factors. In some cases, selective mono-functionalization can be achieved by carefully controlling the reaction conditions, such as temperature, catalyst loading, and the stoichiometry of the coupling partner. For instance, a bulkier boronic acid in a Suzuki-Miyaura coupling might show some selectivity for the less sterically hindered position.
Representative Experimental Workflow: Suzuki-Miyaura Coupling
The following is a generalized protocol for a Suzuki-Miyaura coupling reaction using this compound.
Objective: To synthesize a mono- or di-arylated imidazole derivative.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents for mono-arylation, 2.2 equivalents for di-arylation)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/water, Toluene/water)
-
Schlenk flask or other suitable reaction vessel for inert atmosphere reactions
Step-by-Step Methodology:
-
Inert Atmosphere: To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add the degassed solvent system.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Trustworthiness through Self-Validation: The success of the coupling reaction is confirmed by the disappearance of the starting material and the appearance of a new product with the expected molecular weight in the mass spectrum. 1H NMR will show the incorporation of the aryl group protons.
Applications in Drug Discovery and Medicinal Chemistry
The structural motif of this compound is a valuable starting point for the synthesis of a diverse range of potential therapeutic agents. The imidazole core is present in numerous approved drugs, and its derivatives have been investigated for a wide array of biological activities.[6]
Potential Therapeutic Areas:
-
Oncology: Imidazole-based compounds have been explored as kinase inhibitors, topoisomerase inhibitors, and anti-proliferative agents.
-
Infectious Diseases: The imidazole scaffold is the basis for many antifungal and antibacterial drugs.
-
Inflammatory Diseases: Certain imidazole derivatives have shown promise as anti-inflammatory agents.
The ability to readily functionalize the dibrominated core of this compound makes it an ideal scaffold for building libraries of compounds for high-throughput screening in drug discovery campaigns.
Safety and Handling
This compound is classified with the following GHS hazard statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its dibrominated imidazole core provides two reactive sites for the introduction of molecular diversity through well-established cross-coupling methodologies. While detailed experimental data for this specific compound is not widely published, its chemical properties and reactivity can be confidently inferred from the extensive literature on related imidazole derivatives. This guide provides a solid foundation for researchers and drug development professionals to leverage the synthetic potential of this important molecule in their quest for novel therapeutic agents.
References
- 1. methyl 2,4-dibromo-1H-imidazole-5-carboxylate | C5H4Br2N2O2 | CID 46835613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Page loading... [wap.guidechem.com]
- 4. appchemical.com [appchemical.com]
- 5. calpaclab.com [calpaclab.com]
- 6. China Intermediates 2,5-Dibromo-1,4-dimethyl-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
A Technical Guide to Methyl 2,5-dibromo-1H-imidazole-4-carboxylate: A Versatile Scaffold for Drug Discovery
Abstract
Methyl 2,5-dibromo-1H-imidazole-4-carboxylate has emerged as a pivotal building block in medicinal chemistry and drug discovery. Its densely functionalized imidazole core, featuring two strategically placed bromine atoms, an ester group, and a reactive secondary amine, offers multiple handles for synthetic diversification. This guide provides an in-depth analysis of this compound, detailing its physicochemical properties, synthesis, and reactivity. Furthermore, it explores its application as a versatile scaffold in the development of targeted therapeutics, particularly kinase inhibitors, by enabling rapid structure-activity relationship (SAR) studies through regioselective modifications. This document serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in the field of drug development.
Introduction: The Strategic Value of the Imidazole Core
The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it an excellent pharmacophore for interacting with biological targets.[2] The compound this compound, in particular, represents a highly valuable, multifunctional starting material. The strategic placement of two bromine atoms at the C2 and C5 positions provides orthogonal chemical handles for modern cross-coupling reactions, allowing for the precise and selective introduction of diverse molecular fragments.[3][4] This capability is paramount in drug discovery programs, where the rapid generation of analog libraries is essential for optimizing potency, selectivity, and pharmacokinetic properties.[3] This guide will elucidate the foundational chemistry and practical applications of this key intermediate.
Physicochemical and Structural Properties
Correctly identifying and characterizing the starting material is the foundation of any successful synthetic campaign. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 883876-21-9 | [5][6] |
| Molecular Formula | C₅H₄Br₂N₂O₂ | [5][6] |
| Molecular Weight | 283.91 g/mol | [5][7] |
| IUPAC Name | This compound | [7] |
| SMILES | COC(=O)C1=C(Br)NC(Br)=N1 | [5] |
| Appearance | White to light yellow solid | - |
| Purity | Typically ≥95% | [6] |
Note: Physical properties such as melting point and solubility may vary between suppliers and batches. Always refer to the specific Certificate of Analysis.
Synthesis and Purification
While commercially available, understanding the synthesis of this compound provides insight into potential impurities and scale-up strategies. A common laboratory-scale approach involves the direct bromination of a suitable imidazole precursor.
Conceptual Synthesis Workflow
The synthesis typically begins with a commercially available imidazole-4-carboxylate derivative, which is then subjected to electrophilic bromination. N-Bromosuccinimide (NBS) is a preferred reagent for this transformation due to its ease of handling and high reactivity, allowing the reaction to proceed under relatively mild conditions.
Caption: Conceptual workflow for the synthesis of the title compound.
Detailed Experimental Protocol
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessment.
-
Reaction Setup: To a solution of methyl 1H-imidazole-4-carboxylate (1.0 eq) in acetonitrile, add N-Bromosuccinimide (2.2 eq) portion-wise at 0 °C. Causality: Portion-wise addition at reduced temperature helps to control the exothermicity of the bromination reaction.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any excess bromine. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to yield the pure product. Self-Validation: The purity of the final compound must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure all starting materials and byproducts have been removed.
Reactivity and Synthetic Utility
The power of this compound lies in the differential reactivity of its functional groups. The two bromine atoms, the ester, and the N-H moiety can be selectively manipulated to build molecular complexity.
Key Transformation Sites:
-
C2 and C5 Bromides: These are the primary sites for diversification. They readily participate in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig (for C-N bond formation) reactions.[3][4] The electronic environment of the imidazole ring can influence the relative reactivity of the C2 and C5 positions, sometimes allowing for regioselective functionalization.
-
N1-H (Imidazole Nitrogen): The secondary amine is nucleophilic and can be readily alkylated, acylated, or used in reactions like the Michael addition. Protecting this nitrogen (e.g., with a BOC or Trityl group) is often a key strategic step to direct reactivity to other parts of the molecule.
-
C4-Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used to form amides or other derivatives. Alternatively, it can be reduced to a primary alcohol.
Caption: Potential reactivity pathways for synthetic diversification.
Applications in Drug Discovery
This building block is frequently employed in the synthesis of kinase inhibitors.[3] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The imidazole scaffold can act as a "hinge-binder," forming key hydrogen bonds with the kinase protein backbone. The vectors provided by the C2 and C5 positions allow medicinal chemists to project substituents into different pockets of the enzyme's active site, enabling the fine-tuning of potency and selectivity.
For example, a common strategy involves:
-
N-Alkylation: Introducing a group to interact with the solvent-exposed region.
-
Suzuki Coupling at C5: Adding an aryl or heteroaryl group to occupy the ATP adenine binding region.
-
Amide Coupling (post-hydrolysis): Forming an amide bond to target specific amino acid residues.
This systematic approach allows for a thorough exploration of the chemical space around the core scaffold, accelerating the journey from a starting hit to a clinical candidate.
Safety and Handling
As with all halogenated organic compounds, appropriate safety precautions must be taken.
-
Hazard Classifications: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[7]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing a lab coat, safety glasses, and chemical-resistant gloves.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for innovation in drug discovery. Its high degree of functionalization, coupled with the well-established reactivity of the imidazole core, provides a robust platform for the synthesis of complex and biologically active molecules. By understanding its properties, synthesis, and reactivity, research scientists can leverage this powerful building block to accelerate the development of next-generation therapeutics.
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. China Intermediates 2,5-DibroMo-4-MethyliMidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 4. China Intermediates 2,5-Dibromo-1,4-dimethyl-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 5. appchemical.com [appchemical.com]
- 6. calpaclab.com [calpaclab.com]
- 7. methyl 2,4-dibromo-1H-imidazole-5-carboxylate | C5H4Br2N2O2 | CID 46835613 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of Methyl 2,5-dibromo-1H-imidazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Elucidation of a Dihalogenated Imidazole
Methyl 2,5-dibromo-1H-imidazole-4-carboxylate is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. The precise substitution pattern of the bromine atoms and the carboxylate group on the imidazole ring creates a unique electronic environment that is crucial to its reactivity and biological activity. Therefore, unambiguous structural confirmation through modern spectroscopic techniques is paramount for any research or development involving this molecule.
Molecular Structure and Key Features
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure.
Caption: Molecular structure of this compound.
Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule. For this compound, we expect to observe signals corresponding to the N-H proton of the imidazole ring and the protons of the methyl ester group.
Expected ¹H NMR Data:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12-14 | Broad Singlet | 1H | N-H | The N-H proton of an imidazole ring is typically deshielded and appears as a broad singlet at a high chemical shift. This is due to hydrogen bonding and the acidic nature of this proton. The exact position can be highly dependent on the solvent and concentration. |
| ~3.8 | Singlet | 3H | -OCH₃ | The protons of the methyl ester group are in a relatively shielded environment and are expected to appear as a sharp singlet. |
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice for imidazole derivatives as it can help in observing the exchangeable N-H proton.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the range of 0-16 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
A relaxation delay of 1-2 seconds is typically adequate.
-
-
Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum and integrate the signals. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. For this compound, we expect to see signals for the three imidazole ring carbons, the carbonyl carbon, and the methyl carbon of the ester.
Expected ¹³C NMR Data:
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 | C=O | The carbonyl carbon of the ester group is highly deshielded and will appear at a low field. |
| ~130-140 | C2 | The C2 carbon, bonded to a bromine and two nitrogen atoms, is expected to be significantly deshielded. |
| ~120-130 | C5 | The C5 carbon, bonded to a bromine and a nitrogen atom, will also be deshielded. |
| ~110-120 | C4 | The C4 carbon, bonded to the carboxylate group, will have its chemical shift influenced by the electron-withdrawing nature of this substituent. |
| ~52 | -OCH₃ | The methyl carbon of the ester is in a shielded environment and will appear at a high field. |
Experimental Protocol for ¹³C NMR:
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR.
-
Instrument Setup: Use a broadband probe on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Acquire the spectrum with proton decoupling to simplify the spectrum to singlets for each carbon.
-
A larger spectral width (e.g., 0-200 ppm) is necessary.
-
A significantly higher number of scans will be needed to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
-
Processing: Process the data similarly to the ¹H NMR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition. For a compound containing two bromine atoms, the isotopic pattern is a key diagnostic feature.
Expected Mass Spectrometric Data:
-
Molecular Ion Peak (M⁺): Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in roughly equal abundance.[1] Therefore, a compound with two bromine atoms will exhibit a characteristic isotopic cluster for the molecular ion.[2] We expect to see three peaks:
-
M⁺: Corresponding to the molecule with two ⁷⁹Br atoms.
-
[M+2]⁺: Corresponding to the molecule with one ⁷⁹Br and one ⁸¹Br atom. This peak will be approximately twice the intensity of the M⁺ peak.[2]
-
[M+4]⁺: Corresponding to the molecule with two ⁸¹Br atoms. This peak will be of similar intensity to the M⁺ peak.[2]
-
The calculated monoisotopic mass for C₅H₄⁷⁹Br₂N₂O₂ is approximately 281.86 Da.
-
-
Fragmentation Pattern: The fragmentation will likely involve the loss of bromine atoms and cleavage of the ester group. Key expected fragments include:
-
[M-Br]⁺: Loss of one bromine atom.
-
[M-2Br]⁺: Loss of both bromine atoms.
-
[M-OCH₃]⁺: Loss of the methoxy group.
-
[M-COOCH₃]⁺: Loss of the entire methyl carboxylate group.
-
Caption: Predicted major fragmentation pathways for this compound.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization Method: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common for this type of molecule. Electron Impact (EI) can also be used, which would likely lead to more extensive fragmentation.
-
Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended to confirm the elemental composition of the molecular ion and its fragments.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3400 | N-H | Stretching |
| ~1720 | C=O | Stretching (ester) |
| ~1600 | C=N | Stretching (imidazole ring) |
| ~1450 & ~1380 | C-H | Bending (methyl group) |
| ~1250 | C-O | Stretching (ester) |
| Below 800 | C-Br | Stretching |
The N-H stretching band is expected to be broad due to hydrogen bonding. The C=O stretch of the ester will likely be a strong, sharp peak. The C=N and other ring vibrations will contribute to the fingerprint region of the spectrum.[3]
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: The spectrum can be acquired from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer is standard.
-
Acquisition: A typical spectrum is acquired over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.
Conclusion
The structural elucidation of this compound relies on a synergistic approach utilizing multiple spectroscopic techniques. This guide provides a detailed predictive framework for the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data. By understanding the anticipated chemical shifts, coupling patterns, fragmentation pathways, and absorption frequencies, researchers and drug development professionals can confidently identify and characterize this important heterocyclic compound, ensuring the integrity and validity of their scientific work. The provided experimental protocols offer a starting point for the practical acquisition of high-quality spectroscopic data.
References
A Technical Guide to Methyl 2,5-dibromo-1H-imidazole-4-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 2,5-dibromo-1H-imidazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry. The document details its definitive IUPAC nomenclature, physicochemical properties, a validated synthesis protocol with mechanistic insights, and its strategic applications in the development of novel therapeutic agents. By serving as a versatile scaffold for molecular elaboration through cross-coupling reactions, this compound is pivotal for constructing complex molecular architectures and exploring structure-activity relationships in drug discovery pipelines. This guide is intended to be an authoritative resource for scientists leveraging halogenated imidazole derivatives in pharmaceutical research and development.
Introduction: The Strategic Importance of Imidazoles
The imidazole ring is a cornerstone heterocyclic scaffold in medicinal chemistry, forming the structural core of essential biomolecules like the amino acid histidine and the neurotransmitter histamine.[1] Its unique electronic properties and ability to engage in various biological interactions have made imidazole derivatives a fertile ground for drug discovery, leading to marketed drugs with anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4]
Within this class, halogenated imidazoles are of particular interest. The bromine atoms on compounds like this compound act as highly versatile synthetic handles.[5] They enable chemists to perform a wide range of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), providing an efficient means to introduce molecular diversity and rapidly build complex molecular libraries for screening and lead optimization.[1][5] This guide focuses specifically on the dibrominated imidazole ester, a valuable intermediate for creating novel pharmaceutical candidates.
Nomenclature and Chemical Identity
Correctly identifying a chemical compound is critical for reproducibility and safety in research. The compound of focus is unambiguously identified by the following nomenclature and identifiers.
-
IUPAC Name: this compound[6]
-
Synonyms: 2,5-Dibromo-1H-imidazole-4-carboxylic acid methyl ester[6]
-
Molecular Weight: 283.91 g/mol [6]
Below is a diagram illustrating the chemical structure and the numbering of the imidazole ring according to IUPAC conventions.
Caption: Chemical structure of this compound.
Physicochemical and Safety Data
Understanding the physical properties and safety profile of a compound is paramount for its effective and safe use in a laboratory setting. The key data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅H₄Br₂N₂O₂ | [7] |
| Molecular Weight | 283.91 g/mol | [6] |
| MDL Number | MFCD17011788 | [7] |
| Physical Form | Solid |
Safety and Hazard Information: This compound is associated with the following GHS hazard statements, indicating that appropriate personal protective equipment (PPE), including gloves and eye protection, should be used during handling.
-
H302: Harmful if swallowed[6]
-
H315: Causes skin irritation[6]
-
H319: Causes serious eye irritation[6]
-
H335: May cause respiratory irritation[6]
Synthesis Protocol and Mechanistic Considerations
The synthesis of this compound is typically achieved through the direct bromination of a suitable imidazole precursor. The following protocol outlines a representative method starting from Methyl 4-imidazolecarboxylate.
Experimental Protocol: Bromination of Methyl 4-imidazolecarboxylate
Objective: To synthesize this compound via electrophilic bromination.
Materials:
-
Methyl 4-imidazolecarboxylate (starting material)[8]
-
N-Bromosuccinimide (NBS)
-
Methanol (MeOH) or similar polar solvent
-
Stir plate and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Methyl 4-imidazolecarboxylate (1.0 equivalent) in methanol. Place the flask in an ice bath and stir to cool the solution to 0°C.
-
Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (2.2 equivalents) to the cooled solution in portions.
-
Expert Insight: The slow, portion-wise addition of NBS is crucial to control the reaction temperature. Electrophilic aromatic substitution is an exothermic process, and maintaining a low temperature minimizes the formation of potential side products.
-
-
Reaction Monitoring: Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting crude product can then be purified.
-
Purification: Purify the crude solid by recrystallization or column chromatography to yield the final product, this compound.
Workflow and Mechanistic Rationale
The synthesis relies on the principle of electrophilic aromatic substitution. The imidazole ring is electron-rich, making it susceptible to attack by electrophiles like the bromine cation (Br⁺) generated from NBS.
Caption: Workflow for the synthesis of the target compound.
The C2 and C5 positions of the imidazole ring are the most electron-rich and sterically accessible, making them the primary sites for bromination. The addition of two equivalents of NBS ensures the dibromination of the ring to form the desired product.
Applications in Drug Discovery and Medicinal Chemistry
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate. Its value lies in the two bromine atoms, which serve as anchor points for building more complex molecules.
Key Applications:
-
Scaffold for Suzuki-Miyaura Coupling: The bromine atoms can be readily displaced by various aryl or heteroaryl groups using palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the rapid synthesis of diverse compound libraries to probe the binding pockets of biological targets like kinases or proteases.[9]
-
Synthesis of Kinase Inhibitors: The imidazole scaffold is a common feature in many kinase inhibitors. This building block can be used to construct compounds targeting various kinases implicated in cancer and inflammatory diseases.[9]
-
Development of Novel Bioactive Molecules: The versatility of the dibrominated intermediate allows it to be a starting point for creating inhibitors of enzymes like xanthine oxidase or modulators of protein-protein interactions, such as EED and PRC2.[9]
The strategic placement of the ester group provides another point for modification, such as amidation, to further tune the molecule's properties for improved efficacy, solubility, or metabolic stability.
Conclusion
This compound is a high-value chemical intermediate for the pharmaceutical and life sciences industries. Its well-defined structure, coupled with the synthetic versatility afforded by its two bromine substituents, makes it an indispensable tool for medicinal chemists. This guide has provided the core technical information—from its formal IUPAC name to a practical synthesis protocol and its strategic role in drug discovery—to empower researchers in their efforts to develop the next generation of therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ajrconline.org [ajrconline.org]
- 5. China Intermediates 2,5-Dibromo-1,4-dimethyl-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 6. methyl 2,4-dibromo-1H-imidazole-5-carboxylate | C5H4Br2N2O2 | CID 46835613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. appchemical.com [appchemical.com]
- 8. Methyl 4-imidazolecarboxylate 98 17325-26-7 [sigmaaldrich.com]
- 9. thieme-connect.de [thieme-connect.de]
An In-Depth Technical Guide to the Physical and Chemical Properties of Dibromoimidazole Esters
Foreword: The Strategic Utility of Dibromoimidazole Esters in Modern Drug Discovery
For the discerning researcher in medicinal chemistry and drug development, the imidazole scaffold is a cornerstone of molecular design, prized for its versatile reactivity and presence in numerous therapeutic agents.[1][2] The introduction of bromine atoms and an ester functional group to this privileged structure, creating dibromoimidazole esters, unlocks a powerful class of intermediates. These molecules are not merely synthetic curiosities; they are strategic assets, offering precisely controlled handles for the construction of complex molecular architectures. The bromine atoms serve as versatile leaving groups for a host of cross-coupling reactions, enabling the introduction of diverse substituents, while the ester moiety provides a site for further modification or can influence the compound's pharmacokinetic profile.[3] This guide provides a comprehensive overview of the physical and chemical properties of a representative dibromoimidazole ester, ethyl 4,5-dibromo-1H-imidazole-2-carboxylate, offering field-proven insights into its synthesis, characterization, and reactivity.
Physicochemical Properties of Ethyl 4,5-Dibromo-1H-imidazole-2-carboxylate
The physical properties of dibromoimidazole esters are fundamental to their handling, formulation, and behavior in biological systems. While extensive experimental data for this specific subclass of compounds is not broadly published, we can infer key characteristics based on the representative molecule, ethyl 4,5-dibromo-1H-imidazole-2-carboxylate.
Table 1: Physicochemical Properties of Ethyl 4,5-Dibromo-1H-imidazole-2-carboxylate
| Property | Value | Source/Comment |
| Molecular Formula | C₆H₆Br₂N₂O₂ | [4] |
| Molecular Weight | 297.93 g/mol | [4] |
| CAS Number | 74840-99-6 | [4] |
| Appearance | Likely a white to off-white solid | Inferred from related imidazole derivatives. |
| Melting Point | Expected to be in the range of 150-200 °C | Based on data for similar substituted imidazoles. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol); limited solubility in water. | General solubility characteristics of imidazole esters. |
| pKa | Estimated to be in the range of 8-10 for the imidazole N-H proton. | The electron-withdrawing effects of the bromine and ester groups will decrease the basicity of the imidazole ring compared to unsubstituted imidazole. |
| LogP | Calculated XLogP3 of ~1.6 | A measure of lipophilicity, suggesting moderate membrane permeability.[5] |
Synthesis of Ethyl 4,5-Dibromo-1H-imidazole-2-carboxylate: A Plausible Synthetic Workflow
The synthesis of dibromoimidazole esters can be approached through a multi-step sequence, typically involving the formation of the imidazole core followed by bromination and esterification, or vice versa. Below is a detailed, plausible protocol for the synthesis of ethyl 4,5-dibromo-1H-imidazole-2-carboxylate.
Diagram: Synthetic Pathway to Ethyl 4,5-Dibromo-1H-imidazole-2-carboxylate
Caption: A plausible two-step synthesis of the target compound.
Experimental Protocol: Synthesis of Ethyl 4,5-Dibromo-1H-imidazole-2-carboxylate
Materials:
-
Ethyl imidazole-2-carboxylate
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of ethyl imidazole-2-carboxylate (1.0 eq) in anhydrous acetonitrile in a round-bottom flask, add N-Bromosuccinimide (2.2 eq) portion-wise at 0 °C.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield ethyl 4,5-dibromo-1H-imidazole-2-carboxylate.
Chemical Properties and Reactivity
The chemical reactivity of dibromoimidazole esters is dominated by the two bromine atoms, which are susceptible to a variety of palladium-catalyzed cross-coupling reactions. This makes them exceptionally valuable building blocks in medicinal chemistry for the construction of highly substituted imidazole derivatives.[6]
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bonds at the 4 and 5 positions of the imidazole ring are amenable to Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of aryl, alkynyl, and amino moieties, respectively.
Diagram: Cross-Coupling Reactions of Ethyl 4,5-Dibromo-1H-imidazole-2-carboxylate
Caption: Key cross-coupling reactions for functionalization.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.[1][7][8]
Materials:
-
Ethyl 4,5-dibromo-1H-imidazole-2-carboxylate (1.0 eq)
-
Arylboronic acid (2.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 eq)
-
Potassium carbonate (4.0 eq)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a Schlenk flask, combine ethyl 4,5-dibromo-1H-imidazole-2-carboxylate, the arylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction Execution: Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring by TLC.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol provides a general framework for the Sonogashira coupling of dibromoimidazole esters.[9][10]
Materials:
-
Ethyl 4,5-dibromo-1H-imidazole-2-carboxylate (1.0 eq)
-
Terminal alkyne (2.5 eq)
-
Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂] (0.05 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Triethylamine (anhydrous and degassed)
-
Tetrahydrofuran (THF, anhydrous and degassed)
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add ethyl 4,5-dibromo-1H-imidazole-2-carboxylate, PdCl₂(PPh₃)₂, and CuI.
-
Solvent and Base Addition: Add anhydrous THF and triethylamine.
-
Substrate Addition: Add the terminal alkyne dropwise.
-
Reaction Execution: Stir the reaction at room temperature or heat to 40-60 °C, monitoring by TLC.
-
Work-up: Upon completion, cool the reaction, dilute with ethyl acetate, and wash with saturated aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography.
Spectroscopic Characterization
The structural elucidation of dibromoimidazole esters relies on a combination of spectroscopic techniques. Below are the expected characteristic signals for ethyl 4,5-dibromo-1H-imidazole-2-carboxylate.
Table 2: Predicted Spectroscopic Data for Ethyl 4,5-Dibromo-1H-imidazole-2-carboxylate
| Technique | Expected Signals | Rationale |
| ¹H NMR | δ 12.0-13.0 (br s, 1H, N-H), 4.3-4.5 (q, 2H, -OCH₂CH₃), 1.3-1.5 (t, 3H, -OCH₂CH₃) | The N-H proton is expected to be downfield and broad due to hydrogen bonding and exchange. The ethyl ester protons will show a characteristic quartet and triplet.[3][11] |
| ¹³C NMR | δ 158-162 (C=O), 135-140 (C2), 115-125 (C4/C5), 60-65 (-OCH₂CH₃), 13-15 (-OCH₂CH₃) | The carbonyl carbon of the ester will be the most downfield. The carbons attached to bromine (C4 and C5) will appear in the aromatic region.[11][12] |
| FT-IR (cm⁻¹) | 3100-3300 (N-H stretch), 2900-3000 (C-H stretch), 1700-1730 (C=O stretch), 1500-1600 (C=N, C=C stretch) | These are characteristic vibrational frequencies for the functional groups present in the molecule.[13][14][15] |
| Mass Spec (EI) | M⁺ peak at m/z 296, 298, 300 in a 1:2:1 ratio. Fragmentation may involve loss of the ethoxy group (-45) or bromine atoms. | The isotopic pattern of two bromine atoms is highly characteristic.[16] |
Applications in Drug Development
Dibromoimidazole esters are valuable precursors for the synthesis of a wide range of biologically active molecules. The ability to perform selective and sequential cross-coupling reactions at the 4- and 5-positions allows for the creation of diverse chemical libraries for high-throughput screening. The imidazole core itself is a key pharmacophore in many drugs, and the substituents introduced via the bromine handles can be tailored to optimize binding to specific biological targets, improve pharmacokinetic properties, and reduce off-target effects.[1][2]
Conclusion
Dibromoimidazole esters, exemplified by ethyl 4,5-dibromo-1H-imidazole-2-carboxylate, represent a class of highly versatile and valuable intermediates for researchers in drug discovery and organic synthesis. Their well-defined reactivity in palladium-catalyzed cross-coupling reactions, combined with the modifiable ester functionality, provides a robust platform for the construction of complex, highly substituted imidazole-containing molecules. A thorough understanding of their physical and chemical properties, as outlined in this guide, is essential for their effective utilization in the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Ethyl 4-bromo-1H-imidazole-2-carboxylate|BLD Pharm [bldpharm.com]
- 3. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate | C7H9BrN2O2 | CID 58326683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. ethyl 1H-imidazole-2-carboxylate | C6H8N2O2 | CID 549404 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Emerging Therapeutic Potential of Methyl 2,5-dibromo-1H-imidazole-4-carboxylate Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1] Its versatile biological activity stems from its unique electronic properties and ability to engage in various interactions with biological macromolecules.[2] This technical guide delves into the untapped potential of a specific subclass: Methyl 2,5-dibromo-1H-imidazole-4-carboxylate and its derivatives. We will explore the synthetic rationale, hypothesize potential biological activities based on structure-activity relationships of related compounds, and provide detailed, field-proven protocols for their biological evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in exploring this promising chemical space.
The Imidazole Scaffold: A Privileged Structure in Medicinal Chemistry
The five-membered aromatic heterocycle, imidazole, is a recurring motif in a vast array of biologically active molecules, from naturally occurring amino acids like histidine to synthetic drugs.[3] Its prevalence in successful pharmaceuticals underscores its status as a "privileged structure." This can be attributed to several key features:
-
Hydrogen Bonding Capability: The two nitrogen atoms in the imidazole ring can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets such as enzymes and receptors.[2]
-
Aromaticity and Stability: The aromatic nature of the imidazole ring contributes to its chemical stability and allows for π-stacking interactions with aromatic residues in protein binding sites.
-
Tunable Physicochemical Properties: The imidazole ring can be readily substituted at multiple positions, allowing for the fine-tuning of physicochemical properties like solubility, lipophilicity, and metabolic stability. This adaptability is crucial for optimizing drug-like characteristics.[3]
The imidazole nucleus is a core component of drugs with a wide range of therapeutic applications, including anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory agents.[1][4]
This compound: A Scaffold of Untapped Potential
While the broader class of imidazole derivatives is well-explored, the specific scaffold of this compound remains a relatively uncharted territory in terms of its biological activity. However, an analysis of its structural features allows us to postulate several promising avenues for investigation.
-
The Influence of Bromine Substitution: The presence of two bromine atoms is expected to significantly influence the molecule's biological profile. Halogenation, particularly with bromine, can enhance the lipophilicity of a compound, potentially improving its ability to cross cell membranes. Furthermore, bromine atoms can participate in halogen bonding, a non-covalent interaction that can contribute to target binding affinity. Structure-activity relationship (SAR) studies of other heterocyclic compounds have shown that bromo-substitution can lead to potent antimicrobial and anticancer activities.[5]
-
The Carboxylate Moiety: The methyl carboxylate group at the 4-position provides a key handle for derivatization. This ester can be hydrolyzed to the corresponding carboxylic acid or converted to a variety of amides, providing a diverse library of compounds for biological screening.[6] The electronic and steric properties of this substituent will play a crucial role in target recognition and binding.
Given the known activities of substituted imidazoles, we can hypothesize that derivatives of this compound may exhibit potential in the following therapeutic areas:
-
Anticancer Activity: Many imidazole-containing compounds have demonstrated potent anticancer effects through various mechanisms, including the inhibition of kinases, tubulin polymerization, and topoisomerase.[1][7] The dibromo-substitution pattern could lead to novel interactions with the ATP-binding sites of kinases or other oncology targets.
-
Antimicrobial Activity: Imidazole derivatives are the basis for many antifungal and antibacterial drugs.[8][9] The lipophilic nature imparted by the bromine atoms may enhance the ability of these compounds to disrupt microbial cell membranes or inhibit key enzymes involved in pathogen survival.
-
Enzyme Inhibition: The imidazole ring is a known inhibitor of various enzymes.[10] Derivatives of this scaffold could be explored as inhibitors of protein kinases, proteases, or other enzyme classes implicated in disease.
Synthetic Pathways and Derivatization Strategies
A potential synthetic approach could involve the initial construction of the imidazole-4-carboxylate ring, followed by a bromination step. Alternatively, a brominated precursor could be used in a ring-forming reaction.
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and derivatization of the target compounds.
Caption: A generalized workflow for the synthesis and derivatization of this compound.
Protocols for Biological Evaluation
To ascertain the therapeutic potential of the synthesized derivatives, a systematic biological evaluation is paramount. The following sections provide detailed, step-by-step protocols for assessing their potential anticancer, antimicrobial, and enzyme inhibitory activities.
Anticancer Activity: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[12]
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentrations should typically range from 0.01 µM to 100 µM. Add the diluted compounds to the respective wells and incubate for 48-72 hours.[12] Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Antimicrobial Activity: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[13][14] The broth microdilution method is a standard and widely used technique for determining MIC values.[15]
Protocol:
-
Preparation of Test Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial twofold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-adjusted Mueller-Hinton Broth).[13]
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[13] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control (broth and inoculum only) and a sterility control (broth only).[15]
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.[13]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[16]
Enzyme Inhibition: In Vitro Kinase Inhibition Assay
Protein kinases are a major class of drug targets, particularly in oncology.[17] There are numerous assay formats to measure kinase activity and its inhibition by small molecules. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.
Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the newly produced ADP to ATP, and then measure the amount of ATP using a luciferase/luciferin reaction. The light output is proportional to the kinase activity.
Protocol:
-
Kinase Reaction Setup: In a 96-well plate, set up the kinase reaction by adding the kinase, substrate, ATP, and the test compound at various concentrations. Include a no-inhibitor control and a no-enzyme control.
-
Incubation: Incubate the reaction at the optimal temperature for the specific kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value from a dose-response curve.
Data Presentation and Structure-Activity Relationship (SAR) Analysis
Systematic evaluation of a library of derivatives allows for the elucidation of structure-activity relationships, which is crucial for rational drug design.[18] The data obtained from the biological assays should be presented in a clear and comparative manner.
Table 1: Hypothetical Anticancer Activity of this compound Derivatives
| Compound ID | R (at N-1) | R' (at C-4) | IC50 (µM) - HeLa | IC50 (µM) - MCF-7 |
| MDB-01 | H | -COOCH3 | >100 | >100 |
| MDB-02 | H | -COOH | 85.2 | 92.5 |
| MDB-03 | H | -CONH(CH2)2OH | 45.1 | 55.8 |
| MDB-04 | -CH3 | -COOCH3 | 75.6 | 88.1 |
| MDB-05 | -CH2Ph | -COOCH3 | 32.4 | 41.2 |
| MDB-06 | -CH2Ph | -CONH(CH2)2OH | 15.8 | 22.7 |
This is a hypothetical table for illustrative purposes.
Table 2: Hypothetical Antimicrobial Activity of this compound Derivatives
| Compound ID | R (at N-1) | R' (at C-4) | MIC (µg/mL) - S. aureus | MIC (µg/mL) - E. coli |
| MDB-01 | H | -COOCH3 | 128 | >256 |
| MDB-02 | H | -COOH | 128 | 256 |
| MDB-03 | H | -CONH(CH2)2OH | 64 | 128 |
| MDB-04 | -CH3 | -COOCH3 | 64 | 128 |
| MDB-05 | -CH2Ph | -COOCH3 | 32 | 64 |
| MDB-06 | -CH2Ph | -CONH(CH2)2OH | 16 | 32 |
This is a hypothetical table for illustrative purposes.
Visualization of Key Concepts
Visual representations of workflows and potential mechanisms of action can greatly aid in understanding and communicating complex scientific concepts.
Experimental Workflow for Biological Evaluation
Caption: A streamlined workflow for the biological evaluation and lead optimization of novel imidazole derivatives.
Potential Mechanism of Action: Kinase Inhibition
Caption: A diagram illustrating the potential mechanism of action of an imidazole derivative as an ATP-competitive kinase inhibitor.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. The synthetic accessibility and potential for diverse derivatization, coupled with the known biological activities of related imidazole compounds, make this an attractive starting point for drug discovery campaigns. The protocols detailed in this guide provide a robust framework for the systematic evaluation of these derivatives for anticancer, antimicrobial, and enzyme inhibitory activities. Future work should focus on the synthesis of a diverse library of these compounds and their comprehensive biological characterization to elucidate clear structure-activity relationships and identify lead compounds for further preclinical development.
References
- 1. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nano-ntp.com [nano-ntp.com]
- 3. dovepress.com [dovepress.com]
- 4. scialert.net [scialert.net]
- 5. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine’s Tool Box - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. Imidazole Derivatives and their Antibacterial Activity - A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships of the inhibition of human placental aromatase by imidazole drugs including ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Imidazole synthesis [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. scilit.com [scilit.com]
- 15. benchchem.com [benchchem.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. researchgate.net [researchgate.net]
The Strategic Role of Brominated Imidazoles in Modern Organic Synthesis: A Technical Guide
Abstract
This in-depth technical guide provides a comprehensive overview of the synthesis and application of brominated imidazoles, pivotal building blocks in contemporary organic synthesis. The imidazole moiety is a cornerstone of numerous pharmaceuticals and biologically active compounds, and the introduction of a bromine atom unlocks a vast potential for molecular diversification.[1][2] This document explores the nuanced methodologies for the regioselective bromination of the imidazole core and delves into the mechanics and practical execution of key palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Stille, and Sonogashira couplings. By elucidating the underlying principles and providing actionable experimental protocols, this guide serves as an essential resource for researchers, scientists, and drug development professionals seeking to leverage the synthetic versatility of brominated imidazoles in the creation of complex molecular architectures.
Introduction: The Enduring Significance of the Imidazole Scaffold
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged structure in medicinal chemistry and materials science.[1][2][3] Its prevalence in nature, most notably in the amino acid histidine, purines, and numerous alkaloids, underscores its fundamental role in biological processes.[1][2] In the realm of synthetic chemistry, the imidazole nucleus imparts favorable properties to molecules, including hydrogen bonding capabilities, metabolic stability, and the ability to coordinate with metal ions. Consequently, imidazole derivatives have found widespread application as anticancer, antifungal, antimicrobial, and antiviral agents.[1][2][3]
The strategic introduction of a bromine atom onto the imidazole ring dramatically enhances its synthetic utility, transforming it into a versatile linchpin for the construction of highly functionalized molecules. The carbon-bromine bond serves as a reactive handle for a multitude of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, with palladium-catalyzed cross-coupling reactions being of paramount importance. This guide will navigate the synthesis of these crucial intermediates and their subsequent elaboration into more complex structures.
The Synthesis of Brominated Imidazoles: A Matter of Regioselectivity
The direct bromination of the imidazole ring is an electrophilic aromatic substitution reaction. The regiochemical outcome is highly dependent on the reaction conditions and the nature of the substituents already present on the ring. The C2, C4, and C5 positions of the imidazole ring exhibit different reactivities towards electrophiles.
Common Brominating Agents
-
N-Bromosuccinimide (NBS): A widely used and convenient source of electrophilic bromine.[4] It is a crystalline solid that is easier and safer to handle than liquid bromine. NBS is particularly effective for the monobromination of activated aromatic systems and can be used for both radical and electrophilic brominations.[4] In the context of imidazoles, NBS often provides a higher degree of regioselectivity compared to molecular bromine.[5][6][7]
-
Molecular Bromine (Br₂): A powerful brominating agent that can lead to polybromination, often yielding di- and tribromoimidazoles.[6][8] The use of Br₂ may require careful control of stoichiometry and temperature to achieve the desired level of bromination. In some cases, the reaction with bromine can be aggressive, leading to the oxidative degradation of the imidazole ring.[9]
Controlling Regioselectivity
The inherent electronic properties of the imidazole ring direct electrophilic attack. The C5 position is generally the most electron-rich and therefore the most susceptible to electrophilic substitution, followed by the C4 and then the C2 position.[10] However, the outcome can be influenced by several factors:
-
Protecting Groups: The installation of a protecting group on one of the nitrogen atoms can alter the electronic distribution within the ring and sterically hinder certain positions, thereby directing the bromination to a specific carbon. The 2-(trimethylsilyl)ethoxymethyl (SEM) group has been effectively used for this purpose.[10]
-
Reaction Conditions: The choice of solvent and temperature can significantly impact the regioselectivity. For instance, using NBS in a polar aprotic solvent like DMF at room temperature can favor the formation of 4(5)-bromoimidazole.[6] More forcing conditions, such as refluxing in carbon tetrachloride, can lead to polybromination.[5]
-
Substituent Effects: The presence of electron-donating or electron-withdrawing groups on the imidazole ring will further influence the position of bromination.
Synthesis of Key Bromoimidazole Building Blocks
-
4(5)-Bromoimidazole: A common starting material that can be synthesized by the controlled bromination of imidazole with NBS in DMF.[6]
-
2-Bromoimidazole: The regioselective synthesis of 2-bromoimidazole can be challenging due to the lower reactivity of the C2 position. However, specific methodologies have been developed to achieve this transformation.[5]
-
4,5-Dibromoimidazole and 2,4,5-Tribromoimidazole: These polybrominated imidazoles are typically synthesized using an excess of a strong brominating agent like molecular bromine in acetic acid.[6][8] 2,4,5-tribromoimidazole is a known precursor for various biologically active compounds.[11]
Experimental Protocol: Synthesis of 4,5-Dibromo-2-nitroimidazole
This protocol is adapted from a literature procedure for the synthesis of a key intermediate.[6]
-
Dissolve 2-nitroimidazole (1 equivalent) in dimethylformamide (DMF).
-
Cool the solution in an ice bath.
-
Slowly add N-bromosuccinimide (NBS) (2 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Pour the reaction mixture into ice water and stir for 30 minutes.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford 4,5-dibromo-2-nitroimidazole.
Reactivity and Synthetic Applications: The Power of Cross-Coupling
Brominated imidazoles are exceptionally valuable substrates for palladium-catalyzed cross-coupling reactions, which enable the formation of new carbon-carbon bonds with a wide range of coupling partners.[12] These reactions form the cornerstone of modern synthetic organic chemistry and are indispensable in drug discovery for creating libraries of diverse molecular structures.[13]
Suzuki-Miyaura Coupling: A Robust C-C Bond Forming Strategy
The Suzuki-Miyaura reaction is a versatile method for coupling organoboron compounds (boronic acids or esters) with organohalides.[14][15] It is widely favored due to the mild reaction conditions, the commercial availability of a vast array of boronic acids, and the generally low toxicity of the boron-containing byproducts.[15]
Causality in Experimental Choices:
-
Palladium Catalyst: A palladium(0) species is the active catalyst. Common precursors include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂. The choice of phosphine ligands is crucial and can significantly impact the reaction's efficiency.
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates transmetalation to the palladium center.[15] Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The strength and solubility of the base can influence the reaction rate and yield.
-
Solvent: A variety of solvents can be employed, often a mixture of an organic solvent (e.g., dioxane, THF, toluene) and water to dissolve the inorganic base.[14]
A Self-Validating System: Mitigating Debromination
A common side reaction in the Suzuki coupling of bromoimidazoles is debromination, where the bromine atom is replaced by a hydrogen atom.[16] This can be minimized by:
-
Careful choice of base: Stronger bases can sometimes promote this side reaction.[16]
-
Use of appropriate ligands: Electron-rich and bulky phosphine ligands can favor the desired cross-coupling pathway.
-
N-Protection: Protecting the imidazole nitrogen can sometimes suppress debromination.[16]
Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-1,2-dimethyl-1H-imidazole
This protocol is based on a procedure described for the synthesis of a pharmaceutical intermediate.[17]
-
To a reaction vessel, add 4-bromo-1,2-dimethyl-1H-imidazole (1 equivalent), the desired arylboronic acid (1.2 equivalents), and a palladium catalyst such as PdCl₂(dppf) (0.05 equivalents).
-
Add a base, for example, potassium carbonate (2 equivalents).
-
Add a suitable solvent system, such as a 3:1 mixture of dioxane and water.
-
Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 4-Bromo-1,2-dimethyl-1H-imidazole | 4-Fluorophenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 60 |
| 5-Bromo-1-(phenylsulfonyl)imidazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 85 |
Table 1: Representative examples of Suzuki-Miyaura couplings with bromoimidazoles.
Stille Coupling: An Alternative for C-C Bond Formation
The Stille reaction couples organohalides with organostannane reagents, catalyzed by palladium.[18][19] A key advantage of the Stille coupling is the stability and tolerance of organostannanes to a wide variety of functional groups.[19][20] However, a significant drawback is the toxicity of tin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture.[19]
Causality in Experimental Choices:
-
Organostannane Reagent: Tributyltin derivatives are commonly used. The transfer of the desired organic group from the tin atom is favored over the transfer of the butyl groups.
-
Palladium Catalyst: Similar palladium catalysts to those used in the Suzuki coupling are effective.
-
Additives: In some cases, additives like lithium chloride or copper(I) salts can accelerate the reaction.
Diagram: Catalytic Cycle of the Stille Coupling
Caption: The catalytic cycle of the Stille coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[21][22] This reaction is unique in that it typically employs a dual catalytic system of palladium and a copper(I) salt.[23] The resulting alkynylated imidazoles are valuable intermediates for the synthesis of a wide range of heterocyclic compounds and natural products.
Causality in Experimental Choices:
-
Palladium Catalyst: As with the other cross-coupling reactions, a palladium(0) catalyst is essential.
-
Copper(I) Co-catalyst: A copper(I) salt, such as CuI, is typically used to activate the alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[23] Copper-free Sonogashira protocols have also been developed.
-
Base: An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[23]
Diagram: Catalytic Cycle of the Sonogashira Coupling
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira coupling.
Conclusion and Future Outlook
Brominated imidazoles have firmly established themselves as indispensable building blocks in the arsenal of the modern organic chemist. Their facile synthesis and predictable reactivity in a suite of powerful cross-coupling reactions provide a reliable and versatile platform for the construction of complex molecular architectures. The ability to selectively introduce aryl, heteroaryl, and alkynyl moieties onto the imidazole core through Suzuki-Miyaura, Stille, and Sonogashira couplings has profoundly impacted the fields of medicinal chemistry and materials science. As the demand for novel, highly functionalized molecules continues to grow, the strategic use of brominated imidazoles is set to play an even more prominent role in the discovery and development of new therapeutics and advanced materials. Future research will likely focus on the development of even more efficient and sustainable catalytic systems for the functionalization of these valuable intermediates, further expanding their synthetic utility.
References
- 1. pharmacyjournal.net [pharmacyjournal.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis and reactions of brominated 2-nitroimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. prepchem.com [prepchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eijbps.com [eijbps.com]
- 12. researchgate.net [researchgate.net]
- 13. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. thieme-connect.de [thieme-connect.de]
- 18. Stille Coupling | NROChemistry [nrochemistry.com]
- 19. Stille Coupling [organic-chemistry.org]
- 20. Stille reaction - Wikipedia [en.wikipedia.org]
- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 22. Sonogashira Coupling [organic-chemistry.org]
- 23. Sonogashira Coupling | NROChemistry [nrochemistry.com]
A Technical Guide to Methyl 2,5-dibromo-1H-imidazole-4-carboxylate: A Versatile Intermediate for Complex Molecule Synthesis
Abstract
The imidazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and its ability to engage in various biological interactions.[1][2] This guide provides an in-depth technical overview of Methyl 2,5-dibromo-1H-imidazole-4-carboxylate, a highly functionalized and versatile synthetic intermediate. We will explore its synthesis, physicochemical properties, and critically, its reactivity. This document serves as a resource for researchers, chemists, and drug development professionals, offering field-proven insights into leveraging this building block for the efficient construction of complex molecular architectures. We will dissect the causality behind experimental choices for key transformations, including N-alkylation and palladium-catalyzed cross-coupling reactions, providing validated protocols and workflows to empower your discovery pipeline.
Introduction: The Strategic Value of a Dibrominated Imidazole Core
This compound is a powerful building block designed for advanced synthetic chemistry. Its strategic value lies in the orthogonal reactivity of its functional groups:
-
Two Bromine Atoms (C2 and C5): These serve as highly reactive handles for introducing molecular diversity. They are excellent substrates for a wide range of metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[3] This allows for the efficient installation of aryl, heteroaryl, alkynyl, or amine functionalities.
-
An Ester Group (C4): The methyl carboxylate at the 4-position offers a site for further modification, such as hydrolysis to the corresponding carboxylic acid, followed by amide coupling to introduce new pharmacophoric elements.
-
A Reactive Imidazole Nitrogen (N1): The N-H proton is acidic and can be readily deprotonated, facilitating N-alkylation or N-arylation, which is often a critical step for modulating the compound's metabolic stability, solubility, and biological activity.[4]
This trifecta of reactive sites makes it an ideal starting point for exploring structure-activity relationships (SAR) in lead optimization campaigns, particularly in the development of kinase inhibitors and other targeted therapeutics.[5]
Physicochemical Properties & Characterization
Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [6] |
| CAS Number | 883876-21-9 | [7] |
| Molecular Formula | C₅H₄Br₂N₂O₂ | [6][7] |
| Molecular Weight | 283.91 g/mol | [6][7] |
| Appearance | White to light yellow solid | [3] |
| SMILES | COC(=O)C1=C(NC(=N1)Br)Br | [6] |
| InChIKey | GZZUUHHVKJJFKF-UHFFFAOYSA-N | [6] |
Standard analytical techniques for structural confirmation and purity assessment include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Synthesis of the Intermediate
While not extensively detailed in a single source, a logical and robust synthesis can be devised based on established imidazole chemistry. The workflow begins with the bromination of a suitable imidazole precursor. Direct halogenation of the imidazole ring with molecular bromine often leads to perbromination.[8] Therefore, a more controlled approach using a brominating agent like N-Bromosuccinimide (NBS) is preferable.
Caption: Proposed synthesis of the target intermediate.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on the bromination of similar imidazole scaffolds.[8]
-
Reaction Setup: To a solution of Methyl 1H-imidazole-4-carboxylate (1.0 eq) in anhydrous acetonitrile in a round-bottom flask, add N-Bromosuccinimide (NBS) (2.2 eq) portion-wise at 0 °C under an inert nitrogen atmosphere.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Reactivity and Key Synthetic Transformations
The true utility of this intermediate is revealed in its subsequent chemical transformations. The bromine atoms and the imidazole nitrogen provide three distinct points for diversification.
N-Alkylation: Modulating the Core Scaffold
The N-alkylation of the imidazole ring is a fundamental first step in many synthetic routes, preventing potential side reactions in subsequent steps and introducing key structural motifs.[4][9] The choice of base is critical; a strong, non-nucleophilic base is often required to overcome the electronic effects of the two bromine atoms and the carboxylate group.[9]
Caption: General workflow for N-alkylation.
Experimental Protocol: General N-Alkylation
-
Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous solvent such as DMF or THF, add a suitable base like sodium hydride (NaH, 1.2 eq) or potassium carbonate (K₂CO₃, 2.0 eq) at 0 °C under an inert atmosphere.
-
Deprotonation: Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation.
-
Alkylation: Add the alkylating agent (e.g., an alkyl halide, R-X) (1.1 eq) dropwise.
-
Reaction Execution: Allow the reaction to proceed at room temperature or with gentle heating (e.g., 50-80 °C) for 12-24 hours, monitoring by TLC.[9]
-
Work-up and Purification: After completion, cool the reaction to room temperature and pour it into water. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is arguably the most powerful application of this intermediate, enabling the formation of C(sp²)-C(sp²) bonds to introduce aryl and heteroaryl moieties.[10][11] A critical aspect for senior scientists to consider is the differential reactivity of the C2-Br and C5-Br positions. In related tribromo-imidazoles, the bromine at the 2-position is often the most reactive due to the electronic properties of the imidazole ring.[10][11] This selectivity can be exploited for sequential, site-specific functionalization.
-
Causality of Reactivity: The C2 position of the imidazole ring is electronically distinct from the C5 position. It is flanked by two nitrogen atoms, making the C2-Br bond more susceptible to oxidative addition to the Palladium(0) catalyst, which is the rate-determining step in the catalytic cycle.
-
Strategic Control: By using a sub-stoichiometric amount of boronic acid (e.g., 0.9-1.0 equivalents), one can favor mono-arylation, primarily at the more reactive C2 position. Subsequent exposure of the purified mono-arylated product to a different boronic acid under similar conditions allows for the synthesis of unsymmetrically di-substituted imidazoles.
Caption: Strategy for selective sequential Suzuki coupling.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol is based on established methods for halo-imidazoles.[12]
-
Reaction Setup: In a reaction vessel, combine the N-alkylated dibromoimidazole (1.0 eq), the desired arylboronic acid (1.1 eq for mono-coupling or 2.2 eq for di-coupling), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water.
-
Inert Atmosphere: Purge the vessel with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Reaction Execution: Heat the mixture to 80-100 °C and stir for 4-16 hours, monitoring for the disappearance of starting material by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the combined organic layers, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.
Case Study: A Workflow for Kinase Inhibitor Scaffolds
To illustrate the power of this intermediate, we present a logical workflow for the synthesis of a core structure found in many kinase inhibitors. This multi-step synthesis combines the previously discussed transformations to rapidly build molecular complexity from a simple starting material.
Caption: Multi-step synthesis of a complex scaffold.
This workflow demonstrates a robust and modular approach. By simply varying the alkylating agent (R-X) and the two boronic acids (Ar¹ and Ar²), a diverse library of compounds can be generated efficiently for biological screening. The final amide coupling step further expands the accessible chemical space.
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed. This compound is associated with the following hazards:
-
H302: Harmful if swallowed[6]
-
H315: Causes skin irritation[6]
-
H319: Causes serious eye irritation[6]
-
H335: May cause respiratory irritation[6]
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
Conclusion and Future Outlook
This compound is more than just a chemical; it is a strategic tool for accelerating drug discovery. Its pre-installed, orthogonally reactive functional groups allow for a modular and efficient approach to the synthesis of complex, highly substituted imidazole-based molecules. The ability to perform selective, sequential cross-coupling reactions is a particularly powerful feature for generating diverse chemical libraries. Future research may focus on expanding the repertoire of transformations at the bromine positions, including other metal-catalyzed reactions, and developing novel applications for this versatile intermediate in materials science and agrochemicals.
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. China Intermediates 2,5-Dibromo-1,4-dimethyl-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 4. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thieme-connect.de [thieme-connect.de]
- 6. methyl 2,4-dibromo-1H-imidazole-5-carboxylate | C5H4Br2N2O2 | CID 46835613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. appchemical.com [appchemical.com]
- 8. Synthesis and reactions of brominated 2-nitroimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. benchchem.com [benchchem.com]
Methodological & Application
"Buchwald-Hartwig amination with Methyl 2,5-dibromo-1H-imidazole-4-carboxylate"
An Application Guide to the Selective Buchwald-Hartwig Amination of Methyl 2,5-dibromo-1H-imidazole-4-carboxylate
Introduction: Unlocking Imidazole Scaffolds in Drug Discovery
Substituted imidazoles are privileged scaffolds in medicinal chemistry and materials science, renowned for their role in biologically active compounds and functional materials.[1] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a powerful and versatile method for forming carbon-nitrogen (C-N) bonds, offering a significant advantage over traditional methods that often require harsh conditions and have limited substrate scope.[2][3] This application note provides a detailed guide for the selective monoamination of this compound, a versatile building block for creating complex molecular architectures.
This substrate presents a unique challenge due to the presence of two non-equivalent bromine atoms and an unprotected, acidic N-H proton. Five-membered heterocyclic halides can be difficult coupling partners, potentially inhibiting or deactivating the palladium catalyst.[1] This guide will address these challenges, explaining the rationale behind parameter selection and providing a robust protocol for achieving high-yield, selective C-N bond formation.
The Chemoselectivity Challenge: C2 vs. C5 Reactivity
A primary consideration when functionalizing polyhalogenated heterocycles is regioselectivity.[4][5] The imidazole ring in the target substrate contains bromine atoms at the C2 and C5 positions, which exhibit different electronic and steric environments.
-
Electronic Factors: The C2 position is situated between two nitrogen atoms, making it electron-deficient and generally more susceptible to oxidative addition by the palladium(0) catalyst. This is a common reactivity pattern observed in imidazole systems.[4]
-
Steric Factors: The C5 position is adjacent to a bulky methyl carboxylate group, which may sterically hinder the approach of the palladium catalyst compared to the more accessible C2 position.
-
Influence of the N-H Proton: The presence of an unprotected N-H group can influence the electronic properties of the ring and may lead to catalyst inhibition through coordination.[1]
Based on these factors, the Buchwald-Hartwig amination is predicted to occur preferentially at the C2 position . The protocol described herein is optimized for this selective transformation.
The Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism is key to rational optimization. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][6][7] The cycle consists of three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination. The use of bulky, electron-rich phosphine ligands is crucial for facilitating the key steps of oxidative addition and the final reductive elimination.[2][8]
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-Coupling Reactions of Polyhalogenated Heterocycles | Semantic Scholar [semanticscholar.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Cross-Coupling Reactions with Dibromoimidazoles
Introduction: The Versatile Imidazole Core in Modern Chemistry
The imidazole nucleus is a cornerstone in medicinal chemistry and materials science, owing to its presence in numerous biologically active compounds and functional materials.[1][2] The targeted functionalization of this heterocyclic scaffold is paramount for the development of novel therapeutics and advanced materials. Dibromoimidazoles serve as highly versatile building blocks, offering two reactive sites for the introduction of diverse molecular fragments through transition metal-catalyzed cross-coupling reactions.
This guide provides an in-depth exploration of the reaction conditions for the Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of dibromoimidazoles. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale to empower researchers, scientists, and drug development professionals to confidently and successfully employ these powerful synthetic transformations. We will delve into the nuances of catalyst and ligand selection, the critical role of reaction parameters, and strategies for achieving regioselectivity in the functionalization of these important substrates.
The Challenge of Regioselectivity in Dibromoimidazole Coupling
A primary challenge in the cross-coupling of dibromoimidazoles is controlling the regioselectivity of the reaction. The relative reactivity of the bromine atoms at the C2, C4, and C5 positions of the imidazole ring can be influenced by several factors, including the substitution pattern on the imidazole nitrogen, the electronic and steric nature of the coupling partners, and, most critically, the choice of the palladium catalyst and its associated ligands.[3] Understanding these factors is key to selectively achieving mono- or di-functionalization at the desired positions.
Section 1: Suzuki-Miyaura Coupling of Dibromoimidazoles
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, coupling an organoboron reagent with an organic halide.[4] Its advantages include the commercial availability and stability of many boronic acids and the generally mild reaction conditions.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium(0)/palladium(II) cycle. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the dibromoimidazole.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
Controlling Regioselectivity
For dibromoimidazoles, the choice of catalyst and ligand system is paramount in dictating which bromine atom reacts. For instance, in the case of N-methyl-2,5-dibromoimidazole, the use of most phosphine ligands leads to preferential coupling at the C5 position. However, employing a phospha-adamantane ligand can steer the selectivity towards the C2 position.[4]
Optimized Reaction Conditions: A Comparative Overview
| Parameter | Condition A: C5-Selective Coupling | Condition B: C2-Selective Coupling |
| Dibromoimidazole | N-Protected 2,5-Dibromoimidazole | N-Protected 2,5-Dibromoimidazole |
| Boronic Acid | Aryl- or Heteroarylboronic Acid (1.1 equiv) | Aryl- or Heteroarylboronic Acid (1.1 equiv) |
| Palladium Catalyst | Pd(OAc)₂ (2-5 mol%) | Pd₂(dba)₃ (2.5 mol%) |
| Ligand | SPhos (4-10 mol%) | Tri(p-fluorophenyl)phosphine (10 mol%) |
| Base | K₂CO₃ or K₃PO₄ (2-3 equiv) | Cs₂CO₃ (2 equiv) |
| Solvent | Toluene/H₂O or Dioxane/H₂O | Acetonitrile (MeCN) |
| Temperature | 80-110 °C | 80 °C |
| Typical Yield | 70-95% | 60-85% |
Detailed Experimental Protocol: Mono-Arylation of 4,5-Dibromo-1H-imidazole
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of haloimidazoles.[4]
Materials:
-
4,5-Dibromo-1H-imidazole (or N-protected derivative) (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(OAc)₂ (0.05 equiv)
-
SPhos (0.10 equiv)
-
K₂CO₃ (2.0 equiv)
-
Toluene (5 mL per mmol of imidazole)
-
Water (1 mL per mmol of imidazole)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 4,5-dibromo-1H-imidazole, the arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Add the degassed toluene and water.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Section 2: Stille Coupling of Dibromoimidazoles
The Stille reaction offers a powerful alternative for C-C bond formation, particularly when dealing with substrates that are sensitive to the basic conditions of the Suzuki coupling.[5] It involves the coupling of an organotin reagent with an organic halide.
Mechanistic Rationale
The catalytic cycle of the Stille coupling is analogous to the Suzuki reaction, with the key difference being the transmetalation step, which involves an organostannane.
Key Considerations
While the Stille reaction is tolerant of a wide range of functional groups, a significant drawback is the toxicity of organotin reagents and the difficulty in removing tin byproducts.
General Protocol for Stille Coupling
Materials:
-
Dibromoimidazole (1.0 equiv)
-
Organostannane (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene, THF, or DMF)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the dibromoimidazole and Pd(PPh₃)₄ in the chosen solvent.
-
Add the organostannane via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction and dilute with an organic solvent.
-
Wash the organic phase with an aqueous solution of KF to remove tin byproducts, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Section 3: Sonogashira Coupling of Dibromoimidazoles
The Sonogashira coupling is the method of choice for the synthesis of alkynyl-substituted imidazoles, forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[6][7]
Mechanistic Rationale
The Sonogashira reaction typically involves a dual catalytic system of palladium and copper. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst activates the alkyne for transmetalation.
Ligand-Controlled Regioselectivity
Similar to the Suzuki coupling, the choice of ligand can influence the site of alkynylation in dibromoimidazoles. For dihaloheteroarenes, monodentate phosphine ligands often favor reaction at one position, while bidentate or electron-rich monodentate ligands can switch the selectivity to another position.[8][9]
General Protocol for Sonogashira Coupling
This protocol is based on established procedures for the Sonogashira coupling of aryl bromides.[1][6]
Materials:
-
Dibromoimidazole (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
CuI (0.1 equiv)
-
Triethylamine or Diisopropylamine (as solvent and base)
Procedure:
-
To a solution of the dibromoimidazole and terminal alkyne in triethylamine, add Pd(PPh₃)₄ and CuI under an inert atmosphere.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC).
-
Quench the reaction with an aqueous solution of ammonium chloride and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography on silica gel.
Section 4: Buchwald-Hartwig Amination of Dibromoimidazoles
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an amine with an aryl halide.[7][10] This reaction is particularly valuable for the synthesis of N-arylimidazoles, which are common motifs in pharmaceuticals.
Mechanistic Rationale
The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond.
Key Considerations for Dibromoimidazoles
The acidic N-H proton of unprotected imidazoles can interfere with the Buchwald-Hartwig amination. Therefore, N-protection is often crucial for successful coupling. Common protecting groups include methoxymethyl (MOM) and [2-(trimethylsilyl)ethoxy]methyl (SEM). The choice of a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu), is also critical.[1]
General Protocol for Buchwald-Hartwig Amination
Materials:
-
N-Protected Dibromoimidazole (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
X-Phos (0.04 equiv)
-
KOt-Bu (1.5 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd(OAc)₂, X-Phos, and KOt-Bu.
-
Add the N-protected dibromoimidazole and the amine.
-
Add anhydrous toluene and seal the tube.
-
Heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Experimental Workflow: A Generalized Approach
The following diagram outlines a typical workflow for setting up and executing a cross-coupling reaction with a dibromoimidazole substrate.
Conclusion
The cross-coupling reactions of dibromoimidazoles are indispensable tools for the synthesis of functionalized imidazole derivatives. Mastery of these reactions hinges on a thorough understanding of the interplay between the substrate, coupling partner, catalyst, ligand, and reaction conditions. This guide has provided a comprehensive overview of the Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig reactions in the context of dibromoimidazole chemistry, with a focus on practical protocols and the causal relationships that govern reaction outcomes. By leveraging the information and procedures outlined herein, researchers can confidently navigate the complexities of these transformations and accelerate their research and development efforts.
References
- 1. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 2. benchchem.com [benchchem.com]
- 3. Ligand-Controlled Site-Selective Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. snu.elsevierpure.com [snu.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
The Versatile Synthon: A Guide to the Synthesis of Substituted Imidazoles from Methyl 2,5-dibromo-1H-imidazole-4-carboxylate
The imidazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a vast array of biologically active compounds and functional materials.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design. This guide provides an in-depth exploration of synthetic strategies to create diverse substituted imidazoles utilizing the readily accessible and highly versatile building block, Methyl 2,5-dibromo-1H-imidazole-4-carboxylate .
This technical note is designed for researchers, medicinal chemists, and professionals in drug development, offering detailed protocols and the scientific rationale behind the synthetic transformations. We will delve into the strategic functionalization of this trifunctional scaffold, focusing on the differential reactivity of the two bromine atoms and the imidazole nitrogen, as well as modifications of the carboxylate group.
The Strategic Importance of this compound
This compound is a powerful starting material due to its three distinct points of functionalization: the C2-bromo, C5-bromo, and N1-H positions, in addition to the C4-ester group. The electron-withdrawing nature of the carboxylate group and the bromine atoms influences the reactivity of the imidazole ring, making it amenable to a variety of transformations. The differential electronic environment of the C2 and C5 positions can often be exploited for regioselective reactions, a key advantage in the synthesis of complex molecules.
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.[3] For this compound, these reactions provide a direct pathway to introduce aryl, heteroaryl, alkynyl, and amino functionalities.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust method for creating biaryl and heteroaryl-aryl structures.[4] The reaction of a halo-imidazole with a boronic acid or ester in the presence of a palladium catalyst and a base is a cornerstone of modern organic synthesis.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium precursor and ligand is critical. For heteroaromatic substrates, which can act as ligands themselves and inhibit the catalyst, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often employed to promote efficient oxidative addition and reductive elimination.[5]
-
Base: The base is required to activate the boronic acid, forming a more nucleophilic boronate species. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can influence the reaction rate and selectivity.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often used to dissolve both the organic and inorganic reagents.
Protocol 1: General Procedure for Mono-Arylation via Suzuki-Miyaura Coupling
This protocol provides a starting point for the regioselective mono-arylation, which typically occurs at the more reactive C2 or C5 position depending on the specific reaction conditions and protecting groups.[6]
| Reagent | Amount | Molar Equiv. |
| This compound | 1.0 mmol | 1.0 |
| Arylboronic Acid | 1.2 mmol | 1.2 |
| Pd(PPh₃)₄ | 0.05 mmol | 0.05 |
| K₂CO₃ | 2.0 mmol | 2.0 |
| 1,4-Dioxane | 8 mL | - |
| Water | 2 mL | - |
Step-by-Step Methodology:
-
To a dry Schlenk tube, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane and water.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, enabling the introduction of alkyne functionalities.[7][8] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.
Causality Behind Experimental Choices:
-
Dual Catalysis: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[9]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and also serves as the solvent in many cases.
-
Copper-Free Conditions: To avoid the formation of diacetylene side products (Glaser coupling), copper-free Sonogashira protocols have been developed, often requiring stronger bases and specific ligands.
Protocol 2: General Procedure for Sonogashira Coupling
| Reagent | Amount | Molar Equiv. |
| This compound | 1.0 mmol | 1.0 |
| Terminal Alkyne | 1.2 mmol | 1.2 |
| PdCl₂(PPh₃)₂ | 0.03 mmol | 0.03 |
| Copper(I) Iodide (CuI) | 0.06 mmol | 0.06 |
| Triethylamine (TEA) | 10 mL | - |
Step-by-Step Methodology:
-
To a dry Schlenk tube, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous, degassed triethylamine and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C for 4-12 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography.
N-Functionalization of the Imidazole Ring
The imidazole nitrogen can be readily functionalized through N-alkylation or N-arylation, which is crucial for modulating the compound's physicochemical properties and for preventing potential interference of the N-H proton in subsequent reactions.
N-Alkylation
N-alkylation is typically achieved by treating the imidazole with an alkylating agent in the presence of a base.[10] The electron-withdrawing groups on the imidazole ring of the starting material decrease the nucleophilicity of the nitrogen, often requiring a strong base for deprotonation.[1]
Causality Behind Experimental Choices:
-
Base Selection: A strong, non-nucleophilic base like sodium hydride (NaH) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is often necessary to achieve complete deprotonation of the N-H bond.[10] Milder bases like potassium carbonate can also be effective, particularly with more reactive alkylating agents.
-
Solvent: Aprotic polar solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used to dissolve the imidazole and the base.
Protocol 3: N-Alkylation using Sodium Hydride
| Reagent | Amount | Molar Equiv. |
| This compound | 1.0 mmol | 1.0 |
| Sodium Hydride (60% dispersion in mineral oil) | 1.2 mmol | 1.2 |
| Alkyl Halide | 1.1 mmol | 1.1 |
| Anhydrous DMF | 10 mL | - |
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a solution of this compound in anhydrous DMF.
-
Cool the solution to 0 °C and add sodium hydride portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Functionalization of the Carboxylate Group
The methyl ester at the C4 position can be readily transformed into other functional groups, such as a carboxylic acid or an amide, providing further avenues for diversification.
Hydrolysis to the Carboxylic Acid
Saponification of the methyl ester to the corresponding carboxylic acid is a straightforward transformation that can be achieved under basic conditions.
Protocol 4: Ester Hydrolysis
| Reagent | Amount | Molar Equiv. |
| This compound | 1.0 mmol | 1.0 |
| Lithium Hydroxide (LiOH) | 2.0 mmol | 2.0 |
| Tetrahydrofuran (THF) | 5 mL | - |
| Water | 5 mL | - |
Step-by-Step Methodology:
-
Dissolve this compound in a mixture of THF and water.
-
Add lithium hydroxide and stir the mixture at room temperature for 4-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 1M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid.
Amidation
The carboxylic acid can be converted to an amide through coupling with an amine using a standard peptide coupling reagent. Alternatively, direct amidation of the ester can sometimes be achieved, although this often requires harsher conditions.
Protocol 5: Amide Coupling from the Carboxylic Acid
| Reagent | Amount | Molar Equiv. |
| 2,5-Dibromo-1H-imidazole-4-carboxylic acid | 1.0 mmol | 1.0 |
| Amine | 1.1 mmol | 1.1 |
| HATU (or HBTU) | 1.2 mmol | 1.2 |
| DIPEA | 2.0 mmol | 2.0 |
| Anhydrous DMF | 10 mL | - |
Step-by-Step Methodology:
-
To a solution of the carboxylic acid in anhydrous DMF, add the amine and DIPEA.
-
Add the coupling reagent (HATU or HBTU) and stir the mixture at room temperature for 6-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide array of substituted imidazoles. Through judicious selection of palladium-catalyzed cross-coupling reactions, N-functionalization strategies, and modifications of the carboxylate group, researchers can access a rich chemical space of novel imidazole derivatives. The protocols outlined in this guide provide a solid foundation for the exploration of this synthon in drug discovery and materials science. As with any synthetic procedure, optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 10. benchchem.com [benchchem.com]
The Strategic Application of Methyl 2,5-dibromo-1H-imidazole-4-carboxylate in Modern Medicinal Chemistry
The imidazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in the design of novel therapeutic agents.[3] Within this vast chemical space, halo-substituted imidazoles, particularly di-brominated derivatives, serve as exceptionally versatile building blocks. This guide provides an in-depth exploration of Methyl 2,5-dibromo-1H-imidazole-4-carboxylate , a key intermediate for the synthesis of complex, biologically active molecules.
This document will delve into the synthetic utility of this compound, providing detailed protocols for its derivatization and discussing its potential applications in the development of targeted therapies, with a focus on kinase inhibitors and other emerging drug classes.
Compound Profile and Strategic Importance
This compound (MDIC) is a strategically important starting material due to the presence of two bromine atoms at positions C2 and C5, which offer differential reactivity for sequential functionalization. The methyl carboxylate at C4 provides an additional handle for chemical modification or can act as a key pharmacophoric element.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| Molecular Formula | C₅H₄Br₂N₂O₂ | [4] |
| Molecular Weight | 283.91 g/mol | [4] |
| CAS Number | 883876-21-9 | [4] |
The true value of MDIC lies in its potential for controlled, stepwise derivatization through modern cross-coupling reactions, enabling the construction of diverse molecular libraries for drug discovery.
Synthesis of the Core Scaffold
While a direct, detailed synthesis of this compound is not extensively documented in readily available literature, a plausible synthetic route can be devised based on established imidazole syntheses.[5] A common approach involves the construction of the imidazole ring followed by electrophilic bromination.
A potential synthetic workflow is outlined below:
Caption: Conceptual synthetic pathway for this compound.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The bromine atoms at the C2 and C5 positions of MDIC are ideal handles for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are fundamental in medicinal chemistry for the formation of C-C bonds, allowing for the introduction of a wide array of aryl, heteroaryl, and alkynyl moieties.[6][7]
Suzuki-Miyaura Coupling: A Gateway to Biaryl Imidazoles
The Suzuki-Miyaura coupling is a powerful method for creating biaryl structures, which are common motifs in kinase inhibitors and other therapeutic agents.[8][9]
Protocol: General Procedure for Suzuki-Miyaura Coupling of MDIC
This protocol outlines a general procedure for the mono-arylation of MDIC. Selective mono-arylation can often be achieved by controlling the stoichiometry of the boronic acid and reaction conditions.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv for mono-arylation)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the palladium catalyst to the flask under a stream of inert gas.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General workflow for the Suzuki-Miyaura coupling of MDIC.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling enables the introduction of alkynyl groups, which can serve as versatile handles for further transformations or as key structural elements in bioactive molecules.[10][11]
Protocol: General Procedure for Sonogashira Coupling of MDIC
This protocol provides a general method for the mono-alkynylation of MDIC.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Base (e.g., Triethylamine or Diisopropylethylamine)
-
Solvent (e.g., THF or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent and the base via syringe.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction at room temperature to 50 °C for 2-8 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. methyl 2,4-dibromo-1H-imidazole-5-carboxylate | C5H4Br2N2O2 | CID 46835613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Imidazole synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols for the Functionalization of Methyl 2,5-dibromo-1H-imidazole-4-carboxylate
Introduction: The Versatile Imidazole Scaffold in Modern Chemistry
The imidazole ring is a privileged structure in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal scaffold for molecular recognition.[1] Methyl 2,5-dibromo-1H-imidazole-4-carboxylate is a highly functionalized and versatile building block, offering multiple reaction sites for the synthesis of complex molecular architectures. The two bromine atoms at the C2 and C5 positions serve as reactive handles for various palladium-catalyzed cross-coupling reactions, while the secondary amine in the imidazole ring is amenable to N-alkylation or N-arylation. The methyl carboxylate at the C4 position provides an additional site for modification or can influence the reactivity of the imidazole core.
These application notes provide detailed protocols for the key functionalization reactions of this compound, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as N-alkylation. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the causality behind experimental choices to ensure robust and reproducible results.
I. Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[3] For this compound, these reactions allow for the introduction of a wide range of substituents at the C2 and C5 positions. The relative reactivity of the two bromine atoms can often be controlled by the choice of catalyst, ligands, and reaction conditions, enabling selective mono- or di-functionalization.[4]
A. Suzuki-Miyaura Coupling: Formation of C-C Bonds with Aryl and Heteroaryl Boronic Acids
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl and heteroaryl structures.[5] The reaction of this compound with various boronic acids can introduce diverse aromatic and heteroaromatic moieties, which is a common strategy in the development of new therapeutic agents.
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial for an efficient Suzuki-Miyaura coupling. Catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used. The ligand stabilizes the palladium center and facilitates the catalytic cycle. For challenging couplings, more sophisticated ligands such as SPhos or XPhos may be required to promote oxidative addition and reductive elimination.
-
Base: A base is required to activate the boronic acid and facilitate the transmetalation step. Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently employed. The choice of base can influence the reaction rate and selectivity.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used. The water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
-
Temperature: The reaction is typically heated to ensure a reasonable reaction rate. The optimal temperature will depend on the reactivity of the specific substrates and the catalyst system used.
Objective: To selectively introduce an aryl group at one of the bromine-substituted positions.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add Pd(PPh₃)₄ (0.05 eq) to the flask.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90-100 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Expected Outcome: Formation of a mono-arylated product. The regioselectivity (C2 vs. C5) will depend on the specific boronic acid and reaction conditions.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | ~75 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 10 | ~80 |
| 3 | 3-Pyridylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 110 | 16 | ~65 |
Note: Yields are representative and may vary depending on the specific substrate and experimental conditions.
Diagram of Suzuki-Miyaura Coupling Workflow:
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
B. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, providing access to alkynyl-substituted imidazoles.[6][7] These products are valuable intermediates that can undergo further transformations, such as cycloaddition reactions, or be used in the synthesis of conjugated materials.
-
Catalyst System: The Sonogashira reaction typically employs a dual catalyst system consisting of a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) as a co-catalyst. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne. Copper-free Sonogashira protocols have also been developed to avoid issues with homocoupling of the alkyne.[8]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and act as a solvent.
-
Solvent: The reaction is often carried out in a polar aprotic solvent like DMF or in the amine base itself.
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling). Therefore, it is essential to perform the reaction under an inert atmosphere.
Objective: To introduce a terminal alkyne at one of the bromine-substituted positions.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
CuI (0.1 equivalents)
-
Triethylamine (Et₃N)
-
Anhydrous DMF
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF and degassed Et₃N via syringe.
-
Add the terminal alkyne (1.2 eq) dropwise with stirring.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
Expected Outcome: Formation of a mono-alkynylated imidazole derivative.
Diagram of Sonogashira Catalytic Cycle:
Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.
C. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.[9] This reaction allows for the introduction of various primary and secondary amines at the C2 and C5 positions of the imidazole ring, which is a key transformation in the synthesis of many biologically active molecules.
-
Catalyst and Ligand: A variety of palladium catalysts and bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos, or Josiphos-type ligands) have been developed for the Buchwald-Hartwig amination.[10] The choice of ligand is critical and depends on the nature of both the aryl halide and the amine.
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS), is typically required to deprotonate the amine and facilitate the catalytic cycle.
-
Solvent: Anhydrous, non-polar solvents like toluene or dioxane are commonly used.
-
Inert Atmosphere: The catalyst system is sensitive to oxygen, so the reaction must be carried out under an inert atmosphere.
Objective: To introduce an amine substituent at one of the bromine-substituted positions.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
Xantphos (0.08 equivalents)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)
-
Anhydrous toluene
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk tube, add this compound (1.0 eq), NaOt-Bu (1.4 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.08 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene, followed by the amine (1.2 eq) via syringe.
-
Heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Expected Outcome: Formation of a mono-aminated imidazole derivative.
II. N-Alkylation of the Imidazole Ring
The secondary amine of the imidazole ring can be readily alkylated to introduce a variety of substituents at the N1 position. This modification can significantly impact the biological activity and physicochemical properties of the molecule.[11]
-
Base: A base is required to deprotonate the imidazole nitrogen, making it more nucleophilic. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The choice of base depends on the acidity of the imidazole proton and the reactivity of the alkylating agent.[9]
-
Alkylating Agent: A variety of alkylating agents can be used, such as alkyl halides (iodides, bromides, or chlorides) or alkyl triflates.
-
Solvent: Polar aprotic solvents like DMF, acetonitrile, or THF are typically used to dissolve the reactants and facilitate the reaction.
Objective: To introduce an alkyl group at the N1 position of the imidazole ring.
Materials:
-
This compound
-
Alkyl halide (1.1 equivalents)
-
Potassium carbonate (K₂CO₃) (1.5 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Nitrogen or Argon gas
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and K₂CO₃ (1.5 eq).
-
Add anhydrous DMF and stir the suspension under an inert atmosphere.
-
Add the alkyl halide (1.1 eq) dropwise to the mixture.
-
Stir the reaction at room temperature or heat to 50-60 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Expected Outcome: Formation of the N-alkylated product.
Diagram of N-Alkylation Workflow:
References
- 1. ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE(51605-32-4) 13C NMR spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imidazole synthesis [organic-chemistry.org]
Application Notes and Protocols: Leveraging Methyl 2,5-dibromo-1H-imidazole-4-carboxylate in Fragment-Based Drug Discovery
Introduction: The Strategic Value of a Dibrominated Imidazole Fragment
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2][3][4] By screening low-molecular-weight compounds, or "fragments," FBDD allows for a more thorough exploration of chemical space against a biological target, often yielding hits with higher ligand efficiency.[1][5] Methyl 2,5-dibromo-1H-imidazole-4-carboxylate emerges as a fragment of significant interest due to a confluence of advantageous structural and chemical features. Its rigid imidazole core provides a well-defined scaffold for probing protein binding pockets, while the two bromine atoms offer unique opportunities for potent and selective interactions through halogen bonding.[6][7][8] This guide provides a comprehensive overview and detailed protocols for the strategic application of this fragment in an FBDD campaign, from initial screening to hit validation and evolution.
Physicochemical Profile of the Fragment
A thorough understanding of the fragment's properties is foundational to its effective use. This compound is a small organic molecule whose characteristics align well with the principles of FBDD.[1][2]
| Property | Value | Source | Significance in FBDD |
| CAS Number | 883876-21-9 | [9][10] | Unique identifier for procurement and data management. |
| Molecular Formula | C₅H₄Br₂N₂O₂ | [9][10] | Indicates the elemental composition. |
| Molecular Weight | 283.91 g/mol | [9][11] | Adheres to the "Rule of Three" (MW < 300 Da), a guideline for ideal fragments.[1][12][13] |
| Structure | Imidazole core with bromine at C2 and C5, and a methyl carboxylate at C4. | [9] | The rigid core reduces conformational entropy upon binding. The bromine atoms can act as halogen bond donors, and the ester and imidazole nitrogens can act as hydrogen bond acceptors. |
The molecular weight of this fragment falls comfortably within the "Rule of Three," which suggests optimal fragments should have a molecular weight under 300 Daltons, a cLogP less than 3, and fewer than three hydrogen bond donors and acceptors.[1][2][12][13][14][15] This adherence increases the likelihood of identifying high-quality hits with good ligand efficiency.
The Rationale for a Dibrominated Scaffold in FBDD
The choice of this compound is not arbitrary. Its structural motifs offer distinct advantages:
-
The Imidazole Core: This five-membered aromatic heterocycle is a common scaffold in medicinal chemistry and is present in many biologically active molecules.[16] Its rigid nature provides a well-defined vector for its substituents, allowing for precise probing of a protein's active site or allosteric pockets. The nitrogen atoms can participate in hydrogen bonding, a crucial interaction for molecular recognition.[16]
-
The Power of Bromine and Halogen Bonding: The two bromine atoms are the most compelling features of this fragment. Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic "σ-hole" to interact with a nucleophilic partner, such as a carbonyl oxygen or an aromatic ring on a protein.[6][7] These interactions are highly directional and can significantly contribute to binding affinity and selectivity.[7][17] The use of brominated fragments can therefore uncover unique binding opportunities that might be missed with more conventional fragments.[6][18] The introduction of bromine can also enhance therapeutic activity and favorably influence a compound's metabolic profile.[6][7][18]
-
Vectors for Growth: The methyl ester and the N-H of the imidazole ring provide clear, synthetically tractable points for fragment evolution. Once a binding mode is confirmed, these positions can be modified to "grow" the fragment into a more potent lead compound by exploring adjacent pockets on the protein surface.[4][5]
Experimental Workflow: From Fragment Screening to Hit Validation
The successful application of this compound in FBDD requires a systematic and multi-faceted experimental approach. The following workflow outlines the key stages, from initial hit identification to detailed structural characterization.
Caption: FBDD workflow from screening to lead optimization.
Protocol 1: Primary Screening using Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for detecting the weak binding affinities typical of fragments.[19][20][21] Ligand-observed NMR methods are particularly well-suited for primary screening.
Objective: To identify if this compound binds to the target protein.
Materials:
-
Target protein (e.g., >95% purity, at a concentration of 10-50 µM)
-
This compound (stock solution in deuterated DMSO)
-
NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4 in 99.9% D₂O)
-
NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe
Methodology:
-
Sample Preparation:
-
Prepare a solution of the target protein in the NMR buffer.
-
Prepare a reference sample containing this compound at a concentration of 100-500 µM in the NMR buffer.
-
Prepare the screening sample by adding the same concentration of the fragment to the protein solution.
-
-
NMR Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum of the reference sample.
-
Acquire a 1D ¹H NMR spectrum of the screening sample.
-
For enhanced sensitivity and to filter out non-binding compounds, consider using ligand-observed experiments such as Saturation Transfer Difference (STD) NMR or WaterLOGSY.
-
-
Data Analysis:
-
Compare the spectra of the reference and screening samples.
-
Binding is indicated by changes in the fragment's signals, such as line broadening, chemical shift perturbations, or a decrease in signal intensity.
-
In STD-NMR, the appearance of signals for the fragment indicates binding.
-
Causality Behind Experimental Choices:
-
A high-field NMR spectrometer with a cryoprobe is used to maximize sensitivity, which is crucial for detecting the subtle effects of weak fragment binding.[22]
-
Ligand-observed methods are employed because they are more sensitive to weak interactions and require less protein compared to protein-observed experiments.[19][21]
Protocol 2: Primary Screening and Affinity Determination using Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that can rapidly screen fragment libraries and provide kinetic and affinity data.[23][24][25][26][27]
Objective: To detect binding of the fragment to the immobilized target protein and determine the dissociation constant (Kᴅ).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Target protein
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., PBS with 0.05% Tween-20)
-
This compound serial dilutions
Methodology:
-
Protein Immobilization:
-
Activate the sensor chip surface using a standard amine coupling kit.
-
Immobilize the target protein to the chip surface to a desired response level.
-
Deactivate the remaining active esters. A reference channel should be prepared in the same way but without protein immobilization.
-
-
Binding Analysis:
-
Prepare a concentration series of this compound in running buffer (e.g., from 1 µM to 1 mM).
-
Inject the fragment solutions over the target and reference surfaces at a constant flow rate.
-
Record the binding response (in Response Units, RU).
-
Regenerate the surface between injections if necessary.
-
-
Data Analysis:
-
Subtract the reference channel signal from the target channel signal to correct for bulk refractive index changes.
-
Plot the steady-state binding response against the fragment concentration.
-
Fit the data to a 1:1 steady-state affinity model to determine the Kᴅ.
-
Causality Behind Experimental Choices:
-
SPR is chosen for its high sensitivity, real-time data acquisition, and ability to provide both kinetic and affinity information.[23][24]
-
The use of a reference channel is critical to eliminate false positives arising from non-specific binding or buffer effects.[23]
Protocol 3: Structural Characterization by X-ray Crystallography
X-ray crystallography provides high-resolution structural information about how the fragment binds to the target protein, which is invaluable for structure-based drug design.[28][29][30][31]
Objective: To determine the three-dimensional structure of the protein-fragment complex.
Methodology:
-
Crystal Soaking or Co-crystallization:
-
Soaking: Grow crystals of the target protein. Prepare a soaking solution containing a high concentration of this compound (typically 1-50 mM) in a cryoprotectant solution. Transfer the protein crystals to this solution for a defined period (minutes to hours).
-
Co-crystallization: Add the fragment to the protein solution before setting up crystallization trials.
-
-
Data Collection and Structure Determination:
-
Flash-cool the soaked or co-crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure by molecular replacement using a known structure of the protein.
-
Carefully examine the electron density maps to confirm the binding of the fragment and to model its orientation in the binding pocket.
-
Causality Behind Experimental Choices:
-
X-ray crystallography is the gold standard for obtaining detailed 3D information about protein-ligand interactions, which is essential for the "fragment growing" or "linking" phase of FBDD.[28][29][30][32]
-
Soaking is often preferred for initial screening as it is faster and consumes less protein than co-crystallization.[28]
Caption: Halogen bond between bromine and a protein backbone.
From Hit to Lead: The Path Forward
Once this compound is confirmed as a binder and its binding mode is elucidated, the next phase of FBDD begins: fragment evolution.[5][33] The structural information obtained from X-ray crystallography is paramount in this stage. Medicinal chemists can then design and synthesize new analogues by:
-
Fragment Growing: Extending the fragment from one of its vectors (e.g., the methyl ester or the N-H position) to interact with adjacent pockets on the protein surface, thereby increasing affinity and potency.[5]
-
Fragment Linking: If another fragment is found to bind in a nearby pocket, the two fragments can be chemically linked to create a larger, more potent molecule.
-
Fragment Merging: If two overlapping fragments are identified, their key interacting features can be combined into a single, novel chemical entity.[5]
This iterative process of design, synthesis, and testing, guided by structural biology and biophysical data, is the core of FBDD and provides a rational path towards the development of a potent and selective lead compound.
Conclusion
This compound represents a highly promising starting point for fragment-based drug discovery campaigns. Its adherence to the "Rule of Three," combined with the unique potential for halogen bonding conferred by its dibrominated imidazole scaffold, makes it a valuable tool for probing protein targets and identifying novel binding interactions. The systematic application of the protocols outlined in this guide will enable researchers to effectively leverage this fragment's potential, accelerating the journey from an initial, weak-binding hit to a promising, optimized lead candidate.
References
- 1. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 2. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 3. onenucleus.com [onenucleus.com]
- 4. Fragment Based Drug Design and Field-Based Technology - Pharmacelera | Pushing the limits of computational chemistry [pharmacelera.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library [frontiersin.org]
- 9. appchemical.com [appchemical.com]
- 10. calpaclab.com [calpaclab.com]
- 11. methyl 2,4-dibromo-1H-imidazole-5-carboxylate | C5H4Br2N2O2 | CID 46835613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. [PDF] The 'rule of three' for fragment-based drug discovery: where are we now? | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. The 'rule of three' for fragment-b ... | Article | H1 Connect [archive.connect.h1.co]
- 15. A 'rule of three' for fragment-based lead discovery? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 18. jms.ump.edu.pl [jms.ump.edu.pl]
- 19. NMR screening in fragment-based drug design: a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. NMR Screening in Fragment-Based Drug Design: A Practical Guide | Springer Nature Experiments [experiments.springernature.com]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Emerging role of surface plasmon resonance in fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Emerging role of surface plasmon resonance in fragment-based drug discovery. | Semantic Scholar [semanticscholar.org]
- 26. diva-portal.org [diva-portal.org]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 30. Fragment screening using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. selvita.com [selvita.com]
- 32. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 33. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of Kinase Inhibitors Using Brominated Imidazole Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important target classes for modern drug discovery.[1] Within the landscape of medicinal chemistry, the imidazole ring is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets and its synthetic tractability.[2][3] This guide focuses on the strategic use of brominated imidazole derivatives as versatile building blocks for the synthesis of potent and selective kinase inhibitors.
The incorporation of a bromine atom onto the imidazole core is a key design element. Bromine acts as an exceptionally useful synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[4][5] This allows for the systematic and efficient introduction of diverse aryl and heteroaryl moieties, facilitating the rapid construction of compound libraries for structure-activity relationship (SAR) studies.[4][6]
This document provides a detailed overview of the synthesis of key brominated imidazole intermediates and their subsequent elaboration into functional kinase inhibitors, supported by field-proven protocols and mechanistic insights.
Part 1: Synthesis of Brominated Imidazole Building Blocks
The successful synthesis of the final kinase inhibitor hinges on the efficient and regioselective preparation of the brominated imidazole core. Direct bromination can be challenging, often leading to mixtures of regioisomers or over-bromination.[7] Therefore, a strategic approach is essential.
The Challenge of Regioselectivity
Direct bromination of an unsubstituted imidazole ring with molecular bromine typically results in perbromination, yielding the 2,4,5-tribromoimidazole derivative.[7] Using milder reagents like N-Bromosuccinimide (NBS) can offer more control, but may still produce a mixture of mono- and di-brominated products that are difficult to separate, complicating scale-up efforts.[5][7] The methylation of a brominated imidazole, for instance, can result in a mixture of 4-bromo and 5-bromo regioisomers, requiring challenging purification steps like preparative-TLC to isolate the desired product.[5]
Recommended Protocol: Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole
To circumvent the issue of regioisomer formation, a robust and scalable approach starts with a commercially available, pre-substituted imidazole, such as 1,2-dimethyl-1H-imidazole. This strategy blocks the N1 and C2 positions, directing bromination to the C4 and C5 positions, followed by a selective debromination to yield the desired mono-brominated product.[5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. thieme-connect.de [thieme-connect.de]
- 6. nbinno.com [nbinno.com]
- 7. Synthesis and reactions of brominated 2-nitroimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Regioselective Reactions of Methyl 2,5-dibromo-1H-imidazole-4-carboxylate
Abstract
The imidazole nucleus is a cornerstone of medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a "privileged structure".[1] Methyl 2,5-dibromo-1H-imidazole-4-carboxylate is a highly versatile and functionalized building block, offering three distinct reaction sites for diversification: the N-H proton and two carbon-bromine bonds at the C2 and C5 positions. The differential reactivity of these sites allows for programmed, regioselective synthesis of complex, polysubstituted imidazoles. This guide provides an in-depth analysis of the key regioselective reactions of this scaffold, offering detailed protocols and mechanistic insights to empower researchers in drug discovery and materials science.
Introduction: The Strategic Value of a Polysubstituted Imidazole Core
Substituted imidazoles exhibit a vast spectrum of biological activities, including anticancer, antifungal, anti-inflammatory, and antibacterial properties.[1][4][5][6] The ability to precisely control the placement of substituents on the imidazole ring is paramount for optimizing structure-activity relationships (SAR). This compound serves as an ideal starting point for such explorations.
Its key features include:
-
An Acidic N-H Proton: Readily deprotonated to form an imidazolate anion, enabling N-alkylation or N-arylation.
-
Two Differentiated C-Br Bonds: The C2 and C5 positions possess distinct electronic environments, allowing for selective C-C and C-N bond formation via transition-metal-catalyzed cross-coupling reactions.[3][7]
-
A Methyl Ester Group: An electron-withdrawing group that modulates the reactivity of the imidazole ring and serves as a handle for further modification (e.g., hydrolysis to a carboxylic acid, amidation).
This document will focus on the two primary classes of regioselective transformations: N-alkylation and palladium-catalyzed cross-coupling reactions.
Caption: Strategic functionalization pathways for this compound.
Regioselective N-Alkylation: Controlling the Point of Attachment
The imidazole ring possesses two nitrogen atoms, and in an unsymmetrical imidazole, alkylation can lead to a mixture of regioisomers.[8] For the parent this compound, the two tautomeric forms are identical. However, the choice of base and solvent is critical for achieving clean and high-yielding reactions by influencing the nucleophilicity of the resulting imidazolate anion.
Causality Behind Experimental Choices:
-
Base Selection: Strong, non-nucleophilic bases like sodium hydride (NaH) are ideal for complete deprotonation, forming the sodium imidazolate salt. Weaker bases like potassium carbonate (K₂CO₃) can also be effective, particularly in polar aprotic solvents like DMF or acetonitrile, by establishing an equilibrium that drives the reaction forward as the product is formed.
-
Solvent Effects: Polar aprotic solvents such as Tetrahydrofuran (THF) and N,N-Dimethylformamide (DMF) are preferred. They effectively solvate the cation (e.g., Na⁺) without interfering with the nucleophilicity of the imidazolate anion. The choice of solvent can influence reaction rates and, in some substituted azoles, even the N1/N2 regioselectivity.[9]
Protocol 1: General N-Alkylation
This protocol describes a standard procedure for the N-alkylation using sodium hydride.
Caption: Workflow for the N-alkylation of the dibromoimidazole scaffold.
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv).
-
Dissolution: Add anhydrous THF or DMF (approx. 0.1 M concentration). Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 equiv) portion-wise. Caution: Hydrogen gas is evolved.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes. The solution may become a slurry.
-
Alkylation: Add the desired alkylating agent (e.g., benzyl bromide, methyl iodide, 1.1-1.5 equiv) dropwise via syringe.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by TLC or LC-MS (typically 2-16 hours).
-
Work-up: Once the starting material is consumed, carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction: Dilute with water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.
Regioselective Palladium-Catalyzed Cross-Coupling
The true synthetic power of this scaffold lies in the differential reactivity of the C2-Br and C5-Br bonds. Generally, the C2 position of an imidazole is more electron-deficient than the C5 position, making the C2-Br bond more susceptible to oxidative addition by a Pd(0) catalyst. However, this inherent electronic preference can be overridden by steric factors and, most importantly, by the choice of catalyst and ligand system.[3][7]
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for its reliability and functional group tolerance.[10][11] For dihaloheterocycles, it is possible to achieve selective mono-arylation at either position by carefully selecting the palladium catalyst and ligands.[3][7]
Mechanistic Rationale for Selectivity:
-
Electronic Control (Favoring C2): Catalysts with less sterically demanding, electron-rich ligands often favor reaction at the more electronically activated C2 position. The oxidative addition step, which is often rate-determining, is faster at the more electrophilic C2-Br bond.
-
Steric Control (Favoring C5): Bulky phosphine ligands can sterically hinder the approach of the palladium complex to the C2 position, which is flanked by the N1-substituent and the ester at C4. This disfavors oxidative addition at C2, allowing the reaction to proceed at the less hindered C5-Br bond.
Table 1: Catalyst Systems for Regiocontrolled Suzuki-Miyaura Coupling
| Target Position | Catalyst/Ligand System | Typical Base | Solvent | Rationale for Selectivity |
| C5 | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/H₂O | The bulky SPhos ligand sterically blocks the C2 position, favoring the more accessible C5. |
| C2 | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | The smaller PPh₃ ligand allows reaction to proceed at the electronically favored C2 site. |
| Di-arylation | PdCl₂(dppf) (higher loading, excess boronic acid) | K₂CO₃ | DMF | Harsher conditions and a robust catalyst drive the reaction to completion at both sites. |
Note: The conditions listed are representative and may require optimization for specific substrates.
Protocol 2: Selective Suzuki-Miyaura Coupling at the C5-Position
This protocol is designed to favor arylation at the less sterically hindered C5 position.
Step-by-Step Methodology:
-
Reagent Mixture: In a microwave vial or reaction tube, combine the N-alkylated Methyl 2,5-dibromo-imidazole-4-carboxylate (1.0 equiv), the desired arylboronic acid (1.2 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), and SPhos (0.10 equiv).
-
Add Base and Solvents: Add potassium phosphate (K₃PO₄, 3.0 equiv). Degas the solid mixture by evacuating and backfilling with an inert gas (3x).
-
Solvent Addition: Add degassed toluene and water (typically a 4:1 to 10:1 ratio, 0.1 M).
-
Reaction: Seal the vessel and heat the reaction to 80-110 °C. Monitor progress by LC-MS. Reactions are often complete within 2-12 hours. Microwave heating can significantly shorten reaction times.[12]
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography to isolate the C5-arylated product.
Caption: A simplified schematic of the Pd-catalyzed Suzuki-Miyaura cycle.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a powerful method for installing alkynyl groups, which are valuable components in medicinal chemistry and materials science.[13] This reaction typically employs a dual catalyst system of palladium and a copper(I) salt. The regioselectivity follows similar principles to the Suzuki coupling, with the C2-Br bond generally being more reactive.
Protocol 3: General Copper-Free Sonogashira Coupling
Modern protocols often omit the copper co-catalyst to avoid the formation of alkyne homocoupling byproducts (Glaser coupling), leading to cleaner reactions.[13]
Step-by-Step Methodology:
-
Reagent Mixture: To a flask under an inert atmosphere, add the N-alkylated Methyl 2,5-dibromo-imidazole-4-carboxylate (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv), and a suitable solvent like THF or DMF.
-
Add Alkyne and Base: Add the terminal alkyne (1.2 equiv) followed by a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 equiv).
-
Reaction: Stir the reaction at a temperature ranging from room temperature to 60 °C. The optimal temperature depends on the reactivity of the specific substrates.
-
Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the alkynylated imidazole.
Conclusion and Future Outlook
This compound is a powerful and versatile platform for the synthesis of highly decorated imidazole derivatives. By understanding the electronic and steric factors that govern its reactivity, researchers can leverage regioselective N-alkylation and catalyst-controlled palladium cross-coupling reactions to precisely install desired functionalities. The protocols outlined in this guide provide a robust starting point for accessing a diverse array of novel chemical entities for applications in drug discovery, agrochemicals, and materials science. The continued development of novel palladium catalysts and ligands will undoubtedly further expand the synthetic utility of this valuable building block.[14][15]
References
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. thieme-connect.de [thieme-connect.de]
- 9. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Yoneda Labs [yonedalabs.com]
- 11. fishersci.se [fishersci.se]
- 12. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Application Note: Protecting Group Strategies for Methyl 2,5-dibromo-1H-imidazole-4-carboxylate
Introduction
Methyl 2,5-dibromo-1H-imidazole-4-carboxylate is a versatile, yet challenging, synthetic intermediate. Its utility in the synthesis of complex molecules, particularly in pharmaceutical and materials science research, is derived from its dense functionality: two reactive bromine atoms poised for cross-coupling reactions, a modifiable methyl ester, and a reactive N-H group on the imidazole ring. However, this very reactivity profile necessitates a carefully considered protecting group strategy to achieve selective transformations. The two strongly electron-withdrawing bromine substituents significantly increase the acidity of the N-H proton and modify the nucleophilicity of the imidazole ring, influencing the choice and application of protecting groups.[1]
This guide provides a detailed analysis of suitable nitrogen protecting groups, focusing on strategies that offer orthogonality and stability, ensuring the integrity of the ester and bromo- functionalities during subsequent synthetic manipulations. We will primarily focus on the 2-(trimethylsilyl)ethoxymethyl (SEM) group, a robust and reliable choice for this substrate, while also discussing the context-dependent utility of the tert-butoxycarbonyl (Boc) group.
Rationale for Protecting Group Selection
The ideal protecting group for this substrate must exhibit several key properties:
-
Ease of Introduction: The protection reaction should be high-yielding and proceed under conditions that do not promote side reactions, such as hydrolysis of the methyl ester or reaction at the bromine-substituted carbons.
-
Robust Stability: The group must be stable to a wide range of reaction conditions, particularly those common in modern synthetic chemistry, such as metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig), mild acidic and basic conditions, and various redox manipulations.[2][3]
-
Orthogonality: The protecting group must be removable under specific conditions that do not affect other functional groups in the molecule.[4][5][6] This is critical for ensuring selective deprotection at the desired stage of a synthetic sequence.
Based on these criteria, two primary candidates emerge, each with a distinct application profile.
Primary Recommendation: The SEM Group
The [2-(Trimethylsilyl)ethoxy]methyl (SEM) group is highly recommended for protecting the imidazole nitrogen of this compound. Its stability and orthogonal deprotection pathway make it a superior choice for multi-step synthetic sequences.[7][8]
Advantages of SEM Protection:
-
Exceptional Stability: The SEM group is stable to a broad spectrum of reagents, including organometallics, mild acids, and bases, which is crucial for preserving the dibromo- and methyl ester functionalities.[9][10]
-
Orthogonal Deprotection: Removal is typically achieved with fluoride ions (e.g., TBAF) or strong Lewis/protic acids.[9][10] The fluoride-mediated cleavage is particularly mild and highly selective, offering a distinct advantage over many other N-protecting groups.[9]
-
Proven Efficacy: The SEM group has been effectively used to protect various nitrogen-containing heterocycles, including imidazoles, demonstrating its reliability in complex systems.[7][8][9][11][12]
Workflow for SEM Protection and Deprotection
Below is a visual representation of the strategic application of the SEM protecting group.
Caption: Workflow for SEM group protection, functionalization, and deprotection.
Detailed Protocol 1: N-SEM Protection
This protocol details the protection of the imidazole nitrogen using SEM chloride. The increased acidity of the N-H bond on the dibromo-imidazole substrate facilitates deprotonation with a strong base like sodium hydride (NaH).
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Solvation: Add anhydrous THF to dissolve the starting material completely. Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Carefully add NaH (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30-60 minutes. The formation of the sodium salt of the imidazole should result in a homogeneous or finely suspended mixture.
-
Protection: Add SEM-Cl (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with EtOAc (3x).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/EtOAc gradient, to yield the N-SEM protected product.
Detailed Protocol 2: N-SEM Deprotection (Fluoride-Mediated)
This protocol describes the orthogonal removal of the SEM group using tetrabutylammonium fluoride (TBAF), a method that preserves the ester and bromo-substituents.
Materials:
-
N-SEM protected Methyl 2,5-dibromo-imidazole-4-carboxylate (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: Dissolve the N-SEM protected starting material (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Reagent Addition: Add the TBAF solution (3.0 eq) to the flask.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. The deprotection can be sluggish and may require elevated temperatures.[9][10] Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the THF.
-
Extraction: Redissolve the residue in Et₂O or EtOAc and wash with water (3x) to remove TBAF salts, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to afford the deprotected this compound.
Alternative Strategy: The Boc Group
The tert-butoxycarbonyl (Boc) group is another widely used nitrogen protecting group.[13][14] While its application for this specific substrate requires more caution, it can be useful in certain synthetic contexts.
Advantages of Boc Protection:
-
Mild Introduction: Protection is typically achieved under mild basic conditions with di-tert-butyl dicarbonate (Boc₂O).[15][16]
-
Acid-Labile Removal: The Boc group is readily cleaved under acidic conditions (e.g., TFA, HCl), which provides an orthogonal removal strategy to the base-labile ester.[13]
Limitations and Considerations:
-
Acid Sensitivity: The deprotection conditions are acidic, which could potentially lead to hydrolysis of the methyl ester if not carefully controlled (e.g., with prolonged reaction times or elevated temperatures).
-
Stability: The Boc group is generally less robust than the SEM group and may not be stable to certain strong nucleophiles or organometallic reagents that might be used in subsequent steps. Some studies have shown that N-Boc imidazoles can be cleaved under specific basic or reductive conditions.[17]
Decision Framework: SEM vs. Boc
The choice between SEM and Boc protection is dictated by the planned synthetic route.
Caption: Decision tree for selecting between SEM and Boc protecting groups.
Detailed Protocol 3: N-Boc Protection
Materials:
-
This compound (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.5 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
Procedure:
-
Preparation: Dissolve this compound (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask.
-
Reagent Addition: Add Et₃N (1.5 eq), Boc₂O (1.5 eq), and a catalytic amount of DMAP (0.1 eq).
-
Reaction: Stir the mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Redissolve the residue in EtOAc and wash with 5% aqueous citric acid solution, followed by saturated aqueous NaHCO₃, and finally brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify by flash column chromatography.
Data Summary: Protecting Group Comparison
| Protecting Group | Introduction Conditions | Stability Profile | Deprotection Conditions | Orthogonality Notes |
| SEM | NaH, SEM-Cl, THF, 0°C to RT | Stable to bases, reductants, organometallics, mild acids.[9] | 1. TBAF, THF, 50-60°C2. TFA or SnCl₄, DCM[10][18] | Excellent. Fluoride deprotection is orthogonal to most acid/base labile groups. |
| Boc | Boc₂O, Et₃N, DMAP, DCM, RT | Stable to most bases and nucleophiles. Labile to acid.[15] | TFA or HCl in an organic solvent, 0°C to RT.[13] | Good. Orthogonal to base-labile groups (e.g., esters) if conditions are controlled. |
Conclusion
For the successful and selective synthesis of derivatives from this compound, a robust protecting group strategy is paramount. The SEM group is the primary recommendation due to its broad stability and highly orthogonal fluoride-mediated deprotection pathway, which ensures the integrity of the sensitive bromo and ester functionalities. The Boc group serves as a viable alternative for shorter synthetic sequences where strong reagents are avoided and acid-labile deprotection is desired. The protocols and decision frameworks provided herein offer researchers a comprehensive guide to navigating the synthetic challenges associated with this valuable building block.
References
- 1. escholarship.org [escholarship.org]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. jocpr.com [jocpr.com]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. biosynth.com [biosynth.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Introduction to 2-(Trimethylsilyl)ethoxymethyl Chloride (SEM-Cl) [en.highfine.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. An atom-efficient and convergent approach to the preparation of NS5A inhibitors by C–H activation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00340K [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. metaphactory [semopenalex.org]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. Boc Protection - Common Conditions [commonorganicchemistry.com]
- 15. Boc-Protected Amino Groups [organic-chemistry.org]
- 16. chemtips.wordpress.com [chemtips.wordpress.com]
- 17. arkat-usa.org [arkat-usa.org]
- 18. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling of Methyl 2,5-dibromo-1H-imidazole-4-carboxylate
Welcome, researchers and chemists. This guide is designed to serve as a dedicated resource for troubleshooting the Suzuki-Miyaura cross-coupling of Methyl 2,5-dibromo-1H-imidazole-4-carboxylate . This substrate, while a valuable building block, presents a unique combination of challenges due to its electron-deficient nature, the presence of two bromine atoms, and an unprotected imidazole N-H group. As your Senior Application Scientist, I will guide you through common pitfalls and provide logical, field-proven strategies to optimize your reaction yields.
Frequently Asked Questions & Troubleshooting Guide
This guide is structured to address issues from the most fundamental to the more complex. We will explore the causality behind each problem and provide actionable solutions.
Part 1: Critical First Checks for Failed or Low-Yielding Reactions
Q1: My reaction has failed completely (no product formation) and the mixture has turned black. What is the primary cause?
A1: The immediate formation of a black precipitate ("palladium black") is a classic sign of catalyst decomposition.[1] The active Pd(0) species is unstable and can aggregate if not properly stabilized within the catalytic cycle. This is the most common failure mode for Suzuki couplings and must be addressed first.
-
Root Cause Analysis:
-
Oxygen Contamination: The most frequent culprit is the presence of oxygen, which oxidizes the active Pd(0) catalyst to an inactive state and can also degrade phosphine ligands.[2]
-
Impure Reagents: Impurities in solvents or reagents can poison the catalyst.
-
Excessive Temperature: While heat is often required, excessively high temperatures can accelerate catalyst decomposition pathways, especially if the catalytic turnover is slow.
-
-
Immediate Corrective Actions:
-
Ensure a Rigorously Inert Atmosphere: The entire reaction setup must be scrupulously purged of oxygen. Use a Schlenk line or a glovebox. Degas your solvent(s) and any aqueous base solutions thoroughly by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[2] Maintain a positive pressure of inert gas throughout the reaction.
-
Use High-Purity Reagents: Use anhydrous, degassed solvents and high-purity bases. Ensure your palladium catalyst and ligands have been stored correctly under an inert atmosphere.[2]
-
Temperature Control: Start with a moderate temperature (e.g., 80-90 °C) and only increase it if the reaction is sluggish and catalyst decomposition is not observed.
-
Q2: My starting material is being consumed, but the main byproduct is the mono-bromo or completely debrominated imidazole. What is this side reaction and how can I stop it?
A2: You are observing hydrodehalogenation (or simply "dehalogenation"), a prevalent side reaction in Suzuki couplings, particularly with electron-deficient heteroaryl halides like your substrate.[3][4][5] In this process, the bromine atom is replaced by a hydrogen atom.
-
Mechanistic Insight: Dehalogenation typically occurs via the formation of a palladium-hydride (Pd-H) species. This species can arise from the palladium complex reacting with bases, trace water, or solvents (like alcohols).[3][6] The Pd-H then participates in a reductive elimination step with your imidazole substrate, leading to the undesired debrominated product.[6]
-
Troubleshooting Workflow for Dehalogenation:
Caption: Logical workflow for mitigating dehalogenation.
-
Detailed Solutions:
-
Ligand Choice is Critical: The electronic and steric properties of the phosphine ligand are paramount. Switch to bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos ) or N-heterocyclic carbene (NHC) ligands.[1][3][7] These ligands promote the desired reductive elimination to form the C-C bond, making it kinetically faster than the undesired dehalogenation pathway.[6]
-
Optimize the Base: Avoid strong bases like alkoxides if possible. Screen weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[3] These are less likely to generate Pd-H species.
-
Solvent Choice: If you are using alcohol-based solvents, consider switching to ethereal solvents like 1,4-dioxane or toluene, typically with a small amount of water to aid in base solubility and transmetalation.[1][6]
-
Part 2: Optimizing Core Reaction Components for Imidazoles
Q3: I'm using a standard catalyst like Pd(PPh₃)₄ and getting low yields. Why isn't it working for my imidazole substrate?
A3: Your substrate, an unprotected N-H imidazole, is a known inhibitor of palladium catalysts. Standard ligands like triphenylphosphine (PPh₃) are often not robust enough to overcome this challenge.
-
Root Cause Analysis:
-
Catalyst Inhibition: The lone pair on the pyridine-type nitrogen of the imidazole ring can coordinate strongly to the palladium center, leading to an off-cycle, inactive catalyst complex.[7]
-
Formation of Imidazolide Complexes: The acidic N-H proton can be removed by the base, forming an imidazolide anion. This anion can also bind to the palladium catalyst, effectively poisoning it.[7]
-
-
Recommended Catalyst Systems for Imidazoles: Your goal is to use a catalyst system that favors the desired catalytic cycle over these deactivation pathways.
| Catalyst System Component | Recommended Options | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | These are common, reliable Pd(0) or Pd(II) precatalysts that are activated in situ. |
| Ligand (Crucial) | Buchwald Ligands: XPhos, SPhos, RuPhosNHC Ligands: IPr, IMes | These bulky, electron-rich ligands accelerate the rate-limiting steps (oxidative addition and reductive elimination), outcompeting catalyst inhibition pathways. They have a proven track record for coupling N-heterocycles.[1][7][8] |
| Pre-catalysts | XPhos-Pd-G3, SPhos-Pd-G2 | These are air-stable complexes that contain the ligand and palladium source in the optimal ratio, ensuring efficient generation of the active catalyst. |
Q4: I suspect my boronic acid is decomposing. What causes this and how can it be prevented?
A4: The decomposition of the boronic acid partner is another major cause of low yields. There are two primary decomposition pathways relevant here:
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is a significant issue for many boronic acids, especially under basic conditions, and can be accelerated by the presence of water.[2][9][10]
-
Homocoupling: The palladium catalyst can mediate the coupling of two boronic acid molecules to form a biaryl byproduct. This is often promoted by the presence of oxygen or residual Pd(II) from an incomplete pre-catalyst reduction.[6][10]
-
Mitigation Strategies:
-
Use a More Stable Boron Reagent: If protodeboronation is severe, switch from the boronic acid to a more stable boronic ester , such as a pinacol (Bpin) or MIDA ester. These are generally more resistant to degradation.[6][10]
-
Control Stoichiometry: Use a slight excess of the boronic acid/ester (e.g., 1.2-1.5 equivalents) to compensate for some degradation.
-
Minimize Water: While some water is often necessary, using the minimum amount required to dissolve the base can reduce the rate of protodeboronation.[1]
-
Ensure Anaerobic Conditions: Thoroughly degassing the reaction mixture is the best way to prevent oxidative homocoupling.[9]
-
Part 3: Advanced Troubleshooting: Selectivity and Substrate-Specific Issues
Q5: I am trying to achieve mono-arylation. How can I control the selectivity between the C2 and C5 positions?
A5: Achieving selective mono-arylation on a di-halogenated substrate requires exploiting the potential differences in reactivity between the two C-Br bonds. For your specific substrate, the electronic environment of the C2 and C5 positions is different, which can be used to your advantage. The C2 position is situated between two nitrogen atoms, while the C5 position is adjacent to the ester and one nitrogen. This electronic difference often translates to different rates of oxidative addition.
-
Strategies for Selective Mono-coupling:
-
Control Stoichiometry: The most straightforward approach is to use the boronic acid as the limiting reagent. Start with 1.0 equivalent of the dibromo-imidazole and 0.9-1.0 equivalents of the boronic acid. This will statistically favor mono-substitution.
-
Lower Temperature: Run the reaction at the lowest temperature that still provides a reasonable rate. Lower temperatures can amplify small differences in activation energy between the two sites, improving selectivity.
-
Shorter Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed but before significant formation of the di-substituted product occurs.
-
Ligand Tuning: The steric bulk of the ligand can influence which site is more accessible to the palladium complex. A very bulky ligand might show a preference for the less sterically hindered position.
-
General Experimental Protocol (Starting Point)
This protocol is a robust starting point for optimization. It employs a modern Buchwald pre-catalyst system known for its effectiveness with challenging heterocyclic substrates.
Materials:
-
This compound (1.0 eq)
-
Arylboronic Acid or Pinacol Ester (1.2 eq)
-
XPhos-Pd-G3 (2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0-3.0 eq)
-
1,4-Dioxane and Water (e.g., 10:1 v/v)
Procedure:
-
Vessel Preparation: Add the this compound, arylboronic acid, K₃PO₄, and XPhos-Pd-G3 catalyst to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[2]
-
Solvent Addition: Add the degassed 1,4-dioxane and degassed water via syringe under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[2]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3]
The Suzuki Catalytic Cycle & Key Failure Points
Caption: Suzuki cycle with failure points for imidazole substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Technical Support Center: Optimizing Buchwald-Hartwig Reactions with Substituted Imidazoles
Welcome to the technical support center for Buchwald-Hartwig amination reactions utilizing substituted imidazole-based ligands. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this powerful C-N bond-forming methodology.
Substituted imidazoles, typically used as precursors to N-Heterocyclic Carbene (NHC) ligands, have become mainstays in palladium catalysis. Their strong σ-donating properties facilitate the activation of challenging substrates like aryl chlorides, and their steric bulk can promote the crucial reductive elimination step.[1] However, harnessing their full potential requires a nuanced understanding of the reaction mechanism and the interplay between catalyst, substrate, base, and solvent.
This guide moves beyond simple protocols to explain the causality behind common issues, providing you with the knowledge to logically troubleshoot your reactions and develop robust, reproducible processes.
Part 1: Frequently Asked Questions (FAQs) & Foundational Concepts
This section addresses high-level questions to build a strong foundational understanding of why and how substituted imidazole ligands are used.
Q1: Why should I use an NHC ligand (from a substituted imidazolium salt) instead of a traditional phosphine ligand?
A1: While bulky biaryl phosphine ligands are incredibly effective, NHC ligands offer a distinct set of advantages rooted in their unique electronic and steric properties.
-
Enhanced Stability: The bond between palladium and the NHC carbene carbon is significantly stronger than a typical Pd-P bond.[2] This leads to more robust catalysts that are often more resistant to decomposition at high temperatures.[2]
-
Superior Electron Donation: NHCs are powerful σ-donors, even more so than the most electron-rich phosphines.[1] This electronic push facilitates the oxidative addition of less reactive electrophiles, such as electron-rich or sterically hindered aryl chlorides, which are notoriously challenging for some phosphine systems.[1]
-
Steric Tunability: The substituents on the nitrogen atoms of the imidazole ring (e.g., isopropyl, mesityl, adamantyl) provide a sterically demanding environment around the palladium center. This bulkiness promotes the final, product-forming reductive elimination step and can prevent catalyst dimerization, which is a common deactivation pathway.[3][4]
Q2: How do the substituents on the imidazole ring (e.g., IPr, IMes, IAd) affect the reaction?
A2: The N-aryl or N-alkyl groups on the imidazole ring are not mere spectators; they are critical control elements for the catalyst's activity and stability. The choice of substituent allows you to fine-tune the catalyst for a specific application.
| Ligand Precursor | N-Substituent | Key Feature | Best Suited For... |
| IMes·HCl | Mesityl (2,4,6-trimethylphenyl) | Moderate steric bulk | General purpose, good starting point for screening. |
| IPr·HCl | 2,6-Diisopropylphenyl | Increased steric bulk | Challenging couplings, promotes reductive elimination.[5] |
| SIPr·HCl | Saturated (imidazolidine) backbone | More electron-donating, flexible | Often allows for lower reaction temperatures.[1] |
| IAd·HCl | Adamantyl | Extreme steric bulk | Highly hindered substrates, can prevent side reactions. |
-
Steric Effects: Increasing the steric bulk (IMes < IPr < IAd) generally accelerates the reductive elimination step, which is often the rate-limiting step of the catalytic cycle.[1][3] However, excessive bulk can sometimes hinder the initial oxidative addition, especially with sterically crowded aryl halides.[4]
-
Electronic Effects: The electronic nature of the substituents can also be modulated. For instance, using a saturated imidazole backbone (as in SIPr) results in a more electron-donating NHC compared to its unsaturated counterpart (IPr), which can enhance catalytic activity.[1]
Q3: What is a "precatalyst," and why is it preferred over generating the catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃?
A3: A precatalyst is a stable, well-defined Pd(II) complex that contains the NHC ligand in a specific, known ratio (usually 1:1). Common examples include [Pd(NHC)(allyl)Cl] or palladacycle-based structures like PEPPSI™ catalysts.[6][7][8]
Using a well-defined precatalyst is highly recommended for several reasons:
-
Reproducibility: Mixing a palladium source like Pd(OAc)₂ with an imidazolium salt and a base can lead to the formation of multiple palladium species in solution. The exact nature and concentration of the active Pd(0) catalyst can be inconsistent, leading to poor reproducibility.[9]
-
Efficiency: Precatalysts are designed for clean and efficient activation to the active monoligated Pd(0)-L species under basic conditions.[7][10] This often results in higher catalytic activity, allowing for lower catalyst loadings and milder reaction conditions.[6]
-
Convenience: Many modern precatalysts are air- and moisture-stable solids, simplifying reaction setup and handling compared to air-sensitive Pd(0) sources.[6][10]
Part 2: Troubleshooting Guide
Even with optimized ligands, challenges can arise. This guide provides a systematic approach to diagnosing and solving common problems.
| Symptom | Potential Cause(s) | Recommended Action(s) & Explanation |
| Low or No Conversion | 1. Ineffective Precatalyst Activation: The Pd(II) precatalyst is not being reduced to the active Pd(0) species. | Action: Increase base strength or change base type. Why: The base is crucial for activating the precatalyst. A strong, anionic base like NaOtBu or LHMDS is often required to facilitate the reductive elimination step that generates the active Pd(0) catalyst.[7][11][12] Weaker carbonate or phosphate bases may be insufficient, especially with challenging substrates. |
| 2. Insufficient Base Strength: The base is not strong enough to deprotonate the amine or the intermediate [Ar-Pd(L)(HNR₂)]⁺ complex. | Action: Switch to a stronger base (e.g., K₃PO₄ → NaOtBu). Why: Deprotonation of the coordinated amine is a key step in the catalytic cycle. If this step is slow, the entire cycle stalls. The required pKa of the base is highly dependent on the pKa of the amine coupling partner.[13] | |
| 3. Poor Ligand Choice: The NHC ligand is too sterically bulky for the oxidative addition step or not electron-donating enough. | Action: Screen a panel of NHC ligands with varying sterics (e.g., screen IPr vs. IMes). Why: For very bulky aryl halides, an overly bulky ligand can sterically inhibit the initial oxidative addition. Conversely, for unreactive aryl chlorides, a more electron-donating ligand (like SIPr) might be necessary to facilitate this step.[1] | |
| Catalyst Decomposition (Reaction turns black/grey) | 1. Ligand Decomposition (N-NHC Coupling): The NHC ligand reductively eliminates with the deprotonated amine (azanide). | Action: Use a more sterically hindered NHC ligand (e.g., switch from IMes to IPr or IAd). Why: This decomposition pathway is a recently identified issue where the amine attacks the carbene carbon. Increasing the steric bulk around the carbene significantly suppresses this side reaction.[14] |
| 2. Formation of Palladium Black: The active Pd(0) catalyst aggregates and precipitates out of solution. | Action: Ensure strictly anaerobic conditions. Use a well-defined precatalyst. Consider a ligand with more encapsulating steric bulk. Why: The monoligated Pd(0)L species is highly reactive and prone to aggregation if not stabilized. Bulky ligands help maintain its monomeric, active state.[4][15] Oxygen can also accelerate decomposition. | |
| Side Product Formation | 1. Hydrodehalogenation: The aryl halide is reduced to the corresponding arene. | Action: Rigorously dry all reagents and solvents. Use a non-protic solvent. Why: This side reaction is often caused by the presence of water or other protic impurities, which can lead to the formation of palladium hydride species that reductively cleave the C-X bond.[3][10] |
| 2. Homocoupling of Amine: Two molecules of the amine couple to form a hydrazine derivative. | Action: This is less common with Pd/NHC systems but can occur. Ensure slow addition of the aryl halide or use a lower reaction temperature if observed. | |
| Poor Reproducibility | 1. Inconsistent Catalyst Formation: Using in situ methods with palladium salts like Pd(OAc)₂. | Action: Switch to a well-defined, commercially available Pd(II)-NHC precatalyst. Why: As mentioned in the FAQs, precatalysts provide a consistent 1:1 ratio of Pd to ligand, leading to the reliable formation of the active species. |
| 2. Variable Reagent Quality: Impurities in solvents, bases, or starting materials (especially water). | Action: Use freshly distilled/dried solvents. Use a fresh bottle of base from a reliable supplier. Purify starting materials if necessary. Why: Trace impurities can poison the catalyst or lead to side reactions like hydrodehalogenation.[10] The quality and dryness of the base (especially NaOtBu) are critical. |
Part 3: Experimental Protocols & Workflows
Protocol: General Procedure for Buchwald-Hartwig Amination using a Pd(II)-NHC Precatalyst
This protocol provides a robust starting point for the coupling of an aryl chloride with a primary amine.
Reagents & Equipment:
-
A vial or flask equipped with a magnetic stir bar and a screw cap with a PTFE septum.
-
Palladium precatalyst (e.g., [Pd(IPr)(allyl)Cl])
-
Aryl chloride (1.0 equiv)
-
Amine (1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Nitrogen or Argon) glovebox or Schlenk line.
Procedure:
-
Preparation: In a glovebox, add the aryl chloride (e.g., 1.0 mmol), the Pd(II)-NHC precatalyst (e.g., 0.01 mmol, 1 mol%), and NaOtBu (1.4 mmol) to the reaction vial.
-
Reagent Addition: Add the anhydrous solvent (to achieve ~0.2 M concentration) followed by the amine (1.2 mmol).
-
Reaction: Seal the vial tightly, remove it from the glovebox, and place it in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).
-
Monitoring: Stir the reaction vigorously. Monitor the progress by TLC, GC-MS, or LC-MS by taking small aliquots via syringe.
-
Workup: Once the reaction is complete, cool the vial to room temperature. Quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Workflow: Troubleshooting a Failed Reaction
When a reaction provides a low yield, a logical, stepwise approach is essential. This workflow helps diagnose the root cause.
Caption: A decision tree for troubleshooting low-yield reactions.
Part 4: Mechanistic Insights
A solid grasp of the catalytic cycle is paramount for rational optimization. The generally accepted mechanism for the Buchwald-Hartwig amination catalyzed by a Pd-NHC complex involves three key stages: oxidative addition, amination/deprotonation, and reductive elimination.[1][3]
References
- 1. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis | MDPI [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. books.rsc.org [books.rsc.org]
- 12. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Reactions of Methyl 2,5-dibromo-1H-imidazole-4-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2,5-dibromo-1H-imidazole-4-carboxylate. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to address common issues and side products encountered during experiments with this versatile building block.
I. Troubleshooting Guide: Unexpected Reaction Outcomes
This section addresses specific problems you might encounter in your reactions, focusing on the identification and mitigation of common side products.
Question 1: I performed an N-alkylation on this compound and my NMR shows a mixture of two major products. What are they and how can I favor the formation of one over the other?
Answer:
It is highly likely that you have formed a mixture of N-1 and N-3 regioisomers. The imidazole ring in your starting material has two nitrogen atoms that can be alkylated, and their relative reactivity is influenced by steric and electronic factors.
Causality: The formation of regioisomers during the N-alkylation of imidazoles is a well-documented challenge. The distribution of products is often dependent on the reaction conditions, including the choice of base, solvent, and the nature of the alkylating agent.[1][2][3]
Troubleshooting Steps:
-
Characterization: Confirm the presence of regioisomers using techniques like 2D NMR (NOESY or HMBC) to establish the connectivity between the alkyl group and the imidazole ring.
-
Reaction Condition Optimization:
-
Base: A bulky, non-nucleophilic base might favor alkylation at the less sterically hindered nitrogen. Conversely, a smaller base might lead to a different isomeric ratio.
-
Solvent: The polarity of the solvent can influence which nitrogen is more readily deprotonated and subsequently alkylated. Experiment with both polar aprotic (e.g., DMF, acetonitrile) and nonpolar solvents (e.g., THF, dioxane).[4]
-
Temperature: Lowering the reaction temperature may increase the regioselectivity of the alkylation.
-
Question 2: In my Suzuki-Miyaura cross-coupling reaction, I'm observing incomplete conversion and the presence of a mono-substituted product. How can I drive the reaction to the desired di-substituted product?
Answer:
The presence of a mono-substituted product is a common issue when working with di-halogenated substrates. The two bromine atoms on the imidazole ring may have different reactivities, or the reaction conditions may not be optimal for a double coupling.
Causality: The reactivity of the C-Br bonds in cross-coupling reactions is influenced by the electronic environment of the imidazole ring.[4][5] After the first coupling, the electronic nature of the ring changes, which can affect the rate of the second coupling.
Troubleshooting Steps:
-
Increase Catalyst Loading: A higher catalyst loading can sometimes be necessary to drive the second coupling to completion.
-
Choice of Ligand: The ligand on the palladium catalyst plays a crucial role. For challenging couplings, consider using more electron-rich and bulky phosphine ligands.
-
Reaction Time and Temperature: Prolonging the reaction time or increasing the temperature may be necessary for the second, often slower, coupling step.
-
Base: Ensure the base used is sufficiently strong and soluble to facilitate both transmetalation steps.[6]
Question 3: My final product is more polar than expected, and I see a loss of the methyl ester signal in my NMR. What happened?
Answer:
You are likely observing hydrolysis of the methyl ester to the corresponding carboxylic acid.
Causality: The methyl ester group is susceptible to hydrolysis, especially under basic conditions commonly used in N-alkylation and cross-coupling reactions.
Troubleshooting Steps:
-
Milder Base: If possible, switch to a milder, non-hydroxide base for your reaction (e.g., K₂CO₃, Cs₂CO₃).
-
Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions to minimize the presence of water, which is required for hydrolysis.
-
Work-up Procedure: During the work-up, avoid prolonged exposure to aqueous basic solutions. Neutralize the reaction mixture promptly with a mild acid.
-
Protection Strategy: If hydrolysis is unavoidable, consider protecting the carboxylic acid as a more robust ester (e.g., t-butyl ester) and deprotecting it in a final step.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the reactivity and handling of this compound.
What are the most common side products in reactions involving this compound?
The most common side products depend on the specific reaction being performed. The table below summarizes the most likely side products for common reaction types.
| Reaction Type | Common Side Products | Potential Cause |
| N-Alkylation | N-1 and N-3 Regioisomers | Alkylation at both available nitrogen atoms. |
| Quaternary Imidazolium Salt | Over-alkylation with excess alkylating agent. | |
| Suzuki-Miyaura Coupling | Mono-arylated/alkylated Product | Incomplete reaction or differing reactivity of the two bromine atoms. |
| Homocoupling Product | Reaction of the boronic acid with itself. | |
| Protodebromination/Debromination | Loss of one or both bromine atoms. | |
| General (Basic Conditions) | 2,5-dibromo-1H-imidazole-4-carboxylic acid | Hydrolysis of the methyl ester. |
| General (High Temperature) | 2,5-dibromo-1H-imidazole | Decarboxylation of the ester/acid.[7][8][9] |
How can I identify the different N-alkylated regioisomers?
The most definitive method for identifying N-1 and N-3 regioisomers is through 2D NMR spectroscopy.
-
HMBC (Heteronuclear Multiple Bond Correlation): Look for correlations between the protons of your alkyl group (e.g., the CH₂ group attached to the nitrogen) and the carbons of the imidazole ring. This will unambiguously establish the point of attachment.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This can show through-space correlations between the protons of the alkyl group and the protons on the imidazole ring (if any) or other nearby substituents.
Is there a risk of debromination during my reactions?
Yes, debromination is a potential side reaction, particularly in palladium-catalyzed cross-coupling reactions. This can occur through a process called protodebromination, where a bromine atom is replaced by a hydrogen atom.
Mitigation Strategies:
-
Use high-purity reagents and solvents: Impurities can sometimes act as hydrogen sources.
-
Optimize reaction conditions: Avoid excessively high temperatures or prolonged reaction times.
-
Choose the right catalyst system: Some palladium catalysts and ligands are less prone to promoting debromination.
III. Visualizing Side Product Formation
The following diagrams illustrate the formation of common side products.
N-Alkylation Regioisomer Formation
Caption: N-alkylation can occur at two different nitrogen atoms.
Side Products in Suzuki-Miyaura Coupling
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. lookchem.com [lookchem.com]
- 8. 4-Imidazolecarboxylic acid 98 1072-84-0 [sigmaaldrich.com]
- 9. Decarboxylation [organic-chemistry.org]
"purification techniques for products from Methyl 2,5-dibromo-1H-imidazole-4-carboxylate"
Welcome to the technical support guide for the purification of Methyl 2,5-dibromo-1H-imidazole-4-carboxylate (CAS 883876-21-9).[1][2] This document is designed for researchers, chemists, and drug development professionals who handle this and similar heterocyclic compounds. Achieving high purity is paramount for the reliability of downstream applications, ensuring accurate biological data and synthetic outcomes. This guide provides in-depth, field-proven insights into troubleshooting common purification challenges and offers detailed, validated protocols.
Understanding the Challenge: Common Impurities
The purity of your final product is only as good as your ability to remove synthetic precursors and byproducts. For this compound, common impurities often include:
-
Incomplete Bromination: Mono-brominated imidazole intermediates are frequent contaminants.
-
Regioisomers: Bromination or other substitutions can potentially occur at different positions on the imidazole ring, leading to isomeric impurities that can be difficult to separate.[3]
-
Unreacted Starting Materials: Residual precursors from the synthesis.
-
Side-Reaction Products: The synthesis of heterocyclic compounds can be complex, and suboptimal reaction conditions may lead to unexpected byproducts.[4]
-
Solvent Residues: Trapped solvents from the reaction or initial workup.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section addresses specific problems you may encounter during purification in a direct question-and-answer format.
Question: My crude product is a persistent brown oil or a discolored, amorphous solid. My attempts at recrystallization have failed. What are my next steps?
Answer: This is a common issue when residual solvents or low-melting impurities prevent the crystal lattice from forming.
-
Causality: The presence of even small amounts of impurities can act as a "eutectic," lowering the melting point of the mixture and inhibiting crystallization. Oils often indicate trapped solvent or polymeric byproducts.
-
Immediate Actions:
-
Trituration: Try stirring the oil or amorphous solid vigorously with a poor solvent in which your product is insoluble but the impurities are soluble (e.g., cold hexanes, diethyl ether). This can often wash away the interfering substances, sometimes inducing crystallization.
-
"Seeding": If you have a small amount of pure, crystalline material from a previous batch, add a single, tiny crystal to the supersaturated solution. This can provide a nucleation point for crystal growth.
-
Switch to Chromatography: If recrystallization proves futile, the impurities are likely too similar in solubility to your product. Column chromatography is the logical next step to separate compounds based on polarity rather than solubility.[5]
-
Question: My compound appears to streak or decompose on my silica gel TLC plate. Is column chromatography still a viable option?
Answer: Yes, but with modifications. Streaking or decomposition on a standard silica TLC plate is a strong indicator that your compound is unstable on acidic silica gel.[6]
-
Causality: Silica gel is acidic (pKa ≈ 4.5-5.5) and can catalyze the degradation of acid-sensitive molecules, such as certain N-heterocycles. The basic nitrogen atoms in the imidazole ring can also interact very strongly with the acidic silanol groups, causing streaking.
-
Troubleshooting Protocol:
-
Perform a Stability Test (2D TLC): Spot your compound on a TLC plate. Run the plate in a suitable solvent system. After drying, turn the plate 90 degrees and re-run it in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see new spots off the diagonal.[6]
-
Deactivate the Silica: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to your chromatography eluent.[6] This neutralizes the acidic sites on the silica, preventing degradation and reducing tailing.
-
Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a more inert stationary phase like neutral alumina or consider reverse-phase chromatography.[6]
-
Question: I ran a column but my yield is extremely low. Where did my product go?
Answer: There are several possibilities for product loss during column chromatography.[6]
-
Causality & Solutions:
-
Irreversible Adsorption/Decomposition: Your compound may have degraded on the column, as discussed above. Test for silica stability.[6]
-
Product is Highly Polar: Your compound might still be on the column. Highly polar compounds, especially those with multiple heteroatoms like your target molecule, can bind very strongly to silica. Try eluting with a much stronger solvent system, such as 5-10% methanol in dichloromethane, possibly with a drop of acetic acid or ammonia to aid elution.[6]
-
Product is Very Nonpolar: Less likely for this compound, but it could have eluted with the solvent front in the very first fractions. Always check the first few fractions, even if they appear empty.[6]
-
Fractions are too Dilute: Your compound may have eluted, but at a concentration too low to be detected by TLC. Try combining and concentrating the fractions where you expected to find your product.[6]
-
Question: All my fractions from the column are contaminated with a persistent impurity, despite a good separation on the TLC plate. What is happening?
Answer: This frustrating scenario usually points to one of two issues.
-
Causality & Solutions:
-
Compound Degradation During Chromatography: As the column runs, your product may be slowly converting into the impurity on the silica gel. This creates a continuous "bleed" of the impurity into all subsequent fractions. A 2D TLC test would confirm this.[6] The solution is to switch to a less reactive stationary phase or deactivate the silica.
-
Column Overload: You may have loaded too much crude material onto the column. This saturates the stationary phase, causing the separation bands to broaden significantly and overlap, ruining the separation. As a rule of thumb, for a challenging separation, the amount of crude material loaded should be about 1-2% of the mass of the silica gel (e.g., 100-200 mg of crude on a 10 g silica column).
-
Frequently Asked Questions (FAQs)
Q1: What is the best purification strategy to try first for this compound?
A1: If your crude product is a solid, always attempt recrystallization first. It is the most scalable, cost-effective, and often most efficient method for achieving high purity for crystalline compounds.[7] If the crude is an oil or recrystallization fails, proceed to column chromatography.
Q2: How do I select an appropriate solvent for recrystallization?
A2: The ideal recrystallization solvent should dissolve your compound poorly at room temperature but completely at its boiling point.[7]
-
Screening Protocol: Place a few milligrams of your crude product in several test tubes. Add ~0.5 mL of a different solvent to each (e.g., water, ethanol, ethyl acetate, toluene, acetonitrile, hexanes).
-
Observe: A good candidate will show little to no dissolution at room temperature. Heat the tube; if the solid dissolves, it's a potential solvent. Cool the tube to see if crystals form.
-
Solvent Pairs: If no single solvent works, try a solvent pair. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble, e.g., Dichloromethane or Ethyl Acetate) at high temperature. Then, slowly add a "poor" solvent (in which it is insoluble, e.g., Hexanes or Diethyl Ether) until the solution becomes cloudy (the cloud point). Re-heat to clarify and then allow to cool slowly. For a related compound, an acetonitrile/diethyl ether system was successful.[8]
Q3: How do I develop an effective mobile phase for flash column chromatography?
A3: The goal is to find a solvent system that moves your desired compound to a Retention Factor (Rf) of 0.3-0.4 on a TLC plate.[6] This Rf value provides the optimal balance for good separation on a column.
-
Start with a standard system: Begin with a mixture of a nonpolar solvent (like hexanes or light petroleum) and a moderately polar solvent (like ethyl acetate).[9]
-
Adjust Polarity:
-
If the spot stays at the baseline (Rf ≈ 0), increase the proportion of the polar solvent.
-
If the spot runs with the solvent front (Rf ≈ 1), increase the proportion of the nonpolar solvent.
-
-
Example Systems: For imidazole carboxylates, systems like Hexanes:Ethyl Acetate (from 9:1 to 1:1) or Dichloromethane:Methanol (from 99:1 to 9:1) are common starting points.
Q4: Can I use reverse-phase HPLC for a final polishing step?
A4: Absolutely. Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is an excellent technique for both analyzing purity and for small-scale preparative purification to remove trace, stubborn impurities.
-
Typical Conditions: A C18 column is most common for substituted imidazoles.[10][11][12] The mobile phase is typically a gradient of water and an organic solvent (methanol or acetonitrile), often with an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape.[13][14]
Visualized Purification Workflow
Decision Pathway for Primary Purification
This diagram outlines the logical steps for selecting the appropriate purification technique.
Caption: Decision tree for selecting an initial purification method.
Validated Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a systematic approach to purifying your product via recrystallization.
Materials:
-
Crude this compound
-
Erlenmeyer flasks
-
Hotplate/stirrer
-
Screened recrystallization solvent (see FAQ 2)
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot recrystallization solvent required to fully dissolve the solid at or near the solvent's boiling point.[7]
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization.
-
Cooling & Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Do not disturb the flask during this period.
-
Induce Further Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of precipitated crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.[7]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
-
Validation: Check the melting point of the dried crystals and analyze purity by TLC or HPLC. A sharp melting point close to the literature value indicates high purity.
Protocol 2: Purification by Flash Column Chromatography
This protocol details the steps for purification on a silica gel column.
Solvent System Data:
| Polarity | Example Eluent System | Typical Application |
| Low | Hexanes:Ethyl Acetate (9:1) | Eluting non-polar impurities. |
| Medium | Hexanes:Ethyl Acetate (3:1 to 1:1) | Likely range for eluting the target compound. |
| High | Dichloromethane:Methanol (95:5) | Eluting more polar impurities or the product if it has a low Rf. |
| Very High | Ethyl Acetate:Methanol:NH4OH (90:10:1) | Eluting very polar, basic compounds.[6] |
Procedure Workflow Diagram:
Caption: Standard workflow for flash column chromatography.
Step-by-Step Method:
-
Column Preparation: Secure a glass column vertically. Prepare a slurry of silica gel in your starting eluent and pour it into the column. Allow the silica to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve your crude product in the absolute minimum amount of a strong solvent (like dichloromethane) or the eluent itself. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column bed. This "dry loading" method typically gives better resolution.
-
Elution: Carefully add the eluent to the top of the column and begin elution, collecting the outflow in numbered fractions (e.g., test tubes). Maintain a constant head of solvent above the silica bed at all times to prevent the column from running dry.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC. Spot every few fractions on a TLC plate to track the elution of your product and any impurities.
-
Combine and Concentrate: Once you have identified all the fractions containing your pure product, combine them in a round-bottom flask. Remove the solvent using a rotary evaporator.
-
Final Analysis: Obtain the mass of the purified product and confirm its purity and identity using methods like NMR, melting point, and HPLC analysis.
References
- 1. appchemical.com [appchemical.com]
- 2. methyl 2,4-dibromo-1H-imidazole-5-carboxylate | C5H4Br2N2O2 | CID 46835613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. thieme-connect.de [thieme-connect.de]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Chromatography [chem.rochester.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole [qikan.cmes.org]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. Separation of 1H-Imidazole, 2-propyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
"avoiding debromination side reactions with brominated heterocycles"
Technical Support Center: Brominated Heterocycles
Navigating the Challenges of Debromination in Synthetic Chemistry
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth guidance and troubleshooting for a common yet often frustrating side reaction: the debromination of brominated heterocycles. As Senior Application Scientists, we understand that unwanted hydrodehalogenation can significantly impact reaction yields, complicate purification processes, and ultimately hinder research progress.[1][2] This guide offers practical, experience-driven solutions to help you mitigate and avoid these undesired outcomes.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem?
A1: Debromination, also known as hydrodehalogenation, is an undesired side reaction where a bromine atom on a heterocyclic ring is replaced by a hydrogen atom.[2] This leads to the formation of a byproduct that lacks the bromine handle essential for subsequent functionalization, such as in cross-coupling reactions. The consequence is a reduced yield of the desired product and the introduction of a structurally similar impurity that can be challenging to separate.[1][2]
Q2: What are the primary causes of debromination in my reactions?
A2: Several factors can promote debromination, particularly in popular palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The main culprits include:
-
Choice of Base: Strong bases, particularly in the presence of protic solvents or water, can facilitate the removal of the bromine atom.[1][2]
-
Reaction Temperature and Time: Elevated temperatures and prolonged reaction times can increase the rate of this unwanted side reaction.[1][2]
-
Catalyst and Ligand System: The specific palladium catalyst and phosphine ligands used can influence the competition between the desired cross-coupling and debromination.[1][2]
-
Presence of Hydride Sources: Solvents like alcohols, reagents, or even trace amounts of water can act as hydride donors, leading to the reductive cleavage of the carbon-bromine bond.[1][2]
Q3: Can protecting the heteroatom in my heterocycle help prevent debromination?
A3: Yes, in many cases, protecting a nitrogen atom within the heterocyclic ring (e.g., in pyrroles or imidazoles) can be a highly effective strategy.[3] The unprotected N-H proton can be acidic enough to interfere with the reaction. Protection can alter the electronic properties of the ring and prevent unwanted interactions with the catalyst or base that might promote debromination.[3]
Troubleshooting Guides: A Deeper Dive
This section provides a systematic approach to diagnosing and mitigating debromination based on the specific reaction type you are performing.
Issue 1: Significant Debromination in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira)
This is one of the most common scenarios where debromination is observed. The catalytic cycle of these reactions involves intermediates that can be susceptible to side reactions.[4][5][6][7]
Systematic Troubleshooting Flowchart:
A flowchart for troubleshooting debromination.
Step 1: Evaluate the Base
-
The Problem: Strong bases like sodium tert-butoxide (NaOtBu) or other alkoxides, especially when paired with protic solvents, can be major contributors to debromination.[1][2]
-
The Solution: Switch to weaker inorganic bases. Potassium carbonate (K2CO3), potassium phosphate (K3PO4), or cesium carbonate (Cs2CO3) are often excellent alternatives that are less prone to inducing this side reaction.[1]
Step 2: Assess Temperature & Time
-
The Problem: Higher temperatures and extended reaction times can provide the energy and opportunity for the debromination pathway to compete with the desired coupling.[1][8]
-
The Solution: Lower the reaction temperature and carefully monitor the reaction's progress using techniques like TLC or LC-MS. Aim to stop the reaction as soon as the starting material is consumed to avoid over-exposure to conditions that favor the side reaction.
Step 3: Analyze the Catalyst System
-
The Problem: The choice of palladium catalyst and, more importantly, the ancillary ligand can dramatically influence the reaction's outcome. Some ligands may promote the pathways that lead to hydrodehalogenation.
-
The Solution:
Step 4: Check Solvents & Reagents
-
The Problem: Protic solvents (e.g., alcohols) or the presence of water can serve as a source of protons or hydrides, which can be transferred to the palladium complex and lead to debromination.[1][2]
-
The Solution: Always use anhydrous, aprotic solvents like toluene, dioxane, or THF. Ensure that all your reagents are thoroughly dried before use. Degassing the solvent is also a crucial step to remove dissolved oxygen, which can impact catalyst activity.
Data Summary: Impact of Reaction Parameters on Debromination
| Parameter | Condition Promoting Debromination | Recommended Condition to Minimize Debromination |
| Base | Strong organic bases (e.g., NaOtBu) | Weaker inorganic bases (e.g., K2CO3, K3PO4)[1] |
| Temperature | High temperatures (>100 °C) | Lowest effective temperature (often 80-100 °C)[1] |
| Ligand | Less bulky ligands | Bulky, electron-rich phosphine ligands (e.g., XPhos)[1] |
| Solvent | Protic solvents (e.g., alcohols, water) | Anhydrous, aprotic solvents (e.g., toluene, dioxane)[1] |
Issue 2: Debromination During Lithiation or Grignard Formation
The formation of organometallic intermediates from brominated heterocycles is a powerful synthetic tool, but it is also a stage where debromination can occur, especially if the reaction is not carefully controlled.[9][10]
Systematic Troubleshooting Flowchart:
A flowchart for troubleshooting debromination during organometallic formation.
Step 1: Control Temperature Rigorously
-
The Problem: Lithiated heterocyclic species are often unstable at higher temperatures and can decompose or react with the solvent.[9] This instability can lead to the formation of the debrominated product.
-
The Solution: Maintain cryogenic conditions (typically -78 °C) throughout the formation of the organolithium reagent and subsequent reaction with an electrophile.[10] Slow, dropwise addition of the alkyl lithium reagent is also critical to manage any exotherms.
Step 2: Evaluate the Organometallic Reagent
-
The Problem: While n-Butyllithium is a common choice, its use can sometimes lead to side reactions.[10] Grignard reagents, formed with magnesium, are generally less basic and can sometimes offer a milder alternative.[11][12][13][14]
-
The Solution:
-
Consider using a combination of i-PrMgCl and n-BuLi, which can offer higher selectivity and practicality under non-cryogenic conditions for certain substrates.[9]
-
For particularly sensitive substrates, a bromine-magnesium exchange using reagents like i-PrMgCl can be a more gentle approach than direct lithiation.[9]
-
Step 3: Check for Proton Sources
-
The Problem: Any trace of a proton source in the reaction flask can quench the highly reactive organometallic intermediate, resulting in the debrominated heterocycle.[10]
-
The Solution:
-
Ensure all glassware is flame-dried or oven-dried immediately before use.
-
Use freshly distilled, anhydrous solvents.
-
If the heterocycle has an acidic proton (e.g., an N-H on an indole or a hydroxyl group), an extra equivalent of the organolithium or Grignard reagent will be required to deprotonate this position first.[9][10]
-
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Debromination
This protocol is designed for the coupling of a brominated heterocycle with an arylboronic acid.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the brominated heterocycle (1.0 equiv.), the arylboronic acid (1.2 equiv.), and finely ground potassium phosphate (K3PO4) (2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add anhydrous, degassed toluene. Bubble the mixture with the inert gas for 10-15 minutes to ensure it is thoroughly deoxygenated. Finally, add the palladium catalyst (e.g., Pd(PPh3)4, 3-5 mol%).
-
Reaction: Heat the reaction mixture to the lowest effective temperature (typically 80-100 °C) and stir vigorously.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Workflow for Optimized Suzuki-Miyaura Coupling:
A workflow for optimized Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of temperature and heating time on bromination of zinc oxide during thermal treatment with tetrabromobisphenol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. adichemistry.com [adichemistry.com]
- 12. Grignard Reaction [organic-chemistry.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. youtube.com [youtube.com]
Technical Support Center: Cross-Coupling Reactions with Dibromoimidazoles
Welcome to the technical support center for catalyst and ligand selection in cross-coupling reactions involving dibromoimidazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. Here, you will find in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during your experiments.
Introduction to Cross-Coupling with Dibromoimidazoles
Dibromoimidazoles are versatile building blocks in medicinal chemistry and materials science. Their two bromine atoms offer opportunities for sequential or double cross-coupling reactions, enabling the synthesis of complex, multi-substituted imidazole derivatives. However, the presence of two halogen atoms, the acidic N-H proton, and the electron-rich nature of the imidazole ring present unique challenges. Achieving high yields and controlling regioselectivity requires careful selection of the catalyst, ligand, base, and reaction conditions. This guide provides practical solutions to common problems encountered in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with these substrates.
Troubleshooting Guide
This section addresses common issues observed during cross-coupling reactions with dibromoimidazoles, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low or No Conversion of Starting Material
Symptoms: The starting dibromoimidazole is largely unreacted, as observed by TLC or LC-MS analysis.
Potential Causes & Solutions:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently or is being deactivated.
-
Solution: Use a palladium precatalyst, such as Pd(OAc)₂, in combination with a suitable phosphine ligand. For more reliable results, consider using preformed Pd(0) sources like Pd₂(dba)₃ or commercially available precatalysts that incorporate the ligand.[1] Ensure all reagents and solvents are anhydrous and thoroughly deoxygenated to prevent catalyst oxidation.
-
-
Poor Oxidative Addition: The C-Br bond of the dibromoimidazole may not be readily undergoing oxidative addition to the palladium center. This can be particularly problematic for electron-rich imidazoles.
-
Solution: Employ bulky, electron-rich phosphine ligands that are known to accelerate oxidative addition.[2] Examples include Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃).[3] Increasing the reaction temperature can also promote this step.
-
-
Incorrect Base: The chosen base may be too weak or incompatible with the reaction.
-
Solution: For Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃. In Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as NaOt-Bu, KOt-Bu, or LHMDS are typically required.[4]
-
Issue 2: Debromination (Hydrodehalogenation) of the Imidazole Ring
Symptoms: Formation of a significant amount of mono-bromo or fully debrominated imidazole byproduct.
Potential Causes & Solutions:
-
Hydride Source: The debromination process involves the transfer of a hydride to the palladium complex.[5] This can originate from the solvent (e.g., alcohols), the base (e.g., alkoxides in the presence of water), or other reagents.
-
Solution: Use anhydrous solvents and reagents. If using an alkoxide base, ensure the reaction is strictly anhydrous. Consider using a non-hydridic base like K₃PO₄ or CsF. Protecting the imidazole nitrogen can also mitigate this side reaction.[5]
-
-
Catalyst/Ligand System: The choice of catalyst and ligand can influence the relative rates of cross-coupling versus debromination.
-
Solution: Screen different palladium sources and ligands. Sometimes a less reactive catalyst system can suppress debromination.
-
Issue 3: Poor Regioselectivity in Mono-functionalization
Symptoms: A mixture of regioisomers is formed when attempting to couple at only one of the bromine positions.
Potential Causes & Solutions:
-
Similar Reactivity of C-Br Bonds: In some dibromoimidazoles, particularly 4,5-dibromoimidazoles, the electronic and steric environments of the two bromine atoms are very similar, leading to a lack of inherent selectivity.
-
Solution: Catalyst control is a powerful strategy to achieve regioselectivity. Different palladium/ligand systems can favor coupling at one position over the other.[6][7][8] For instance, in some dihaloazoles, specific catalysts can steer the reaction to the traditionally less reactive C-X bond.[6][7]
-
-
N-H Tautomerism: In N-unprotected imidazoles, tautomerism can lead to a mixture of products.
Issue 4: Formation of Homocoupled Byproducts
Symptoms: Significant formation of the homocoupled product from the organometallic reagent (e.g., boronic acid dimer in Suzuki coupling).
Potential Causes & Solutions:
-
Slow Transmetalation: If the transmetalation step is slow, the organometallic reagent can undergo homocoupling.
-
Solution: Ensure the base is effective in activating the organoboron reagent in Suzuki reactions. The addition of water can sometimes facilitate this step, but must be carefully controlled to avoid debromination. For Stille couplings, the addition of a copper(I) co-catalyst can accelerate transmetalation.
-
-
Catalyst Decomposition: Decomposition of the palladium catalyst to palladium black can promote homocoupling.
-
Solution: Use a ligand that effectively stabilizes the palladium center throughout the catalytic cycle. Bidentate ligands like DPPF can sometimes be beneficial in this regard.[12]
-
Frequently Asked Questions (FAQs)
Q1: Which bromine is more reactive in 2,4-dibromoimidazole and 4,5-dibromoimidazole?
A1: The reactivity of the bromine atoms is dictated by the electronic properties of their respective positions on the imidazole ring.
-
2,4-Dibromoimidazole: The C2 position is generally more electron-deficient and thus more reactive towards oxidative addition than the C4 position.
-
4,5-Dibromoimidazole: The C4 and C5 positions have very similar electronic environments. However, studies on related 2,4,5-tribromoimidazoles have shown that the C5-Br is slightly more reactive than the C4-Br in Suzuki couplings.[13] The presence of a substituent at the C2 position can further influence the relative reactivity of the C4 and C5 positions.[13]
Q2: Do I need to protect the imidazole N-H?
A2: While not always strictly necessary, N-protection is highly recommended for several reasons:
-
Improved Solubility: N-protected imidazoles often have better solubility in common organic solvents used for cross-coupling.
-
Prevention of Side Reactions: The acidic N-H can interfere with the reaction by reacting with the base or the organometallic reagent. N-protection prevents this.
-
Enhanced Regioselectivity: As mentioned in the troubleshooting guide, N-protection can lock the tautomeric form of the imidazole ring and direct the regioselectivity of the coupling reaction.[9][11]
Q3: What are the best general-purpose catalyst systems for cross-coupling with dibromoimidazoles?
A3: There is no single "best" system, as the optimal conditions depend on the specific coupling partners and the desired outcome (mono- vs. di-substitution). However, good starting points are:
-
Suzuki-Miyaura Coupling: Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos, and a base like K₃PO₄ or Cs₂CO₃ in a solvent mixture such as dioxane/water.[6][7][14]
-
Buchwald-Hartwig Amination: A palladium precatalyst with a Buchwald-type ligand (e.g., BrettPhos, RuPhos) and a strong base like NaOt-Bu or LHMDS in an anhydrous, aprotic solvent like toluene or dioxane.[2][4][12]
-
Sonogashira Coupling: A palladium source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with a copper(I) co-catalyst (e.g., CuI) and an amine base such as triethylamine or diisopropylamine in a solvent like THF or DMF.[15][16]
Q4: How can I achieve selective mono-alkynylation in a Sonogashira coupling with a dibromoimidazole?
A4: Achieving selective mono-alkynylation can be challenging due to the high reactivity of the second C-Br bond after the first coupling. Key strategies include:
-
Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the terminal alkyne.
-
Low Temperature: Running the reaction at a lower temperature can help to favor the mono-coupled product.
-
Catalyst and Ligand Choice: The nature of the palladium catalyst and ligand can influence selectivity. In some cases, using a catalyst with a monodentate ligand may favor mono-alkynylation.[17]
Q5: What is the role of the ligand in these reactions?
A5: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. Key functions include:
-
Facilitating Oxidative Addition: Electron-rich and sterically bulky ligands increase the electron density on the palladium center, which promotes the oxidative addition step.[18][19]
-
Promoting Reductive Elimination: The steric bulk of the ligand can also facilitate the final reductive elimination step to release the product and regenerate the catalyst.
-
Preventing Catalyst Decomposition: By coordinating to the palladium center, the ligand prevents the formation of inactive palladium black.
-
Controlling Regioselectivity: As discussed, the choice of ligand can be a powerful tool for controlling which C-Br bond reacts in a dibromoimidazole.[6][7][8]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Dibromoimidazole
-
To an oven-dried reaction vial, add the N-protected dibromoimidazole (1.0 equiv.), the boronic acid (1.1-2.2 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).
-
The vial is sealed with a septum, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling three times.
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Add the anhydrous, deoxygenated solvent (e.g., dioxane/water 10:1, 0.1 M).
-
The reaction mixture is stirred at the desired temperature (typically 80-110 °C) and monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Visualizations
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Caption: Decision-making flowchart for troubleshooting common issues.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. youtube.com [youtube.com]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes [mdpi.com]
- 9. reposiTUm: Selective sequential cross-coupling reactions on Imidazole towards Neurodazine and analogs [repositum.tuwien.at]
- 10. researchgate.net [researchgate.net]
- 11. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 19. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Workup Procedures for Reactions Involving Methyl 2,5-dibromo-1H-imidazole-4-carboxylate
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Methyl 2,5-dibromo-1H-imidazole-4-carboxylate. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the workup and purification of reactions involving this versatile building block. The guidance provided herein is grounded in established chemical principles to ensure robust and reproducible outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and general workup of reactions with this compound.
Q1: What are the key physical and chemical properties of this compound that I should consider during workup?
A1: Understanding the properties of your starting material is critical for designing an effective workup.
-
Acidity: The N-H proton of the imidazole ring is acidic (pKa is likely in the range of 10-12, lowered by the electron-withdrawing groups). This means it will be deprotonated by common bases used in cross-coupling (e.g., K₂CO₃, Cs₂CO₃, NaH). This can affect its solubility and chromatographic behavior.
-
Basicity: The non-protonated imidazole nitrogen is basic and can be protonated by acids. This property is useful for acid-base extraction techniques.[1]
-
Solubility: While specific data is limited, similar brominated heterocycles are typically soluble in polar aprotic solvents like DMF, DMSO, and moderately soluble in solvents like ethyl acetate, dichloromethane (DCM), and THF. It is expected to have low solubility in nonpolar solvents like hexanes and water.
-
Stability: The methyl ester group is potentially labile and can undergo hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. It is advisable to use milder bases (e.g., NaHCO₃, K₂CO₃) and avoid prolonged exposure to strong acids or bases during workup.
Q2: My reaction is complete, what is the first step I should take before starting the extractive workup?
A2: Before proceeding to a liquid-liquid extraction, it is often beneficial to perform a preliminary filtration step, especially for heterogeneous reactions or those involving palladium catalysts.
-
Cool the reaction mixture to room temperature.
-
Filter through a pad of Celite® . This will remove insoluble bases, palladium catalyst residues, and other particulates that can interfere with phase separation by causing emulsions.[2][3]
-
Rinse the reaction flask and the Celite® pad with a small amount of the reaction solvent or the extraction solvent to ensure complete transfer of your product.[2]
Q3: I'm observing a persistent emulsion during my aqueous workup. How can I resolve this?
A3: Emulsions are common when working with polar aprotic solvents like DMF or DMSO.
-
Cause: Insufficient dilution of the polar solvent.[4] DMF and DMSO are miscible with both water and many organic solvents, leading to a stable single phase or an emulsion if not properly diluted.
-
Solution: Dilute the reaction mixture significantly with your primary organic extraction solvent (e.g., ethyl acetate, DCM) before adding the aqueous wash. Then, add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer helps to break the emulsion and improve phase separation. For every 5 mL of DMF or DMSO, consider using at least 50 mL of water for the wash.[4]
Part 2: Troubleshooting Guides for Specific Reactions
This section provides detailed, question-and-answer-based troubleshooting for common reactions involving this compound.
Guide 1: N-Alkylation Reactions
N-alkylation of the imidazole ring is a common transformation, but the workup can present challenges.[5][6][7]
Q4: My N-alkylation reaction (using NaH or K₂CO₃ in DMF) is complete, but I'm struggling to isolate the product. What is a reliable workup protocol?
A4: The primary challenges are removing the high-boiling DMF solvent and any unreacted starting material or inorganic salts.
Step-by-Step Protocol: Standard N-Alkylation Workup
-
Quench Carefully: Cool the reaction mixture in an ice bath. Slowly and carefully add water dropwise to quench any remaining base (e.g., NaH).
-
Dilute: Transfer the mixture to a separatory funnel and dilute with a generous amount of ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Aqueous Wash: Wash the organic layer sequentially with:
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[1]
Q5: After the workup, my crude product is contaminated with unreacted this compound. How can I remove it?
A5: You can exploit the acidic N-H of the starting material using an acid-base extraction.[1]
-
Logic: The N-alkylated product is significantly less acidic and more lipophilic than the starting material. A mild basic wash can deprotonate the starting material, rendering it water-soluble, while the desired product remains in the organic phase.
Protocol: Basic Wash for Starting Material Removal
-
Dissolve the crude product in ethyl acetate or DCM.
-
Wash the organic solution with a dilute aqueous base, such as 5% NaHCO₃ or 1M K₂CO₃ solution. The deprotonated starting material will partition into the aqueous layer.
-
Separate the layers and wash the organic phase again with water and then brine.
-
Dry and concentrate the organic layer to yield the purified N-alkylated product.
Guide 2: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki & Stille)
Workup for these reactions requires the removal of the palladium catalyst, ligands, and byproducts from the organometallic reagent.[8][9]
Q6: My Suzuki-Miyaura coupling reaction is finished. What's the best way to remove the palladium catalyst and boronic acid byproducts?
A6: A standard extractive workup following filtration is usually effective.
-
Cause of Problems: Palladium residues can make the crude product dark and interfere with chromatography. Boronic acid and its byproducts can sometimes be difficult to remove completely.
-
Solution: After filtering the reaction mixture through Celite to remove the bulk of the palladium catalyst,[2] a thorough aqueous workup is necessary.
Protocol: Suzuki Coupling Workup
-
Filter: Pass the cooled reaction mixture through a pad of Celite®.
-
Dilute: Transfer the filtrate to a separatory funnel and dilute with ethyl acetate or another suitable organic solvent.
-
Wash:
-
Wash with a saturated aqueous solution of NH₄Cl to quench the reaction.[10]
-
Wash with water.
-
If boronic acid residues are persistent, wash with a dilute base (e.g., 1M NaOH) to extract them into the aqueous layer. Caution: Be mindful of the ester functionality; avoid prolonged contact or strong bases to prevent hydrolysis.
-
Wash with brine.
-
-
Dry and Concentrate: Dry the organic phase over Na₂SO₄, filter, and remove the solvent under reduced pressure.[11]
Q7: I've performed a Stille coupling. How do I get rid of the toxic organotin byproducts (e.g., Bu₃SnBr)?
A7: Organotin byproducts are a notorious challenge in Stille couplings due to their toxicity and tendency to co-elute with products.[12][13][14] Several methods can be employed.
| Method | Procedure | Rationale | Reference(s) |
| Aqueous KF Wash | Wash the organic layer 2-3 times with a 1M aqueous solution of potassium fluoride (KF). Shake for several minutes for each wash. | Fluoride ions react with organotin halides to form insoluble tributyltin fluoride (Bu₃SnF), which often precipitates at the interface and can be removed by filtration through Celite®. | [4][12] |
| Silica Plug with Triethylamine | After concentration, redissolve the crude material in a minimal amount of solvent and filter it through a short plug of silica gel that has been pre-treated with an eluent containing 2-5% triethylamine (Et₃N). | The triethylamine helps to suppress the interaction of the basic product with silica gel while effectively trapping the tin byproducts. | [4][12] |
| Recrystallization | If the product is a solid, recrystallization can be a highly effective method to remove residual tin impurities. | The difference in solubility and crystal lattice incorporation between the product and the tin byproduct allows for separation.[15] | [15][16] |
Guide 3: Purification by Column Chromatography
Purifying imidazole derivatives on silica gel can be problematic.[1]
Q8: My product streak/tails badly on the silica gel column, leading to poor separation and low yield. Why is this happening and how can I fix it?
A8: This is a classic issue caused by the interaction of the basic imidazole nitrogen with the acidic silanol groups on the surface of the silica gel.[1]
-
Solution 1: Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a basic modifier like triethylamine (Et₃N) or pyridine into your eluent system (e.g., hexane/ethyl acetate). The modifier will neutralize the acidic sites on the silica, preventing strong adsorption of your product and resulting in sharper peaks.[1]
-
Solution 2: Change the Stationary Phase: Switch from acidic silica gel to neutral or basic alumina. Alumina often provides better separation for basic compounds and significantly reduces tailing.[1]
-
Solution 3: Dry Loading: Instead of loading your sample dissolved in a solvent, adsorb it onto a small amount of silica gel or Celite®. Evaporate the solvent to get a dry, free-flowing powder, and carefully add this to the top of your column. This technique often leads to more compact bands and improved separation.[1]
Part 3: Visualization & Protocols
Experimental Workflows
A logical approach is key to a successful workup. The following diagram outlines a general decision-making workflow after reaction completion.
Caption: General post-reaction workup and purification workflow.
Purification of Basic Compounds
This diagram illustrates the specific challenge of purifying basic compounds like imidazoles and the recommended solutions.
Caption: Troubleshooting tailing during imidazole purification.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. benchchem.com [benchchem.com]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Stille Coupling | NROChemistry [nrochemistry.com]
- 13. Stille Coupling [organic-chemistry.org]
- 14. Stille reaction - Wikipedia [en.wikipedia.org]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
Technical Support Center: Scaling Up Reactions with Methyl 2,5-dibromo-1H-imidazole-4-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2,5-dibromo-1H-imidazole-4-carboxylate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address specific challenges encountered during the scale-up of reactions involving this versatile building block. The structure of this guide is designed to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your process development.
Section 1: Understanding the Reactivity of this compound
This compound is a highly functionalized imidazole derivative. Its utility in medicinal chemistry and materials science stems from the two bromine atoms at the C2 and C5 positions, which serve as reactive handles for various cross-coupling reactions.[1] The methyl ester at the C4 position and the proton on the imidazole nitrogen also offer sites for further modification. However, this high degree of functionality also presents unique challenges when scaling up reactions.
FAQ 1: What are the primary reactive sites on this compound and how does their reactivity differ?
The reactivity of the different sites on the molecule is a critical factor in controlling the outcome of your reaction.
-
C2 and C5 Bromine Atoms: These are the most common sites for functionalization, typically via palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination.[1] The electronic properties of the imidazole ring influence the reactivity of these positions.
-
Imidazole Nitrogen (N-H): The imidazole nitrogen is nucleophilic and can undergo alkylation or arylation.[2] The presence of two adjacent electron-withdrawing bromine atoms and a carboxylate group can affect its pKa and nucleophilicity.
-
Methyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid or can be a site for amidation reactions.
Understanding the relative reactivity of these sites is key to achieving the desired product and minimizing side reactions.
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are central to the utility of this compound. However, scaling these reactions can be fraught with challenges.[3][4]
FAQ 2: My Suzuki-Miyaura coupling reaction is giving low yield and a significant amount of a debrominated byproduct. What is causing this and how can I fix it?
This is a common issue when working with bromo-substituted imidazoles.[5]
Causality: Debromination, or hydrodehalogenation, is a side reaction where a bromine atom is replaced by a hydrogen atom.[5] This often occurs when the rate of the desired cross-coupling is slow, allowing for competing side reactions. The mechanism can involve the transfer of a hydride from a solvent, base, or other reaction components to the palladium center.[6]
Troubleshooting Strategies:
| Parameter | Potential Issue | Recommended Action & Rationale |
| Catalyst System | Inefficient catalyst or ligand. | Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., phosphine-based, N-heterocyclic carbene-based). The ligand choice is crucial for stabilizing the active Pd(0) species and promoting the desired catalytic cycle.[3] |
| Base | Base is too strong or is a hydride source. | Use a weaker, non-nucleophilic base like K₂CO₃ or Cs₂CO₃. Avoid strong bases like alkoxides if possible, as they can promote debromination.[5] |
| Solvent | Protic solvents can be a source of protons/hydrides. | Use anhydrous, aprotic solvents like dioxane, THF, or toluene. Ensure all reagents and glassware are thoroughly dried.[5] |
| Temperature | High temperatures can favor side reactions. | Optimize the reaction temperature. Sometimes, running the reaction at a lower temperature for a longer period can improve selectivity. |
| N-H Reactivity | The acidic proton on the imidazole can interfere with the catalytic cycle. | Consider protecting the imidazole nitrogen with a suitable protecting group (e.g., SEM, Boc) to prevent unwanted side reactions.[5] |
Workflow for Optimizing Suzuki-Miyaura Coupling
Caption: Optimization workflow for Suzuki-Miyaura coupling.
FAQ 3: I am observing the formation of homocoupling products of my boronic acid. How can I minimize this?
Causality: Homocoupling of the boronic acid is another common side reaction in Suzuki-Miyaura couplings.[7] This can be promoted by the presence of oxygen, which can lead to oxidative homocoupling, or by certain palladium catalyst systems.
Troubleshooting Strategies:
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to minimize oxygen levels.[3]
-
Reagent Purity: Use high-purity boronic acids. Impurities can sometimes catalyze homocoupling.
-
Reaction Conditions: Carefully control the reaction temperature and stoichiometry. Adding the boronic acid slowly to the reaction mixture can sometimes help.
-
Ligand Choice: Some ligands are more prone to promoting homocoupling than others. Experiment with different ligands to find one that favors the desired cross-coupling pathway.
Section 3: Regioselectivity in N-Alkylation
The presence of two nitrogen atoms in the imidazole ring can lead to the formation of regioisomers during N-alkylation, complicating purification and reducing the yield of the desired product.[8]
FAQ 4: How can I control the regioselectivity of N-alkylation on the imidazole ring?
Causality: The regioselectivity of N-alkylation is influenced by a combination of steric and electronic factors.[9] The deprotonation of the imidazole can lead to an anion where the charge is delocalized over both nitrogens, allowing for alkylation at either position.[8]
Troubleshooting Strategies:
-
Steric Hindrance: The bulky bromine atom at the C5 position and the methyl ester at C4 will sterically hinder the N1 position. Therefore, alkylation is generally favored at the less sterically hindered N3 position. You can leverage this by using a bulkier alkylating agent to further enhance selectivity.[9]
-
Electronic Effects: The electron-withdrawing nature of the bromine atoms and the methyl ester will decrease the nucleophilicity of the imidazole nitrogens. The choice of base and solvent can influence the tautomeric equilibrium and the site of deprotonation, thereby affecting the regioselectivity.[9][10]
-
Protecting Groups: In cases where high regioselectivity is crucial, the use of a protecting group on one of the nitrogens can be an effective strategy.[8]
Logical Flow for Achieving Regioselective N-Alkylation
Caption: Strategies for controlling N-alkylation regioselectivity.
Section 4: Purification and Analysis
The purification of brominated imidazole derivatives can be challenging due to their polarity and potential for multiple products.
FAQ 5: What are the best practices for purifying the products of reactions with this compound on a large scale?
Purification Strategies:
| Technique | Application & Considerations |
| Crystallization | This is often the most scalable and cost-effective method for purification. A systematic screening of solvents and solvent mixtures is recommended to find suitable conditions for crystallization. |
| Column Chromatography | While effective at the lab scale, silica gel chromatography can be expensive and generate significant waste at a larger scale. If necessary, optimize the mobile phase to maximize separation and minimize solvent usage. Reverse-phase chromatography may also be an option. |
| Extraction | A well-designed aqueous workup can remove many impurities. Careful selection of the pH and organic solvent is crucial for efficient extraction of the desired product. |
FAQ 6: Which analytical techniques are most suitable for monitoring reaction progress and confirming product identity?
Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is an excellent tool for monitoring reaction progress, assessing purity, and quantifying products and byproducts.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides molecular weight information, which is invaluable for identifying products and byproducts, especially unexpected ones.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirming the identity and regiochemistry of your products.[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For more volatile derivatives, GC-MS can be a useful analytical tool.[13]
Section 5: Safety and Handling
Brominated organic compounds require careful handling.
FAQ 7: What are the key safety precautions to take when working with this compound and its derivatives?
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10][14][15][16]
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[14][15]
-
Handling: Avoid contact with skin and eyes.[14][15] In case of contact, rinse thoroughly with water.[10][15]
-
Disposal: Dispose of waste in accordance with local regulations for halogenated organic compounds.[15]
The GHS classification for this compound indicates that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[17]
References
- 1. China Intermediates 2,5-Dibromo-1,4-dimethyl-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 14. chemicalbook.com [chemicalbook.com]
- 15. acrospharma.co.kr [acrospharma.co.kr]
- 16. fishersci.com [fishersci.com]
- 17. methyl 2,4-dibromo-1H-imidazole-5-carboxylate | C5H4Br2N2O2 | CID 46835613 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 2,5-Dibromo- vs. 4,5-Dibromoimidazoles in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, halogenated imidazoles are indispensable building blocks. Their utility lies in the strategic placement of halogen atoms, which act as versatile handles for carbon-carbon and carbon-nitrogen bond formation, enabling the construction of complex molecular architectures. Among these, dibromoimidazoles are particularly valuable. This guide provides an in-depth comparison of the reactivity of two key isomers: 2,5-dibromo-1H-imidazole and 4,5-dibromo-1H-imidazole. We will delve into the structural and electronic nuances that govern their reactivity in cornerstone reactions, supported by experimental insights and detailed protocols.
The Structural and Electronic Landscape: A Tale of Two Isomers
The reactivity of a substituted imidazole is not merely a function of the attached groups but is profoundly influenced by their position on the heterocyclic ring. The two nitrogen atoms create a unique electronic environment, making the carbon positions electronically distinct.
-
2,5-Dibromo-1H-imidazole : This isomer possesses two electronically and sterically different bromine atoms. The C2 position is situated between the two nitrogen atoms, making it more electron-deficient and generally more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. The C5 position is adjacent to a single nitrogen atom.
-
4,5-Dibromo-1H-imidazole : In this symmetric isomer, the two bromine atoms at the C4 and C5 positions are chemically equivalent. These positions are less electron-deficient compared to the C2 position of the imidazole ring.
These intrinsic differences in electronic properties and steric hindrance are the primary determinants of the divergent reactivity profiles of these two isomers.
Caption: Structures of 2,5-dibromo-1H-imidazole and 4,5-dibromo-1H-imidazole.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a pillar of modern synthetic chemistry. The behavior of our two dibromoimidazole isomers in these transformations highlights their distinct chemical personalities.
Suzuki-Miyaura Coupling: A Study in Regioselectivity
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organoboron compound and an organic halide.[1] The regioselectivity of this reaction with dibromoimidazoles is a key consideration for synthetic planning.
For 2,5-dibromo-1H-imidazole , the C2 position is generally more reactive towards Suzuki coupling. This is attributed to the higher electrophilicity of the C2 carbon, facilitating the initial oxidative addition step in the catalytic cycle. However, this inherent selectivity can be overturned by judicious choice of catalyst and ligands. Strotman et al. have demonstrated that catalyst control can dictate the site of arylation in dihaloazoles.[2][3] While conventional catalysts like Pd(PPh₃)₄ may favor the C2 position, specialized ligand systems can promote reaction at the C5 position.
In the case of 4,5-dibromo-1H-imidazole , the two bromine atoms are equivalent, so the first Suzuki coupling can occur at either position without regiochemical preference. The challenge then becomes achieving selective mono- or di-arylation. Mono-arylation can often be achieved by using a stoichiometric amount of the boronic acid, while an excess will typically drive the reaction to the diarylated product.
| Isomer | Preferred Site of First Coupling | Catalyst System (Example) | Expected Outcome |
| 2,5-Dibromo-1H-imidazole | C2 | Pd(PPh₃)₄, K₂CO₃ | Mono-arylation at C2 |
| 2,5-Dibromo-1H-imidazole | C5 | Specialized Pd catalyst/ligand system | Mono-arylation at C5[2][3] |
| 4,5-Dibromo-1H-imidazole | C4 or C5 | PdCl₂(dppf), K₂CO₃ | Mono- or di-arylation depending on stoichiometry[4] |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, a crucial transformation for accessing many important molecular scaffolds.[5]
Similar to the Suzuki coupling, the 2,5-dibromo-1H-imidazole is expected to show preferential reactivity at the C2 position under standard Sonogashira conditions (Pd catalyst, Cu(I) co-catalyst, and a base). The more electrophilic C2-Br bond is more susceptible to oxidative addition by the palladium catalyst. Catalyst systems with specific ligands can potentially alter this regioselectivity, allowing for selective alkynylation at the C5 position.[6][7]
For 4,5-dibromo-1H-imidazole , the first alkynylation will occur at either of the equivalent C4 or C5 positions. Controlling the stoichiometry of the alkyne and the reaction conditions is key to achieving selective mono- or di-alkynylation.[5]
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds, a common linkage in pharmaceuticals.[8]
The principles of regioselectivity observed in C-C coupling reactions generally apply to C-N couplings as well. For 2,5-dibromo-1H-imidazole , the C2 position is the more likely site for the initial amination reaction due to its greater susceptibility to oxidative addition. The use of bulky, electron-rich phosphine ligands, which are hallmarks of the Buchwald-Hartwig reaction, can influence this selectivity.[9][10]
With 4,5-dibromo-1H-imidazole , selective mono-amination can be achieved by careful control of reaction conditions and stoichiometry, followed by a second, different amination if desired, to generate unsymmetrically substituted products.
Caption: Reactivity pathways for dibromoimidazole isomers.
Reactivity at the Nitrogen Atoms: N-Alkylation and N-Arylation
The imidazole ring possesses two nitrogen atoms that can be functionalized. In the unsubstituted 1H-imidazoles, these nitrogens exist in a tautomeric equilibrium.
The N-alkylation or N-arylation of both 2,5-dibromo- and 4,5-dibromo-1H-imidazole will lead to a mixture of N1- and N3-substituted regioisomers. The ratio of these isomers is influenced by steric and electronic factors. For instance, a bulky substituent at a neighboring carbon will sterically hinder the adjacent nitrogen, favoring substitution at the more accessible nitrogen.[11] The choice of base and solvent can also play a crucial role in directing the regioselectivity of N-substitution.[12][13] For applications where single N-substituted regioisomers are required, separation of the product mixture or the use of a pre-N-protected starting material is often necessary.
Experimental Protocols
The following protocols are representative procedures and may require optimization for specific substrates and scales.
Protocol 1: Regioselective Suzuki-Miyaura Coupling of 2,5-Dibromo-1H-imidazole
This protocol is adapted from procedures for Suzuki-Miyaura reactions of haloimidazoles.[4]
Materials:
-
2,5-Dibromo-1H-imidazole
-
Arylboronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
2M Aqueous sodium carbonate solution
-
Toluene and Ethanol (3:1 mixture)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 2,5-dibromo-1H-imidazole (1.0 eq), arylboronic acid (1.1 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene/ethanol solvent mixture, followed by the aqueous sodium carbonate solution (2.0 eq).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired 2-aryl-5-bromo-1H-imidazole.
Protocol 2: Mono-Sonogashira Coupling of 4,5-Dibromo-1H-imidazole
This protocol is a general procedure for Sonogashira coupling of bromo-imidazoles.[5]
Materials:
-
4,5-Dibromo-1H-imidazole
-
Terminal alkyne (1.05 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Copper(I) iodide (CuI) (0.1 equivalents)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add 4,5-dibromo-1H-imidazole (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF, followed by triethylamine (2.0 eq) and the terminal alkyne (1.05 eq) via syringe.
-
Stir the reaction mixture at room temperature for 8-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: N-Alkylation of 4,5-Dibromo-1H-imidazole
This is a general procedure for the N-alkylation of imidazoles.
Materials:
-
4,5-Dibromo-1H-imidazole
-
Alkyl halide (e.g., methyl iodide or benzyl bromide) (1.1 equivalents)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add NaH (1.2 eq).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous DMF to the flask and cool the suspension to 0 °C.
-
Slowly add a solution of 4,5-dibromo-1H-imidazole (1.0 eq) in anhydrous DMF.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to separate the N-alkylated regioisomers.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
The choice between 2,5-dibromo- and 4,5-dibromoimidazole as a synthetic precursor depends critically on the desired substitution pattern of the final product. The 2,5-isomer offers the potential for regioselective functionalization at two electronically distinct positions, with the C2 position being the more reactive site under many standard conditions. This inherent bias can be exploited or even inverted with advanced catalyst systems. In contrast, the 4,5-isomer provides two equivalent reactive sites, ideal for symmetric di-substitution or for sequential, controlled mono-functionalization. A thorough understanding of the electronic and steric factors governing their reactivity, coupled with careful selection of reaction conditions, empowers the synthetic chemist to unlock the full potential of these versatile building blocks in the pursuit of novel therapeutics and functional materials.
References
- 1. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. snu.elsevierpure.com [snu.elsevierpure.com]
- 8. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. China Intermediates 2,5-Dibromo-1,4-dimethyl-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 10. China Intermediates 2,5-DibroMo-4-MethyliMidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 11. mdpi.com [mdpi.com]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of Dibromination: A Comparative Guide to Methyl 2,5-dibromo-1H-imidazole-4-carboxylate
A Senior Application Scientist's Perspective on Harnessing Differentiated Reactivity for Advanced Synthesis
In the intricate world of medicinal chemistry and drug development, the imidazole scaffold remains a cornerstone of pharmacophore design, valued for its versatile biological activities and synthetic tractability.[1][2] The strategic functionalization of this privileged heterocycle is paramount in navigating the complex landscape of structure-activity relationships (SAR). While monobrominated imidazoles offer a direct entry point for single-vector modifications, their dibrominated counterparts, particularly Methyl 2,5-dibromo-1H-imidazole-4-carboxylate, present a significant leap forward in synthetic strategy, offering unparalleled advantages in efficiency, diversity, and the construction of complex, polysubstituted architectures.
This guide provides an in-depth technical comparison, grounded in experimental insights, to elucidate the distinct advantages of employing this compound over its monobromo congeners. We will explore the nuanced reactivity of this powerful building block and provide actionable protocols for its selective functionalization.
The Core Advantage: A Platform for Sequential and Divergent Synthesis
The primary advantage of this compound lies in its capacity for selective, stepwise functionalization. The two bromine atoms at the C2 and C5 positions exhibit differential reactivity, a feature that can be exploited to introduce different substituents in a controlled manner. This contrasts sharply with monobromo derivatives, which are limited to a single coupling event.
The differential reactivity arises from the distinct electronic environments of the C2 and C5 positions on the imidazole ring. Generally, in N-unsubstituted imidazoles, the C2 position is more electron-deficient and thus more susceptible to oxidative addition by a palladium(0) catalyst in cross-coupling reactions.[3] The presence of the electron-withdrawing methyl carboxylate group at the C4 position further modulates the electron density of the ring, influencing the relative reactivity of the two bromine atoms.
This opens the door to a divergent synthetic approach, where a common intermediate can be used to generate a library of diverse, highly substituted imidazoles. Such a strategy is invaluable in lead optimization campaigns, where the rapid exploration of chemical space around a core scaffold is critical.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
To illustrate the synthetic utility of this compound, we will compare its performance with its monobromo counterparts in three of the most powerful cross-coupling reactions in the medicinal chemist's toolbox: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds, enabling the introduction of aryl and heteroaryl moieties.[4] When employing this compound, the astute chemist can achieve either mono- or diarylation by carefully controlling the reaction stoichiometry and conditions.
Table 1: Illustrative Comparison of Yields in Suzuki-Miyaura Coupling
| Entry | Imidazole Substrate | Arylboronic Acid (Equivalents) | Product | Representative Yield (%) |
| 1 | This compound | Phenylboronic acid (1.1 eq) | Methyl 2-bromo-5-phenyl-1H-imidazole-4-carboxylate | 85 |
| 2 | This compound | Phenylboronic acid (2.5 eq) | Methyl 2,5-diphenyl-1H-imidazole-4-carboxylate | 78 |
| 3 | Methyl 2-bromo-1H-imidazole-4-carboxylate | Phenylboronic acid (1.2 eq) | Methyl 2-phenyl-1H-imidazole-4-carboxylate | 92 |
| 4 | Methyl 5-bromo-1H-imidazole-4-carboxylate | Phenylboronic acid (1.2 eq) | Methyl 5-phenyl-1H-imidazole-4-carboxylate | 88 |
Note: Yields are representative and based on trends observed for similar dihaloheterocycles. Actual yields may vary depending on the specific substrates and optimized reaction conditions.
As the data suggests, the monobromo derivatives provide high yields for a single arylation. However, the dibromo compound offers the flexibility to perform a selective mono-arylation, leaving the second bromine available for a subsequent, different cross-coupling reaction, or to proceed directly to the diarylated product.
Experimental Protocol: Selective Mono-arylation of this compound via Suzuki-Miyaura Coupling
Reaction Scheme:
References
- 1. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
"spectroscopic analysis to confirm the structure of Methyl 2,5-dibromo-1H-imidazole-4-carboxylate products"
A Comparative Guide to the Spectroscopic Confirmation of Methyl 2,5-dibromo-1H-imidazole-4-carboxylate
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Unambiguous Structural Verification
In the field of medicinal chemistry and materials science, halogenated heterocycles are invaluable building blocks for synthesizing novel compounds with tailored biological activities and physical properties.[1] this compound is one such key intermediate. However, its synthesis can potentially yield various regioisomers, such as the 2,4-dibromo-5-carboxylate or the 4,5-dibromo-2-carboxylate derivatives.[2] The use of an incorrect isomer can derail a multi-step synthesis, lead to inactive or toxic final compounds, and invalidate subsequent biological data.
Therefore, rigorous and unambiguous structural confirmation is not merely a procedural step but a foundational pillar of scientific integrity. This guide provides an in-depth comparison of primary spectroscopic techniques—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—for the definitive characterization of this compound. We will explore the unique contribution of each method and demonstrate how their synergistic application creates a self-validating system for structural elucidation.
Mass Spectrometry (MS): The First Gate of Analysis
Mass spectrometry serves as the initial and most crucial checkpoint, providing two vital pieces of information: the molecular weight and the elemental composition, particularly the confirmation of bromine atoms.
Principle of Analysis
In MS, a molecule is ionized, and the resulting charged species (and its fragments) are separated based on their mass-to-charge (m/z) ratio.[3] For halogenated compounds, MS is exceptionally powerful due to the distinct isotopic abundances of halogens. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[4] This creates a characteristic isotopic pattern for any bromine-containing ion. For a molecule with two bromine atoms, the molecular ion (M⁺) will appear as a triplet of peaks at M⁺, [M+2]⁺, and [M+4]⁺ with a relative intensity ratio of approximately 1:2:1, providing definitive evidence of dibromination.[4][5]
Anticipated Spectral Features
For this compound (C₅H₄Br₂N₂O₂), we anticipate the following:
-
Molecular Ion (M⁺) Cluster: A triplet of peaks centered around m/z 282, 284, and 286 (for ⁷⁹Br₂, ⁷⁹Br⁸¹Br, and ⁸¹Br₂ combinations, respectively) with a 1:2:1 intensity ratio. The monoisotopic mass is 281.86 Da.[6]
-
Key Fragmentation Patterns: Fragmentation helps confirm the presence of the methyl ester group. Common losses include the methoxy radical (•OCH₃, -31 m/z) or the carbomethoxy radical (•COOCH₃, -59 m/z).[7] Each fragment containing the dibrominated imidazole core will also exhibit the 1:2:1 isotopic pattern.
| Ion | Anticipated m/z (Monoisotopic) | Significance |
| [M]⁺ | 281.86 | Molecular Ion (will appear as a 1:2:1 triplet) |
| [M-OCH₃]⁺ | 250.85 | Loss of the methoxy group from the ester |
| [M-COOCH₃]⁺ | 222.85 | Loss of the entire methyl carboxylate group |
Experimental Protocol: Electron Ionization MS (EI-MS)
-
Sample Preparation: Dissolve approximately 0.1 mg of the purified product in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).
-
Instrument Setup: Use a mass spectrometer equipped with an electron ionization (EI) source. Set the ionization energy to 70 eV.
-
Data Acquisition: Introduce the sample via direct insertion probe or GC inlet. Acquire data over a mass range of m/z 50-400.
-
Analysis: Examine the spectrum for the highest m/z cluster. Verify its m/z value corresponds to the expected molecular weight and that its isotopic pattern matches the 1:2:1 ratio characteristic of a dibrominated compound.[5] Analyze major fragment ions to corroborate the structure.
Caption: Workflow for structural analysis using Mass Spectrometry.
Interpretive Value & Limitations
MS provides unparalleled confirmation of the molecular formula and the presence of two bromine atoms. However, it cannot distinguish between regioisomers, as they have identical masses and often similar primary fragmentation patterns.
¹H NMR Spectroscopy: Probing the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For the target structure, its diagnostic power lies in what is absent from the spectrum.
Principle of Analysis
¹H NMR exploits the magnetic properties of hydrogen nuclei. When placed in a strong magnetic field, these nuclei absorb radiofrequency radiation at specific frequencies (chemical shifts) depending on their local electronic environment.[8] The number of signals, their positions (δ, in ppm), their splitting patterns (multiplicity), and their integrals provide a detailed map of the proton framework.
Anticipated Spectral Features
The proposed structure, this compound, has protons in only two locations: the imidazole nitrogen (N-H) and the methyl ester (-OCH₃). Crucially, there are no protons attached to the imidazole ring carbons .
-
N-H Proton: A broad singlet, typically downfield (δ 12-14 ppm), due to hydrogen bonding and the acidic nature of the proton. Its position can be highly dependent on solvent and concentration.[9] This signal will disappear upon addition of a drop of D₂O to the NMR tube (a "D₂O exchange" experiment), confirming its identity as a labile proton.
-
-OCH₃ Protons: A sharp singlet (no adjacent protons to couple with) integrating to 3 protons, expected around δ 3.8-4.0 ppm.[9][10]
The absence of any other signals in the aromatic region (δ 7-8 ppm) is powerful evidence against isomers that would have a C-H bond on the imidazole ring (e.g., a 4,5-dibromo isomer would have a proton at the C2 position).[11]
| Assignment | Anticipated δ (ppm) | Multiplicity | Integration | Key Feature |
| N-H | 12.0 - 14.0 | Broad Singlet | 1H | Labile, disappears with D₂O |
| -OCH₃ | 3.8 - 4.0 | Singlet | 3H | Confirms methyl ester |
| Ring C-H | N/A | N/A | 0H | Absence confirms 2,4,5-trisubstitution |
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for observing N-H protons.[12]
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire a standard 1D proton spectrum.
-
Confirmation (Optional but Recommended): Add one drop of D₂O to the sample, shake, and re-acquire the spectrum to confirm the N-H peak.
-
Analysis: Integrate the signals and assign them based on their chemical shift and multiplicity. Pay close attention to the absence of signals in the aromatic region.
Caption: Workflow for structural analysis using ¹H NMR spectroscopy.
Interpretive Value & Limitations
¹H NMR provides excellent evidence for the overall substitution pattern by confirming the absence of ring protons. It also confirms the presence of the N-H and methyl ester moieties. However, it does not directly probe the carbon skeleton or the positions of the bromine atoms.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR spectroscopy complements ¹H NMR by providing a direct map of the carbon framework of the molecule.
Principle of Analysis
Similar to ¹H NMR, ¹³C NMR detects the absorption of radiofrequency energy by ¹³C nuclei in a magnetic field. Since ¹³C has a low natural abundance, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.[13][14] The chemical shift of each signal indicates the type of carbon (e.g., C=O, C-Br, C-N, -CH₃).
Anticipated Spectral Features
For this compound, we expect 5 distinct carbon signals:
-
Ester Carbonyl (C=O): The most downfield signal, typically δ 160-165 ppm.[10]
-
Imidazole Ring Carbons (C2, C4, C5): These are quaternary carbons. The carbons directly attached to bromine (C2 and C5) will be significantly influenced. Based on data for halogenated imidazoles, they are expected in the δ 110-140 ppm range.[13][15] The C4 carbon, attached to the carboxylate, will also be in this region. Unambiguous assignment without 2D NMR can be challenging.
-
Methyl Ester Carbon (-OCH₃): A signal in the upfield region, typically δ 50-55 ppm.[9]
| Assignment | Anticipated δ (ppm) | Carbon Type | Key Feature |
| C=O | 160 - 165 | Quaternary (sp²) | Confirms ester carbonyl |
| C2, C4, C5 | 110 - 140 | Quaternary (sp²) | Three signals confirm trisubstituted ring |
| -OCH₃ | 50 - 55 | CH₃ (sp³) | Confirms methyl ester |
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A slightly higher concentration (15-25 mg) may be beneficial.
-
Instrument Setup: On the same NMR spectrometer, switch to the ¹³C nucleus frequency.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans is required to achieve a good signal-to-noise ratio.
-
Analysis: Count the number of signals to confirm the number of unique carbons. Assign signals based on their expected chemical shifts.
Interpretive Value & Limitations
¹³C NMR confirms the presence of the five unique carbon atoms required by the structure, including the ester carbonyl and the methyl group. The presence of three quaternary sp² signals for the ring carbons further supports the 2,4,5-trisubstitution pattern. However, like ¹H NMR, it cannot definitively assign the positions of the substituents on its own.
FTIR Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and effective method for confirming the presence of key functional groups by detecting their characteristic vibrational frequencies.
Principle of Analysis
Molecules absorb infrared radiation at specific wavenumbers (cm⁻¹) that correspond to the vibrational energies of their chemical bonds (e.g., stretching, bending).[16] An FTIR spectrum provides a "fingerprint" that is unique to the molecule and clearly indicates the functional groups present.
Anticipated Spectral Features
-
N-H Stretch: A moderate to broad absorption band in the 3200-3400 cm⁻¹ region, characteristic of the N-H bond in the imidazole ring.[17][18]
-
C=O Stretch (Ester): A very strong, sharp absorption band around 1710-1730 cm⁻¹. This is one of the most prominent peaks in the spectrum and is highly diagnostic for the ester group.[19][20]
-
C-O Stretch (Ester): A strong band in the 1200-1300 cm⁻¹ region.
-
Imidazole Ring Stretches (C=N, C=C): Multiple bands of variable intensity in the 1450-1600 cm⁻¹ region.[21]
| Vibration | Anticipated Wavenumber (cm⁻¹) | Intensity | Significance |
| N-H Stretch | 3200 - 3400 | Moderate, Broad | Confirms N-H of imidazole |
| C=O Stretch | 1710 - 1730 | Strong, Sharp | Confirms ester functional group |
| C-O Stretch | 1200 - 1300 | Strong | Supports ester functional group |
| C=N / C=C Stretch | 1450 - 1600 | Moderate | Confirms imidazole ring structure |
Experimental Protocol: FTIR (ATR)
-
Sample Preparation: Place a small amount of the solid product directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Use a standard FTIR spectrometer.
-
Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, press the sample firmly against the crystal and collect the sample spectrum. Typically, 16-32 scans are co-added.
-
Analysis: Identify the major absorption bands and correlate them with known functional group frequencies.
Interpretive Value & Limitations
FTIR provides fast, definitive confirmation of the key functional groups (N-H, C=O). It is an excellent corroborating technique but provides little information about the overall molecular skeleton or substitution pattern.
Synergistic Analysis: The Convergent Power of Evidence
No single technique described above can, in isolation, unambiguously confirm the structure of this compound. True confidence is achieved when the data from all four methods converge to tell a single, consistent story.
Caption: Convergence of data from multiple spectroscopic techniques to a single, confirmed structure.
The Logic of Confirmation:
-
MS establishes the elemental formula (C₅H₄Br₂N₂O₂) and proves the molecule is dibrominated.
-
FTIR confirms the presence of the required functional groups : an N-H bond and a carbonyl (ester) group.
-
¹H NMR confirms the presence of the N-H and methyl ester protons and, crucially, its silence in the aromatic region demonstrates the absence of any C-H bonds on the imidazole ring. This rules out most other isomers.
-
¹³C NMR confirms the correct number of carbon atoms and the presence of the carbonyl and methyl carbons, corroborating the findings from the other techniques.
This multi-faceted approach creates a self-validating system where the weaknesses of one technique are covered by the strengths of another, leading to a high degree of confidence in the final structural assignment.
Advanced & Alternative Confirmation Methods
For absolute certainty, especially in regulated environments like drug development, further techniques can be employed:
-
2D NMR Spectroscopy (HMBC): Heteronuclear Multiple Bond Correlation (HMBC) would provide the ultimate spectroscopic proof of connectivity. An HMBC experiment would show a correlation (through 2-3 bonds) between the methyl protons (~3.9 ppm) and the ester carbonyl carbon (~162 ppm), as well as the C4 ring carbon, definitively linking the ester to the C4 position.
-
X-Ray Crystallography: If the compound can be grown as a single crystal, X-ray crystallography provides an unequivocal 3D map of the molecule, serving as the gold standard for structural determination.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.de [thieme-connect.de]
- 3. scienceready.com.au [scienceready.com.au]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. methyl 2,4-dibromo-1H-imidazole-5-carboxylate | C5H4Br2N2O2 | CID 46835613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. Imidazole(288-32-4) 1H NMR spectrum [chemicalbook.com]
- 12. rsc.org [rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Effects of imidazole deprotonation on vibrational spectra of high-spin iron(II) porphyrinates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Vibrational and Electronic Spectra of 2-Phenyl-2-Imidazoline: A Combined Experimental and Theoretical Study [scirp.org]
- 18. Effects of Imidazole Deprotonation on Vibrational Spectra of High-Spin Iron(II) Porphyrinates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid [mdpi.com]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Analysis of Methyl 2,5-dibromo-1H-imidazole-4-carboxylate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, halogenated heterocyclic compounds serve as pivotal building blocks for the synthesis of novel molecules with tailored properties. Among these, derivatives of Methyl 2,5-dibromo-1H-imidazole-4-carboxylate are of significant interest due to the versatile reactivity of the imidazole core and the strategic placement of bromine atoms, which act as handles for further functionalization through cross-coupling reactions. This guide provides an in-depth technical comparison of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for these derivatives, offering insights into their structural characterization and the causal relationships behind experimental observations.
Introduction to Dibromoimidazole Carboxylates
The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] The introduction of bromine atoms onto the imidazole core at the 2 and 5 positions, along with a carboxylate group at the 4-position, creates a highly functionalized and versatile intermediate. The electron-withdrawing nature of the bromine atoms and the carboxylate group influences the electron density of the imidazole ring, which in turn affects its reactivity and spectroscopic properties.
Synthesis of a Representative Derivative: Ethyl 2,5-dibromo-1H-imidazole-4-carboxylate
A plausible and efficient route for the synthesis of Ethyl 2,5-dibromo-1H-imidazole-4-carboxylate involves the direct bromination of a suitable imidazole precursor. The electron-rich nature of the imidazole ring makes it susceptible to electrophilic substitution.
Experimental Protocol: Synthesis of Ethyl 2,5-dibromo-1H-imidazole-4-carboxylate
Materials:
-
Ethyl 1H-imidazole-4-carboxylate
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN)
-
Sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Ethyl 1H-imidazole-4-carboxylate (1.0 eq.) in acetonitrile.
-
Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (2.2 eq.) portion-wise at room temperature. The addition should be controlled to manage any potential exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Purification: Wash the combined organic layers with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: Further purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield Ethyl 2,5-dibromo-1H-imidazole-4-carboxylate as a solid.
Spectroscopic Characterization: A Comparative Analysis
The structural elucidation of the synthesized derivatives relies heavily on modern spectroscopic techniques, primarily NMR and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, allowing for the precise determination of molecular structure.
¹H NMR Spectroscopy:
The ¹H NMR spectrum of Ethyl 2,5-dibromo-1H-imidazole-4-carboxylate is expected to be relatively simple. The key signals would include:
-
N-H Proton: A broad singlet in the downfield region (typically > 10 ppm), characteristic of an acidic proton on a nitrogen atom in a heterocyclic ring. The broadness is due to quadrupole broadening and potential exchange with residual water.
-
Ethyl Ester Protons: A quartet corresponding to the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The chemical shifts of these protons are influenced by the electronegativity of the adjacent oxygen atom.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For Ethyl 2,5-dibromo-1H-imidazole-4-carboxylate, the expected signals are:
-
Imidazole Ring Carbons: Three distinct signals for the C2, C4, and C5 carbons of the imidazole ring. The carbons directly attached to the bromine atoms (C2 and C5) will be significantly deshielded and appear at a lower field.
-
Carbonyl Carbon: A signal in the downfield region (typically 160-180 ppm), characteristic of an ester carbonyl group.
-
Ethyl Ester Carbons: Two signals corresponding to the methylene and methyl carbons of the ethyl group.
Table 1: Predicted ¹H and ¹³C NMR Data for Ethyl 2,5-dibromo-1H-imidazole-4-carboxylate
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-H | > 10 (broad s) | - |
| -CH₂- (ethyl) | ~4.3 (q) | ~60 |
| -CH₃ (ethyl) | ~1.3 (t) | ~14 |
| C=O | - | ~165 |
| C4-imidazole | - | ~130 |
| C5-imidazole | - | ~115 |
| C2-imidazole | - | ~125 |
Note: These are predicted values based on general principles and data from similar compounds. Actual experimental values may vary.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Electron ionization (EI) is a common method for analyzing small organic molecules.
Molecular Ion Peak:
A key feature in the mass spectrum of a brominated compound is the isotopic pattern of the molecular ion peak. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively).[2] For a molecule containing two bromine atoms, like Ethyl 2,5-dibromo-1H-imidazole-4-carboxylate, the mass spectrum will exhibit a characteristic cluster of peaks for the molecular ion (M⁺, [M+2]⁺, and [M+4]⁺) with a relative intensity ratio of approximately 1:2:1.
Fragmentation Pattern:
The fragmentation of the molecular ion in the mass spectrometer provides valuable structural information. For Ethyl 2,5-dibromo-1H-imidazole-4-carboxylate, common fragmentation pathways would likely involve:
-
Loss of the Ethyl Group: Cleavage of the C-O bond of the ester can lead to the loss of an ethoxy radical (•OCH₂CH₃) or an ethylene molecule (C₂H₄) via a McLafferty rearrangement if a gamma-hydrogen is available.[3]
-
Loss of Bromine: The C-Br bonds can cleave, leading to the loss of a bromine radical (•Br), resulting in a fragment ion with a mass 79 or 81 units less than the molecular ion.
-
Decarbonylation: Loss of a carbon monoxide (CO) molecule from the ester group is a common fragmentation pathway for esters.[4]
Table 2: Expected Mass Spectrometry Data for Ethyl 2,5-dibromo-1H-imidazole-4-carboxylate (C₆H₆Br₂N₂O₂)
| m/z | Fragment | Interpretation |
| 296/298/300 | [M]⁺ | Molecular ion with characteristic 1:2:1 isotopic pattern for two bromine atoms. |
| 251/253/255 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group. |
| 268/270/272 | [M - C₂H₄]⁺ | Loss of ethylene (McLafferty rearrangement). |
| 217/219 | [M - Br]⁺ | Loss of one bromine atom. |
| 268/270/272 | [M - CO]⁺ | Loss of carbon monoxide. |
Note: The m/z values are nominal masses. High-resolution mass spectrometry would provide exact masses to confirm elemental compositions.
Visualizing the Workflow and Structure
To better understand the processes involved in the characterization of these compounds, the following diagrams illustrate the experimental workflow and the molecular structure of the target compound.
Caption: Experimental workflow for the synthesis and spectroscopic characterization.
Caption: Molecular structure of the target compound.
Conclusion and Future Perspectives
The detailed analysis of NMR and mass spectrometry data is indispensable for the unambiguous structural characterization of this compound and its derivatives. This guide has provided a comprehensive overview of the expected spectroscopic features, grounded in the principles of chemical structure and reactivity. By understanding the influence of the dibromo and carboxylate substituents on the imidazole core, researchers can confidently interpret their experimental data and utilize these versatile building blocks for the development of novel pharmaceuticals and advanced materials. Future work in this area could involve the synthesis of a broader range of derivatives and the systematic study of their structure-activity relationships, further expanding the utility of this important class of heterocyclic compounds.
References
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Imidazole Derivatives
For researchers, scientists, and professionals in drug development, the synthesis of a novel imidazole derivative is a significant step. However, the true measure of success lies not just in the synthesis itself, but in the rigorous, unequivocal confirmation of its purity. The presence of unreacted starting materials, regioisomers, byproducts, or residual solvents can drastically alter a compound's biological activity, toxicity, and stability, compromising downstream experiments and potentially leading to costly failures in the development pipeline.[1][2]
Imidazole derivatives are ubiquitous in medicinal chemistry, forming the core of numerous antibacterial, antifungal, anticancer, and anti-inflammatory agents.[3] Their synthesis can be achieved through various methods, such as the Debus-Radziszewski reaction or the condensation of dicarbonyl compounds with aldehydes and ammonia.[4][5][6] Each synthetic pathway carries its own unique impurity profile, necessitating a robust and orthogonal analytical strategy to ensure the final compound meets stringent quality standards.[7][8]
This guide provides an in-depth comparison of the core analytical techniques used to assess the purity of synthesized imidazole derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, providing the field-proven insights of a senior application scientist to help you design a self-validating system for purity assessment.
The Analytical Toolkit: An Orthogonal Approach to Purity
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal approach, where multiple techniques based on different physicochemical principles are used to corroborate findings. The four pillars of purity analysis for small organic molecules like imidazole derivatives are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA).
dot graph TD { bgcolor="#F1F3F4"; rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} end
High-Performance Liquid Chromatography (HPLC): The Workhorse of Quantitative Analysis
HPLC is indispensable in pharmaceutical analysis for its ability to separate, identify, and quantify the components of a mixture.[1][9] For imidazole derivatives, which are often moderately polar, Reversed-Phase HPLC (RP-HPLC) is the most common and powerful mode.
-
Principle of Causality: RP-HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. Nonpolar (more hydrophobic) compounds interact more strongly with the stationary phase and thus elute later, while polar compounds are swept through the column more quickly by the mobile phase. The choice of a C18 column is a deliberate one for many imidazole derivatives as it provides a versatile nonpolar surface suitable for a wide range of heterocyclic compounds.[1]
-
Information Provided:
-
Quantitative Purity: Expressed as a percentage of the main peak's area relative to the total area of all peaks in the chromatogram.
-
Impurity Profiling: Detects and quantifies impurities, including starting materials, byproducts, and degradation products.
-
Retention Time (tR): A characteristic time for a compound to elute from the column under specific conditions, used for identification against a reference standard.
-
-
Advantages: High resolution, excellent sensitivity (especially with a UV detector, as the imidazole ring is a chromophore), and high reproducibility make it the gold standard for quantitative purity determination in quality control settings.[10]
-
Limitations: It is a destructive technique. Purity is relative (area %), not absolute, unless a certified reference standard is used for calibration. Co-eluting impurities may not be detected, which is why orthogonal methods are crucial.
Experimental Protocol: RP-HPLC for Imidazole Derivative Purity
This protocol is a self-validating system designed to ensure data integrity.
-
Instrumentation and Materials:
-
HPLC system with a UV or Diode Array Detector (DAD).
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
HPLC-grade acetonitrile (ACN) and water.
-
HPLC-grade formic acid or trifluoroacetic acid (TFA).
-
Reference standard of the target imidazole derivative (purity >99%).
-
-
Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) formic acid in water. The acid is added to protonate silanol groups on the stationary phase, reducing peak tailing, and to control the ionization state of the imidazole derivative, ensuring consistent retention.
-
Mobile Phase B: Acetonitrile.
-
Diluent: A 50:50 (v/v) mixture of Mobile Phase A and B is a good starting point.
-
Standard Solution: Accurately weigh ~5 mg of the reference standard and dissolve in the diluent in a 50 mL volumetric flask to achieve a concentration of ~100 µg/mL.
-
Sample Solution: Prepare the synthesized sample at the same concentration as the standard solution.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm or the λmax of the specific imidazole derivative.[10]
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 10% B (re-equilibration)
-
A gradient is used to ensure that both polar and nonpolar impurities are eluted and detected.
-
-
-
System Suitability and Analysis:
-
Inject the diluent (blank) to ensure no system contamination.
-
Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be <2.0%. This validates the precision of the system.
-
Inject the sample solution.
-
Purity Calculation (Area Normalization): Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
While HPLC excels at quantification, NMR spectroscopy is unparalleled for structural elucidation and confirmation. For purity assessment, ¹H NMR is a powerful tool to visualize the chemical environment of every proton in the molecule.
-
Principle of Causality: NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific resonance frequency. This frequency is highly sensitive to the local chemical environment, allowing for the mapping of a molecule's structure. The choice of solvent (e.g., DMSO-d₆ or CDCl₃) is critical, as it must dissolve the sample without contributing interfering signals.[12]
-
Information Provided:
-
Structural Confirmation: The chemical shift, integration (proton count), and coupling patterns in a ¹H NMR spectrum provide a unique fingerprint of the molecule, confirming its identity.[13][14]
-
Impurity Identification: The presence of unexpected peaks can indicate impurities. By comparing the integration of impurity peaks to the main compound's peaks, a molar ratio can be estimated.
-
Absolute Purity (qNMR): Quantitative NMR (qNMR) can determine the absolute purity of a sample by comparing the integral of a known signal from the analyte with that of a certified internal standard of known purity and concentration.[11]
-
-
Advantages: It is non-destructive and provides rich structural information, making it the most definitive method for identity confirmation. qNMR offers a direct measure of absolute purity without needing a reference standard of the analyte itself.
-
Limitations: Lower sensitivity compared to HPLC, making it less suitable for detecting trace impurities (<0.1%). Signal overlap in complex molecules can make interpretation challenging.
Experimental Protocol: ¹H NMR for Imidazole Derivative Purity
-
Instrumentation and Materials:
-
NMR spectrometer (400 MHz or higher for better resolution).
-
High-quality NMR tubes.
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the synthesized imidazole derivative in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in the NMR tube.
-
Ensure the sample is fully dissolved to achieve a homogeneous solution, which is critical for sharp, well-resolved peaks.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Key parameters to set include the number of scans (typically 16-64 for good signal-to-noise), spectral width, and relaxation delay (D1). A D1 of at least 5 times the longest T1 relaxation time is essential for accurate integration in quantitative work.
-
-
Data Analysis:
-
Reference the Spectrum: Set the TMS peak to 0.00 ppm.
-
Assign Peaks: Correlate the observed peaks (chemical shift, multiplicity, integration) to the expected structure of the imidazole derivative.
-
Identify Impurity Peaks: Look for peaks that do not correspond to the target molecule or the solvent. These could be residual solvents, starting materials, or byproducts.
-
Estimate Purity: Integrate a well-resolved peak of the main compound and a peak from a known impurity. The ratio of their integrals (adjusted for the number of protons each peak represents) gives the molar ratio of the impurity to the product.
-
Mass Spectrometry (MS) and Elemental Analysis (EA): Confirming Identity and Composition
MS and EA provide fundamental data that corroborates the findings from HPLC and NMR, adding another layer of confidence to the purity assessment.
dot graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, width=2.5, height=1]; edge [fontname="Arial", fontsize=10]; bgcolor="#F1F3F4";
} end
Mass Spectrometry (MS)
-
Principle and Purpose: MS measures the mass-to-charge ratio (m/z) of ionized molecules. It is the definitive technique for confirming the molecular weight of the synthesized compound.[15] High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the molecular formula.[15] When coupled with HPLC (LC-MS), it can provide molecular weight information for each peak separated by the HPLC, aiding in the identification of impurities.[16]
Elemental Analysis (EA)
-
Principle and Purpose: EA determines the mass fractions of carbon, hydrogen, nitrogen, and other elements (like sulfur or halogens) in a compound.[17][18] The experimental percentages are compared to the theoretical values calculated from the proposed molecular formula. An agreement within ±0.4% is widely considered evidence of high purity.[19][20] It serves as a fundamental check that the bulk of the sample has the correct elemental composition, effectively ruling out significant contamination by impurities with different formulas.[21]
Comparative Summary of Analytical Techniques
The selection of a technique is driven by the specific question being asked. The table below provides a comparative summary to guide this decision-making process.
| Parameter | HPLC | NMR Spectroscopy | Mass Spectrometry | Elemental Analysis |
| Primary Information | Quantitative Purity, Impurity Profile | Structural Confirmation | Molecular Weight | Elemental Composition |
| Quantitation | Relative (Area %) | Absolute (with internal standard) | Semi-quantitative at best | Confirms bulk purity |
| Sensitivity | High (ppm to ppb) | Moderate ( >0.1% mol/mol) | Very High (ppb to ppt) | Low (requires mg sample) |
| Destructive? | Yes | No | Yes | Yes |
| Typical Use Case | QC batch release, stability testing | Structure verification, absolute purity | Identity confirmation, impurity ID | Final check of new compound purity |
| Reference | [1],[10] | [9],[11] | [22],[15] | [17],[19] |
Conclusion
Assessing the purity of synthesized imidazole derivatives is a multi-faceted process that is foundational to successful drug discovery and development. A self-validating and trustworthy assessment is not achieved with a single measurement but through the intelligent application of orthogonal analytical techniques. HPLC provides the quantitative backbone for purity and impurity levels, while NMR offers undeniable proof of structural identity. Mass spectrometry confirms the molecular weight, and elemental analysis validates the fundamental composition of the bulk material.
By understanding the causality behind each technique and integrating them into a logical workflow, researchers can confidently establish the purity of their synthesized compounds, ensuring the integrity of their scientific findings and the quality of potential therapeutic candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. upm-inc.com [upm-inc.com]
- 8. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 9. benchchem.com [benchchem.com]
- 10. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole [qikan.cmes.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Imidazole(288-32-4) 1H NMR [m.chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives [mdpi.com]
- 16. Investigation into the use of derivatization with imidazole for the detection of clavam compounds by liquid chromatography–mass spectrometry - Analytical Communications (RSC Publishing) [pubs.rsc.org]
- 17. azom.com [azom.com]
- 18. Elemental analysis - Wikipedia [en.wikipedia.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 22. Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Placement of Bromine: A Comparative Guide to the Biological Activity of Positional Isomers of Bromo-Imidazole Compounds
For Researchers, Scientists, and Drug Development Professionals
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile binding properties and synthetic accessibility.[1][2][3] The introduction of halogen atoms, particularly bromine, is a well-established strategy to modulate the physicochemical and pharmacological properties of lead compounds, often enhancing membrane permeability, metabolic stability, and target binding affinity.[3] However, the precise placement of the bromine atom on the imidazole ring can lead to vastly different biological outcomes. This guide provides an in-depth comparison of the influence of bromine's position (C2, C4, and C5) on the biological activity of imidazole derivatives, supported by available experimental data and mechanistic insights to inform rational drug design.
The Imidazole Core: A Privileged Scaffold for Halogenation
The imidazole ring is an aromatic heterocycle with two nitrogen atoms, making it both a hydrogen bond donor and acceptor. This duality, combined with its aromaticity and polar nature, allows for a wide range of interactions with biological macromolecules.[3] The carbon atoms of the imidazole ring (C2, C4, and C5) exhibit different electronic densities and steric environments, making the position of a substituent a critical determinant of the molecule's overall properties and, consequently, its biological activity.
Bromination of the imidazole ring can significantly alter its electronic distribution. The electron-withdrawing nature of bromine can influence the pKa of the ring nitrogens, affecting ionization at physiological pH and the strength of hydrogen bonding interactions. Furthermore, the size and lipophilicity of the bromine atom can introduce favorable steric interactions and improve the compound's ability to cross biological membranes.[3]
Positional Isomerism and Its Impact on Biological Activity: A Comparative Analysis
While direct, head-to-head comparative studies of the 2-bromo-, 4-bromo-, and 5-bromo-imidazole isomers against a single biological target are not extensively documented in publicly available literature, we can synthesize a comparative analysis by examining studies on related substituted imidazoles and other halogenated heterocyclic systems. The following sections will explore the influence of bromine's position on key biological activities, drawing inferences from the available data to build a structure-activity relationship (SAR) profile.
Anticancer Activity
The imidazole moiety is a common feature in many anticancer agents.[4] The position of a halogen substituent can dramatically affect cytotoxicity and the mechanism of action.
Key Insights from Related Compounds:
-
2-Position Substitution: The C2 position of the imidazole ring is often critical for receptor binding.[3] In the context of anticancer activity, substitution at this position can influence interactions with key enzymes or receptors. For example, in a series of 2,4,5-trisubstituted imidazoles, the nature of the substituent at the 2-position was found to be a key determinant of their antibacterial activity, which can be a relevant consideration for targeting bacterial infections in cancer patients.[5]
-
4/5-Position Substitution: The C4 and C5 positions of the imidazole ring are electronically and sterically distinct. Substitution at these positions can impact the molecule's interaction with the active site of an enzyme. While specific data on 4-bromo vs. 5-bromo-imidazole is scarce, studies on other halogenated heterocycles, such as benzimidazoles, have shown that the regiochemistry of halogenation is consequential. For instance, in a study on benzo[d]imidazole–naphthalen-arylmethanone regioisomers, a halogen at the 5-position was found to favor CB1 receptor binding, whereas a halogen at the 6-position tended to decrease CB1 affinity.[6] This highlights the sensitivity of biological targets to the precise location of a halogen atom on a heterocyclic core.
Hypothesized SAR for Bromo-Imidazoles in Cancer:
Based on general principles of medicinal chemistry and data from related compounds, we can hypothesize the following:
-
A 2-bromo-imidazole might act as a key binding element, with the bromine atom potentially forming halogen bonds with the target protein. Its reactivity could also be leveraged for covalent inhibition in certain contexts.
-
4-bromo- and 5-bromo-imidazoles would likely exhibit different potencies due to the distinct steric and electronic environments of these positions. The differential placement of the bromine could influence the orientation of the molecule within a binding pocket, leading to variations in activity.
Below is a diagram illustrating the potential differential interactions of bromo-imidazole isomers with a hypothetical enzyme active site.
Caption: Positional interactions of bromo-imidazole isomers.
Antimicrobial Activity
Imidazole derivatives are well-known for their antimicrobial properties.[2] The introduction of a bromine atom can enhance this activity.
Key Insights from Experimental Data on Related Compounds:
-
2-Bromo-4-nitroimidazole: This compound is a key intermediate in the synthesis of nitroimidazole drugs with antitubercular and antiprotozoal activities.[7][8][9] Studies have shown that the presence of bromine at the 2-position improves metabolic stability and target binding in antitubercular agents. Pretomanid derivatives synthesized from 2-bromo-4-nitroimidazole demonstrated 2-5 fold higher in vitro activity against Mycobacterium tuberculosis compared to their chloro-substituted analogs.[7] This suggests a significant and favorable role for bromine at the C2 position in this specific scaffold.
-
General Halogenation: Studies on other classes of compounds have shown that halogenation, including bromination, generally enhances antimicrobial and antibiofilm activity.[10] The position of the halogen is crucial, with different isomers exhibiting varying levels of potency against different microbial strains.
Hypothesized SAR for Bromo-Imidazoles in Antimicrobial Applications:
-
2-Bromo-imidazole derivatives are likely to show potent antimicrobial activity, potentially through mechanisms involving improved cell wall penetration or inhibition of key microbial enzymes. The enhanced activity seen with 2-bromo-4-nitroimidazole derivatives supports this hypothesis.
-
The antimicrobial profiles of 4-bromo- and 5-bromo-imidazoles would need to be empirically determined, as subtle changes in structure can lead to significant differences in spectrum and potency.
The following table summarizes the minimum inhibitory concentration (MIC) data for a hypothetical series of bromo-imidazole isomers against representative bacterial strains, illustrating the potential impact of bromine's position.
| Compound | Position of Bromine | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| 1 | 2 | 8 | 16 |
| 2 | 4 | 32 | 64 |
| 3 | 5 | 16 | 32 |
| Control | None | >128 | >128 |
| This is a hypothetical table for illustrative purposes, as direct comparative data for these specific isomers was not found in the initial literature search. |
Experimental Protocols for Comparative Analysis
To definitively elucidate the structure-activity relationship of bromo-imidazole positional isomers, a systematic experimental approach is required. The following protocols outline the key assays for a comprehensive comparison.
Synthesis of Bromo-Imidazole Positional Isomers
The regioselective synthesis of 2-bromo-, 4-bromo-, and 5-bromo-imidazole derivatives is the first critical step. Different synthetic strategies are required for each isomer.
Generalized Workflow for Synthesis and Evaluation:
Caption: Workflow for synthesis and biological comparison.
In Vitro Anticancer Activity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is widely used to assess cytotoxicity.
Step-by-Step Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the bromo-imidazole isomers in DMSO and serially dilute them in culture medium to the desired concentrations. Add the compound solutions to the cells and incubate for 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.
In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration - MIC Assay)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Protocol (Broth Microdilution Method):
-
Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) in appropriate broth media to the mid-logarithmic phase.
-
Compound Preparation: Prepare serial two-fold dilutions of the bromo-imidazole isomers in a 96-well microtiter plate containing broth.
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion and Future Directions
The position of a bromine atom on the imidazole ring is a critical parameter that significantly influences its biological activity. While direct comparative data for the simple 2-bromo, 4-bromo, and 5-bromo-imidazole isomers is limited, evidence from related substituted imidazoles and other halogenated heterocycles strongly suggests that each positional isomer will have a unique pharmacological profile.
-
The C2 position appears to be a favorable site for bromination, particularly for enhancing antimicrobial activity, as evidenced by the high potency of 2-bromo-4-nitroimidazole derivatives.[7]
-
The C4 and C5 positions offer opportunities for fine-tuning activity and selectivity, with subtle changes in the steric and electronic environment potentially leading to significant differences in target engagement.
To fully harness the potential of brominated imidazoles in drug discovery, future research should focus on the systematic synthesis and parallel biological evaluation of these positional isomers. Such studies will provide the crucial experimental data needed to establish definitive structure-activity relationships and guide the rational design of more potent and selective therapeutic agents.
References
- 1. Synthesis and Preliminary Antibacterial Evaluation of A 2,4,5-Tri(hetero)arylimidazole Derivative [mdpi.com]
- 2. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One moment, please... [jopir.in]
- 4. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 2-Bromo-4-nitroimidazole | 65902-59-2 | Benchchem [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to Catalysts for Cross-Coupling with Haloimidazoles
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active molecules.[1][2] Its functionalization is therefore of paramount importance in drug discovery and development. Haloimidazoles serve as versatile building blocks for this purpose, offering reactive sites for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-S, C-O) bonds through transition-metal-catalyzed cross-coupling reactions.[1][2][3]
However, the journey from a simple haloimidazole to a complex, functionalized molecule is not without its challenges. The inherent nucleophilicity of the imidazole nitrogen can lead to catalyst inhibition or undesired side reactions, while the reactivity of the carbon-halogen bond varies significantly (I > Br > Cl), necessitating carefully tailored catalytic systems.
This guide provides an in-depth, objective comparison of the performance of various catalysts for the cross-coupling of different haloimidazoles. We will move beyond mere protocols to explore the causality behind experimental choices, empowering researchers to not only replicate results but also to troubleshoot and innovate within their own work.
The Palladium-Catalyzed Cross-Coupling Arena
Palladium catalysis remains the gold standard for many cross-coupling reactions due to its broad functional group tolerance and predictable reactivity.[4][5] The choice of ligand, base, and solvent is critical and is dictated by the nature of both the haloimidazole and the coupling partner.[3]
1.1. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is arguably the most utilized C-C bond-forming cross-coupling reaction, valued for the stability and low toxicity of its organoboron reagents.[3][4]
Reactivity Trend: Iodo- > Bromo- > Chloroimidazoles
-
Iodoimidazoles: These are the most reactive haloimidazoles, readily undergoing oxidative addition to Pd(0). Standard catalyst systems like Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ are often effective.[1] For more demanding substrates, or to achieve higher efficiency, catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos or palladacycles are superior.[1][6] Microwave-assisted protocols have also proven highly effective in accelerating these couplings.[1]
-
Bromoimidazoles: While less reactive than their iodo- counterparts, bromoimidazoles are excellent substrates for Suzuki coupling. The key to success often lies in using more robust catalyst systems. Pre-catalysts combined with sterically hindered biarylphosphine ligands (e.g., SPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IMes) are frequently employed to facilitate the more challenging oxidative addition step.[6] A common side reaction to be aware of is debromination, which can be minimized by careful selection of the base and reaction conditions.[7]
-
Chloroimidazoles: As the least reactive of the haloimidazoles, chloroimidazoles require highly active catalyst systems. The C-Cl bond is notoriously difficult to break, necessitating the use of very electron-rich and sterically demanding ligands like the Buchwald biarylphosphine ligands to promote the oxidative addition step.[8][9]
Comparative Performance Data for Suzuki-Miyaura Coupling
| Haloimidazole | Catalyst System | Base | Solvent | Temp (°C) | Time | Coupling Partner | Yield (%) | Reference |
| 4-Iodo-1H-imidazole | PdCl₂(dppf) | K₂CO₃ | DME | 150 (MW) | 10 min | Phenylboronic acid | 94 | [1] |
| 4-Iodo-1H-imidazole | Pd(OAc)₂ / SPhos | K₂CO₃ | DME | 150 (MW) | 10 min | Phenylboronic acid | 92 | [1] |
| 2-Bromo-benzimidazole | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 16 h | 4-Tolylboronic acid | 95 | [6] |
| 2-Bromo-benzimidazole | Pd₂(dba)₃ / IMes | Cs₂CO₃ | Dioxane | 100 | 15 h | Naphthylboronic acid | ~96 | [6] |
1.2. Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, replacing harsher classical methods.[10][11] The reaction involves the coupling of an aryl halide with a primary or secondary amine.
Causality: The Role of Ligands and Base The catalytic cycle for Buchwald-Hartwig amination differs slightly from the Suzuki coupling. After oxidative addition, the amine coordinates to the palladium center. A crucial step is the deprotonation of the coordinated amine by a base to form a palladium-amido complex. This is followed by reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.
-
Why Bulky Ligands? The development of sterically hindered and electron-rich phosphine ligands (e.g., Josiphos, XPhos) was a turning point.[11][12] These ligands accelerate the rate-limiting reductive elimination step, preventing catalyst decomposition and allowing for the coupling of a wider range of substrates, including less reactive aryl chlorides.[9]
-
Why a Strong Base? A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is required to deprotonate the amine bound to the palladium complex, which is a critical step for moving the catalytic cycle forward.[11]
Comparative Performance for Buchwald-Hartwig Amination
| Halo-Heterocycle | Catalyst System | Base | Solvent | Temp (°C) | Amine | Yield (%) | Reference |
| 4-Iodopyrazole | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 110 | Morpholine | 95 | [1] |
| 4-Iodopyrazole | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 100 | Aniline | 88 | [1] |
Note: Data for iodoimidazoles is limited; analogous iodopyrazoles provide valuable insights into effective systems.[1]
Copper-Catalyzed Systems: The Cost-Effective Contender
Copper catalysis, particularly for C-N and C-O bond formation (Chan-Evans-Lam or CEL coupling), has seen a resurgence as a more economical and sustainable alternative to palladium.[13][14] These reactions often proceed under milder conditions and can be run in the presence of air.[15]
The mechanism of CEL coupling is still a subject of research but is thought to involve the formation of a copper(II)-boronic acid complex, followed by coordination of the N-nucleophile and subsequent reductive elimination.[15]
Comparative Performance for Chan-Evans-Lam C-N Coupling
| N-Heterocycle | Catalyst System | Base | Solvent | Atmosphere | Temp (°C) | Coupling Partner | Yield (%) | Reference |
| 2-Nitroimidazole | --INVALID-LINK--₂ | K₂CO₃ | MeOH | Air | RT | Phenylboronic acid | 91 | [15] |
| 2-Nitroimidazole | --INVALID-LINK--₂ | K₂CO₃ | MeOH | Air | RT | 4-Methoxyphenylboronic acid | 85 | [15] |
| Imidazole | Cu(OAc)₂ | - | MeOH | Air | RT | Phenylboronic acid | 95 | [16] |
Nickel-Catalyzed Couplings: The Powerhouse for Inert Bonds
Nickel catalysis has emerged as a powerful tool, particularly for activating challenging electrophiles like aryl chlorides and phenol derivatives (sulfamates, tosylates).[17][18] Its lower cost and unique reactivity make it highly attractive for large-scale synthesis.[17][19] Nickel can readily participate in single-electron transfer (SET) pathways, opening up different mechanistic possibilities compared to palladium.[19]
This capability makes nickel the catalyst of choice for cross-coupling with chloroimidazoles, which are often unreactive under standard palladium conditions. The use of N-heterocyclic carbene (NHC) or phosphine ligands is common to stabilize the nickel catalyst and promote reactivity.[20][21]
Mechanistic Pathways & Experimental Workflows
Understanding the underlying mechanisms is key to rational catalyst selection and reaction optimization.
Catalytic Cycle Diagrams
General Experimental Workflow
A successful cross-coupling experiment relies on a systematic and meticulous workflow.
Detailed Experimental Protocol: Suzuki Coupling of a Bromo-imidazole
This protocol provides a representative method for the Suzuki coupling of a bromo-imidazole derivative.[6][7] Optimization may be required for specific substrates.
Objective: To synthesize a 2-aryl-benzimidazole from a 2-bromo-benzimidazole precursor.
Materials:
-
2-Bromo-benzimidazole derivative (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for synthesis (e.g., Schlenk flask or sealed vial)
Procedure:
-
Reagent Preparation (The "Why"): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromo-imidazole (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (K₃PO₄, 2.0 equiv). Rationale: Using an oven-dried flask under an inert atmosphere prevents moisture from interfering with the reaction and protects the catalyst from oxidation.
-
Catalyst Addition (The "Why"): In a separate vial under an inert atmosphere, weigh the palladium source (Pd(OAc)₂) and the SPhos ligand and add them to the reaction flask. Rationale: SPhos is an air-stable ligand, but handling the catalyst system under inert gas is best practice to ensure the longevity and activity of the in-situ generated Pd(0) species.
-
Solvent Addition (The "Why"): Add anhydrous 1,4-dioxane and degassed water (e.g., 4:1 ratio) to the flask via syringe. Rationale: Dioxane is an excellent solvent for many organic reagents, while the addition of water can aid in dissolving the inorganic base and facilitate the transmetalation step.
-
Degassing (The "Why"): Seal the flask and thoroughly degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. Rationale: This is a critical step. Dissolved oxygen can oxidize and deactivate the active Pd(0) catalyst, leading to low or no product yield.
-
Reaction (The "Why"): Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed. Rationale: Heating provides the necessary activation energy for the catalytic cycle, particularly the oxidative addition step.
-
Work-up (The "Why"): Once complete, cool the mixture to room temperature. Add water to quench the reaction and dissolve the inorganic salts. Rationale: This step stops the reaction and prepares the mixture for extraction.
-
Extraction (The "Why"): Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 times). Rationale: The desired organic product will preferentially move into the organic layer, separating it from the aqueous layer containing inorganic byproducts.
-
Drying and Concentration (The "Why"): Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Rationale: Removing residual water from the organic phase is essential before concentrating the solvent to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final, pure compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jmcct.com [jmcct.com]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. research.rug.nl [research.rug.nl]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Copper-catalysed cross-coupling: an untapped potential - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. thieme-connect.de [thieme-connect.de]
- 18. Nickel-Catalyzed Stille Cross Coupling of C—O Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chemrxiv.org [chemrxiv.org]
A Senior Application Scientist's Guide to the Validation of Synthetic Routes to Functionalized Imidazoles
For researchers, scientists, and professionals in drug development, the efficient synthesis of functionalized imidazoles is a cornerstone of modern medicinal chemistry. This guide provides an in-depth, objective comparison of prevalent synthetic routes, grounded in experimental data and practical insights. We will move beyond mere procedural lists to dissect the causality behind experimental choices, ensuring each protocol is presented as a self-validating system.
The imidazole scaffold is a privileged structure in pharmacology, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions.[1][2] The demand for structurally diverse and functionally complex imidazole derivatives necessitates a thorough understanding of the available synthetic methodologies. This guide will compare classical and modern approaches, evaluating them on key performance indicators such as yield, reaction time, substrate scope, and adherence to the principles of green chemistry.
Classical Approaches: The Foundation of Imidazole Synthesis
Traditional methods for imidazole synthesis have been refined over decades and remain valuable for their reliability and broad applicability.
The Debus-Radziszewski Synthesis
First reported in 1858, the Debus-Radziszewski synthesis is a multi-component reaction involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[3] This one-pot condensation reaction is a robust method for producing tri- and tetrasubstituted imidazoles.[4][5]
Mechanism and Rationale: The reaction proceeds through the initial formation of a diimine from the dicarbonyl compound and ammonia, which then condenses with the aldehyde to form the imidazole ring.[3] The choice of acetic acid as a solvent is not arbitrary; it acts as a catalyst and facilitates the dehydration steps. However, a notable drawback of the classical Debus-Radziszewski reaction is the often low to moderate yields and long reaction times, sometimes requiring several hours of reflux.[4]
Experimental Protocol: Classical Debus-Radziszewski Synthesis of 2,4,5-Triphenyl-1H-imidazole
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, combine benzil (1,2-diphenyl-1,2-ethanedione) (0.01 mol), benzaldehyde (0.01 mol), and ammonium acetate (0.05 mol).
-
Solvent Addition: Add 25 mL of glacial acetic acid to the flask.
-
Reaction: Heat the mixture to reflux with constant stirring for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into 100 mL of ice-cold water. The crude product will precipitate.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold water, and then recrystallize from ethanol to obtain pure 2,4,5-triphenyl-1H-imidazole.
The Van Leusen Imidazole Synthesis
The Van Leusen synthesis offers a powerful method for the preparation of 1,4- and 1,5-disubstituted imidazoles from aldimines and tosylmethyl isocyanide (TosMIC).[6][7] This reaction is particularly valuable for its regioselectivity and the ability to generate the aldimine in situ.[6]
Mechanism and Rationale: The reaction involves the base-catalyzed cycloaddition of TosMIC to the C=N bond of the aldimine.[8] The subsequent elimination of p-toluenesulfinic acid from the intermediate imidazoline yields the aromatic imidazole ring.[6] The choice of a strong base, such as potassium carbonate or sodium hydride, is critical for the deprotonation of TosMIC, initiating the cycloaddition.
Experimental Protocol: Van Leusen Synthesis of 1,5-Disubstituted Imidazoles
-
Aldimine Formation (in situ): To a solution of an aldehyde (1.0 equiv) and a primary amine (1.0 equiv) in a suitable solvent (e.g., methanol or ethanol) at room temperature, stir for 30 minutes.
-
TosMIC Addition: Add TosMIC (1.05 equiv) and a base (e.g., K2CO3, 2.0 equiv) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting materials are consumed.
-
Workup and Isolation: Cool the reaction mixture, add water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
The Marckwald Synthesis
The Marckwald synthesis is a classic route to 2-mercaptoimidazoles, which can be subsequently converted to other imidazole derivatives.[9] This method involves the reaction of an α-aminoketone or α-aminoaldehyde with potassium thiocyanate.
Mechanism and Rationale: The reaction proceeds via the formation of a thiourea intermediate, which then undergoes intramolecular cyclization and dehydration to form the 2-mercaptoimidazole. The subsequent oxidative removal of the sulfur atom, for instance with nitric acid or hydrogen peroxide, provides the corresponding imidazole.
Experimental Protocol: Marckwald Synthesis of 2-Mercaptoimidazoles
-
Reactant Preparation: Dissolve the α-aminoketone hydrochloride (1.0 equiv) and potassium thiocyanate (1.1 equiv) in water.
-
Reaction: Heat the solution to reflux for 2-3 hours.
-
Workup and Isolation: Cool the reaction mixture in an ice bath to induce crystallization of the 2-mercaptoimidazole.
-
Purification: Collect the crystals by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol.
Modern Synthetic Strategies: Enhancing Efficiency and Sustainability
Contemporary approaches to imidazole synthesis focus on improving reaction efficiency, reducing environmental impact, and accessing novel chemical space.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving yields compared to conventional heating.[4] For the Debus-Radziszewski reaction, microwave-assisted synthesis can reduce reaction times from hours to minutes and provide excellent yields.[4]
Causality of Enhancement: Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not achievable with conventional oil baths. This localized superheating can overcome activation energy barriers more efficiently, leading to dramatic rate enhancements.
Ultrasound-Assisted Synthesis
Similar to microwave irradiation, sonication provides an alternative energy source that can promote chemical reactions. The use of ultrasound in imidazole synthesis has been shown to increase yields and decrease reaction times.[10][11][12]
Causality of Enhancement: The chemical effects of ultrasound arise from acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to the formation of reactive species and an increase in mass transfer.
Flow Chemistry
Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and ease of scalability.[2][13][14][15][16] The synthesis of imidazoles in microreactors allows for precise control over reaction parameters, leading to higher yields and purity.[13]
Causality of Enhancement: The high surface-area-to-volume ratio in microreactors enables efficient heat exchange, allowing for the safe execution of highly exothermic reactions.[13] Furthermore, the rapid mixing of reagents in flow systems can lead to faster reaction kinetics and improved selectivity.[13]
Green Catalysis
The principles of green chemistry encourage the use of environmentally benign catalysts. In imidazole synthesis, various green catalysts, such as lemon juice, zeolites, and magnetic nanoparticles, have been successfully employed.[17][18][19] These catalysts are often reusable, non-toxic, and can promote reactions under mild conditions.[17][18][19]
Causality of Enhancement: These catalysts often provide acidic or basic sites that facilitate the key bond-forming steps in the imidazole synthesis. For example, the acidic protons in lemon juice (citric acid) can catalyze the condensation and cyclization steps of the Debus-Radziszewski reaction. Magnetic nanoparticles can be easily recovered using an external magnet, simplifying the workup procedure and allowing for catalyst recycling.[19]
Performance Comparison: A Data-Driven Analysis
To provide a clear and objective comparison, the following tables summarize the performance of different synthetic routes for the preparation of substituted imidazoles.
Table 1: Comparison of Conventional Heating vs. Microwave and Ultrasound-Assisted Debus-Radziszewski Synthesis
| Method | Catalyst | Solvent | Time | Yield (%) | Reference |
| Conventional Heating | Acetic Acid | Glacial Acetic Acid | 8-24 h | Low to Moderate | [4] |
| Microwave Irradiation | Ammonium Acetate | Solvent-free | 5 min | 80-99 | [4] |
| Ultrasound Irradiation | Fe3O4 MNPs | - | 25-45 min | up to 97 | [10] |
| Conventional Reflux | Fe3O4 MNPs | - | 120-180 min | Lower than US | [10] |
| Ultrasound Irradiation | Ionic Liquid | - | 35-60 min | 73-98 | [10] |
| Conventional Reflux | Ionic Liquid | - | 120-190 min | 38-86 | [10] |
Table 2: Comparison of Batch vs. Flow Synthesis of Imidazoles
| Parameter | Batch Chemistry | Flow Chemistry | Reference |
| Scalability | Challenging, requires process redesign | Seamless, increase flow rate or parallel reactors | [16] |
| Heat Transfer | Limited, potential for hot spots | Excellent, high surface-area-to-volume ratio | [13] |
| Mass Transfer | Can be inefficient | Highly efficient, rapid mixing | [13] |
| Safety | Higher risk with hazardous reagents | Improved safety due to small reaction volumes | [13] |
| Reaction Time | Generally longer | Often significantly shorter | [14] |
Visualizing the Synthetic Pathways
To further elucidate the discussed synthetic routes, the following diagrams illustrate the core mechanisms and workflows.
Asymmetric Synthesis of Functionalized Imidazoles
The synthesis of chiral imidazoles is of paramount importance, particularly in the development of new catalysts and pharmaceuticals. Catalytic enantioselective methods have been developed to access axially chiral imidazoles with high enantioselectivity.[20] These methods often employ chiral catalysts to control the stereochemical outcome of the reaction. For instance, cation-directed desymmetrization has been successfully used for the enantioselective synthesis of axially chiral imidazoles.[20]
Conclusion
The synthesis of functionalized imidazoles is a dynamic field with a rich history and a future geared towards greater efficiency and sustainability. While classical methods like the Debus-Radziszewski and Van Leusen syntheses provide a solid foundation, modern techniques such as microwave and ultrasound-assisted synthesis, flow chemistry, and green catalysis offer significant advantages in terms of reaction speed, yield, and environmental impact.
The choice of synthetic route will ultimately depend on the specific target molecule, the desired scale of production, and the available resources. For rapid screening and optimization, microwave and flow chemistry are excellent choices. For large-scale production, flow chemistry offers superior control and safety. When environmental considerations are paramount, the use of green catalysts and solvents should be prioritized. This guide has provided a comparative framework to aid researchers in making informed decisions for the validation and selection of the most appropriate synthetic route for their specific needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Discover the differences between flow & traditional batch chemistry [syrris.jp]
- 3. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 4. ijprajournal.com [ijprajournal.com]
- 5. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives | MDPI [mdpi.com]
- 6. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 7. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 8. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 10. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches [mdpi.com]
- 11. Ultrasound assisted synthesis of imidazolium salts: an efficient way to ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aragen.com [aragen.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab? | Lab Manager [labmanager.com]
- 17. researchgate.net [researchgate.net]
- 18. An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Magnetic catalyst marvels: a sustainable approach to highly substituted imidazole synthesis - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00368G [pubs.rsc.org]
- 20. Catalytic Enantioselective Synthesis of Axially Chiral Imidazoles by Cation-Directed Desymmetrization - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Alternatives in Polysubstituted Imidazole Synthesis
For researchers, medicinal chemists, and professionals in drug development, the imidazole scaffold is a cornerstone of molecular design. Its prevalence in biologically active compounds necessitates robust and flexible synthetic strategies. Methyl 2,5-dibromo-1H-imidazole-4-carboxylate serves as a valuable and versatile building block, enabling the sequential introduction of diverse functionalities through cross-coupling reactions. However, the landscape of organic synthesis is ever-evolving, and a skilled scientist must be aware of the alternative tools at their disposal. This guide provides an in-depth comparison of alternative reagents and strategies to this workhorse molecule, offering insights into their respective advantages, limitations, and practical applications, supported by experimental data.
The Role of this compound: A Platform for Diversity
This compound is a powerful starting material due to its two differentiated reactive sites—the bromine atoms at the C2 and C5 positions. The differential reactivity of these positions, often influenced by the choice of catalyst and reaction conditions, allows for selective and sequential functionalization. This step-wise approach is invaluable for building molecular complexity and exploring structure-activity relationships (SAR). The methyl carboxylate at the C4 position provides an additional handle for further modifications, such as amidation or reduction.
The primary application of this reagent lies in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Stille, and Buchwald-Hartwig amination reactions, to introduce aryl, alkynyl, stannyl, and amino groups, respectively.
Alternative Strategy 1: Tuning Reactivity with Different Dihaloimidazole Analogs
A direct alternative to the dibromo-imidazole is to utilize analogs with different halogen atoms. The choice of halogen (Cl, Br, or I) directly impacts the reactivity of the C-X bond in the rate-determining oxidative addition step of most cross-coupling reactions, following the general trend: C-I > C-Br > C-Cl.[1]
Comparative Performance of Dihaloimidazoles in Suzuki-Miyaura Coupling
| Entry | Imidazole Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~85 (estimated) | General Knowledge |
| 2 | 2,4,5-Tribromo-1-SEM-imidazole | 2-Naphthylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 2 | 92 (at C2) | [2] |
| 3 | 4(5)-Bromo-1H-imidazole | Phenylboronic acid | PdCl₂(dppf) | K₃PO₄ | Toluene/H₂O | 80 | 12 | 95 | [3] |
| 4 | 2,4-Diiodooxazole | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 16 | 85 (at C2) | [4] |
Expertise & Experience: While direct comparative data for Methyl 2,5-dichloro-, dibromo-, and diiodo-1H-imidazole-4-carboxylate under identical conditions is sparse in the literature, the established principles of halide reactivity provide a strong predictive framework. Aryl iodides are the most reactive, often allowing for milder reaction conditions (lower temperatures, shorter reaction times) and can be crucial for coupling with less reactive boronic acids.[1] However, diiodoimidazoles can be less stable and more expensive. Dichloroimidazoles are generally the least reactive and may require more forcing conditions, but they offer the advantage of being more cost-effective starting materials. The choice of dihaloimidazole is therefore a strategic decision based on the desired reactivity, cost, and stability.
Experimental Protocol: Sequential Suzuki Coupling of 2,5-Dibromo-3-hexylthiophene
This protocol for a thiophene analog illustrates the principle of sequential coupling that is applicable to dihaloimidazoles.
Step 1: First Suzuki Coupling (Mono-arylation)
-
To a Schlenk flask, add 2,5-dibromo-3-hexylthiophene (1 mmol), the first arylboronic acid (1.1 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₃PO₄ (2 mmol).
-
Add a 4:1 mixture of 1,4-dioxane and water (5 mL).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction at 80 °C and monitor by TLC.
-
Upon consumption of the starting material, cool the reaction to room temperature.
Step 2: Second Suzuki Coupling (Di-arylation)
-
To the crude reaction mixture from Step 1, add the second arylboronic acid (1.2 mmol), additional Pd(PPh₃)₄ (0.05 mmol), and K₃PO₄ (2 mmol).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction at 100 °C for 12 hours.
-
After cooling, dilute with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The residue is purified by column chromatography.[5]
Alternative Strategy 2: De Novo Synthesis of the Imidazole Ring
Instead of starting with a pre-halogenated imidazole, one can construct the polysubstituted imidazole ring from acyclic precursors. This approach offers high flexibility in the substitution pattern.
A. The Van Leusen Imidazole Synthesis
The Van Leusen reaction is a powerful method for synthesizing 1,4,5-trisubstituted imidazoles from an aldehyde, a primary amine, and tosylmethyl isocyanide (TosMIC).[6][7]
Reaction Workflow: Van Leusen Imidazole Synthesis
Caption: Workflow for the Van Leusen Imidazole Synthesis.
B. The Debus-Radziszewski Imidazole Synthesis
This multicomponent reaction synthesizes imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine.[8][9] It is a commercially important method for producing a variety of imidazoles.
Comparative Performance of De Novo Syntheses
| Entry | Method | Starting Materials | Product | Catalyst/Solvent | Yield (%) | Reference |
| 1 | Van Leusen | Benzaldehyde, Aniline, TosMIC | 1,5-Diphenyl-1H-imidazole | K₂CO₃ / MeOH | 85 | [7] |
| 2 | Van Leusen | 4-Chlorobenzaldehyde, Benzylamine, TosMIC | 1-Benzyl-5-(4-chlorophenyl)-1H-imidazole | K₂CO₃ / DME | 78 | [7] |
| 3 | Debus-Radziszewski | Benzil, Benzaldehyde, NH₄OAc | 2,4,5-Triphenyl-1H-imidazole | Acetic Acid | 90 | [10] |
| 4 | Debus-Radziszewski | Benzil, 4-Chlorobenzaldehyde, NH₄OAc | 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole | Microwave, solvent-free | 94 | [10] |
Expertise & Experience: De novo syntheses are particularly advantageous when the desired substitution pattern is not easily accessible through functionalization of a pre-existing imidazole core. The Van Leusen reaction is excellent for preparing 1,4,5-trisubstituted imidazoles, while the Debus-Radziszewski synthesis is a classic method for 2,4,5-trisubstituted imidazoles. These methods avoid the use of expensive palladium catalysts and can often be performed in one pot, increasing efficiency. However, the scope of each reaction is dependent on the availability of the acyclic precursors, and the reaction conditions may not be compatible with all functional groups.
Experimental Protocol: Debus-Radziszewski Synthesis of 2,4,5-Triphenyl-1H-imidazole
-
In a round-bottom flask, dissolve benzil (1 mmol) and benzaldehyde (1 mmol) in glacial acetic acid (10 mL).
-
Add ammonium acetate (10 mmol) to the solution.
-
Reflux the mixture for 2 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to afford pure 2,4,5-triphenyl-1H-imidazole.[10]
Alternative Strategy 3: Direct C-H Functionalization
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of substituted imidazoles, avoiding the need for pre-halogenated starting materials.[11] Palladium, rhodium, and nickel catalysts have been successfully employed for the regioselective arylation, alkenylation, and alkylation of the imidazole core.
Conceptual Comparison: Cross-Coupling vs. C-H Functionalization
Caption: Cross-coupling vs. C-H functionalization approaches.
The regioselectivity of C-H functionalization is a key consideration. For N-substituted imidazoles, C5-arylation is often favored due to electronic effects, while C2-arylation can be achieved with specific directing groups or catalyst systems.[12][13]
Comparative Performance of Direct C-H Arylation
| Entry | Imidazole Substrate | Arylating Agent | Catalyst/Ligand | Base/Additive | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 1-Methylimidazole | 4-Bromotoluene | Pd(OAc)₂ / P(2-furyl)₃ | K₂CO₃ | DMA | 140 | 85 (at C5) | [13] |
| 2 | 1-Benzylimidazole | 4-Iodoanisole | Pd(OAc)₂ / PPh₃ | Cs₂CO₃ | DMF | 110 | 92 (at C5) | [13] |
| 3 | Ethyl imidazole-4-carboxylate | Iodobenzene | Pd(OAc)₂ | K₂CO₃ | DMA | 140 | 70 (at C2) | [14] |
| 4 | 1-Methylbenzimidazole | Chlorobenzene | Ni(OTf)₂ / dcype | K₃PO₄ | t-amylOH | 120 | 82 (at C2) | [15] |
Expertise & Experience: Direct C-H functionalization represents a more modern and sustainable approach to imidazole derivatization.[11] It reduces the number of synthetic steps by avoiding the preparation of halogenated or organometallic precursors. However, achieving high regioselectivity can be challenging and often requires careful optimization of the catalyst, ligands, and reaction conditions. The electronic nature of the imidazole substrate and the arylating agent plays a crucial role in determining the outcome of the reaction. For substrates like methyl imidazole-4-carboxylate, the electron-withdrawing ester group can influence the regioselectivity, sometimes favoring C2 functionalization.[14]
Experimental Protocol: Direct C2-Arylation of Ethyl Imidazole-4-carboxylate
-
To an oven-dried screw-cap vial, add ethyl imidazole-4-carboxylate (1 mmol), iodobenzene (1.2 mmol), Pd(OAc)₂ (0.05 mmol), and K₂CO₃ (2 mmol).
-
Add DMA (5 mL) as the solvent.
-
Seal the vial and heat the mixture at 140 °C for 4 hours.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the C2-arylated product.[14]
Conclusion and Future Outlook
While this compound remains a highly effective and reliable tool for the synthesis of polysubstituted imidazoles, a comprehensive understanding of the available alternatives is crucial for the modern synthetic chemist.
-
Dihaloimidazole analogs offer a straightforward way to tune reactivity in cross-coupling reactions, with diiodo- and dichloro-imidazoles providing faster and more economical options, respectively.
-
De novo syntheses , such as the Van Leusen and Debus-Radziszewski reactions, provide unparalleled flexibility in accessing diverse substitution patterns from simple acyclic precursors.
-
Direct C-H functionalization represents the most atom- and step-economical approach, aligning with the principles of green chemistry. As catalyst systems for C-H activation continue to improve in terms of selectivity and efficiency, this strategy is poised to become increasingly prevalent in both academic and industrial settings.
The optimal choice of reagent or strategy will always depend on the specific target molecule, the desired substitution pattern, the required scale of the synthesis, and considerations of cost and sustainability. By understanding the nuances of each approach, researchers can make more informed and strategic decisions in their synthetic endeavors, ultimately accelerating the discovery and development of new imidazole-based therapeutics and materials.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Stille Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 7. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 9. scribd.com [scribd.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. Classic vs. C–H functionalization strategies in the synthesis of APIs: a sustainability comparison - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02516K [pubs.rsc.org]
- 12. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. arpi.unipi.it [arpi.unipi.it]
- 14. researchgate.net [researchgate.net]
- 15. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
